molecular formula C14H14O B188807 4-Methoxy-4'-methylbiphenyl CAS No. 53040-92-9

4-Methoxy-4'-methylbiphenyl

Cat. No.: B188807
CAS No.: 53040-92-9
M. Wt: 198.26 g/mol
InChI Key: ASKBXZKXIBPNRA-UHFFFAOYSA-N
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Description

4-Methoxy-4'-methylbiphenyl is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-3-5-12(6-4-11)13-7-9-14(15-2)10-8-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKBXZKXIBPNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364805
Record name 4-Methoxy-4'-methylbiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53040-92-9
Record name 4-Methoxy-4'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 4-Methoxy-4'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-4'-methylbiphenyl (CAS No. 53040-92-9), a biphenyl (B1667301) derivative with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, spectral data, and reactivity. It also includes experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in drug discovery and materials science.

Introduction

This compound is an aromatic organic compound featuring a biphenyl core structure substituted with a methoxy (B1213986) group at the 4-position and a methyl group at the 4'-position. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The specific substitution pattern of this compound, with an electron-donating methoxy group and a weakly activating methyl group, influences its electronic properties, reactivity, and potential biological interactions. This guide serves as a technical resource, consolidating available data on its physical and chemical properties to facilitate its use in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₄O[2][3]
Molecular Weight 198.26 g/mol [2][3]
Appearance White solid[4]
Melting Point 102-104 °C[4]
Boiling Point 313.9 °C at 760 mmHg[2]
Density 1.016 g/cm³[2]
Flash Point 122.9 °C[2]

Chemical Properties

Solubility
Stability

As a biphenyl derivative, this compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents, high temperatures, or UV radiation may lead to degradation. The methoxy group may be susceptible to cleavage under harsh acidic conditions.

Reactivity

The chemical reactivity of this compound is dictated by its aromatic rings and the nature of its substituents.

  • Electrophilic Aromatic Substitution: The benzene (B151609) ring bearing the methoxy group is significantly activated towards electrophilic aromatic substitution, with the methoxy group being a strong ortho-, para-director. The tolyl ring is also activated, with the methyl group directing to its ortho and para positions. Given the substitution pattern, electrophilic attack is likely to occur at the positions ortho to the methoxy group.[6][7]

  • Oxidation and Reduction: The aromatic rings are generally resistant to oxidation and reduction under mild conditions. The methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons and the methyl and methoxy substituents.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
7.51d, J = 8.0 Hz2HAr-H[4]
7.45d, J = 8.0 Hz2HAr-H[4]
7.23d, J = 8.0 Hz2HAr-H[4]
6.97d, J = 8.0 Hz2HAr-H[4]
3.85s3H-OCH₃[4]
2.38s3H-CH₃[4]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignmentReference(s)
158.7C-OCH₃[8]
137.8Ar-C[8]
136.1Ar-C[8]
133.5Ar-C[8]
129.3Ar-CH[8]
127.8Ar-CH[8]
126.4Ar-CH[8]
114.0Ar-CH[8]
55.1-OCH₃[8]
20.9-CH₃[8]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A vapor phase IR spectrum is available in public databases.[3] Key expected absorptions include:

Wavenumber (cm⁻¹)Vibration
~3030Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (from -CH₃ and -OCH₃)
~1600, 1500Aromatic C=C ring stretching
~1250Aryl-O-C asymmetric stretch
~1030Aryl-O-C symmetric stretch
~830p-substituted benzene C-H out-of-plane bend
Mass Spectrometry

The mass spectrum of this compound obtained by GC-MS shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides structural information.[3]

  • Molecular Ion (M⁺): m/z = 198

  • Key Fragments: Fragmentation may involve the loss of a methyl radical from the methoxy group (M-15), loss of a formyl radical (M-29), or cleavage of the biphenyl bond.

Synthesis

This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Iodoanisole (B42571) Product This compound Reactant1->Product Reactant2 4-Methylphenylboronic acid Reactant2->Product Catalyst Pd(OAc)₂ Catalyst->Product Base K₂CO₃ Base->Product

Diagram 1: Suzuki-Miyaura coupling for synthesis.

Biological Activity

While specific biological activity data for this compound is limited in public literature, biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] The presence of the methoxy and methyl groups can influence the compound's lipophilicity and electronic properties, which are key determinants of biological activity. Further research is needed to elucidate the specific biological profile of this compound. The metabolism of similar methoxybiphenyl compounds has been shown to be mediated by cytochrome P450 enzymes, often involving O-demethylation.[10]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of biphenyl derivatives.[11][12]

Materials:

Procedure:

  • Combine 4-iodoanisole (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • In a separate flask, dissolve potassium carbonate (2.5 eq) in water.

  • In a third flask, dissolve a catalytic amount of palladium(II) acetate (e.g., 0.002 eq) in acetone.

  • Degas all three solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under an inert atmosphere, add the aqueous potassium carbonate solution and the palladium acetate solution to the flask containing the aryl halide and boronic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

G A Combine Reactants & Solvents B Degas Solutions A->B C Add Base & Catalyst B->C D Reflux Reaction Mixture C->D E Work-up (Extraction & Drying) D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS) F->G

Diagram 2: General synthesis workflow.
Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Procedure:

  • Finely powder a small amount of the crystalline this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

NMR Spectroscopic Analysis

Procedure:

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

FT-IR Spectroscopic Analysis

Procedure (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquire the IR spectrum of the KBr pellet using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometric Analysis

Procedure (GC-MS):

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject an aliquot of the solution into a gas chromatograph-mass spectrometer (GC-MS).

  • Use a suitable GC column (e.g., a nonpolar DB-5ms column) and a temperature program to separate the compound.

  • Acquire the mass spectrum in electron ionization (EI) mode.

Conclusion

This compound is a well-defined organic compound with a range of interesting physical and chemical properties. This technical guide consolidates the available data and provides standardized protocols for its synthesis and characterization, serving as a valuable resource for chemists and pharmacologists. Further investigation into its quantitative solubility, detailed reactivity, and specific biological activities is warranted to fully explore its potential in various scientific disciplines.

References

An In-depth Technical Guide to 4-Methoxy-4'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53040-92-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-4'-methylbiphenyl, a biphenyl (B1667301) derivative with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals and advanced materials. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes spectroscopic data for its characterization.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of two phenyl rings linked by a single bond, with a methoxy (B1213986) group and a methyl group at the para positions of the respective rings.[1] The presence of the electron-donating methoxy group can influence its chemical reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 53040-92-9[2][3]
Molecular Formula C₁₄H₁₄O[4]
Molecular Weight 198.26 g/mol [4]
Melting Point 108-109 °C[5]
Boiling Point 313.9 °C at 760 mmHg (Predicted)[6]
Density 1.016 ± 0.06 g/cm³ (Predicted)[6]
IUPAC Name 1-methoxy-4-(4-methylphenyl)benzene[4]
InChI InChI=1S/C14H14O/c1-11-3-5-12(6-4-11)13-7-9-14(15-2)10-8-13/h3-10H,1-2H3[4]
InChIKey ASKBXZKXIBPNRA-UHFFFAOYSA-N[4]
SMILES CC1=CC=C(C=C1)C2=CC=C(C=C2)OC[4]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromoanisole (B123540) and p-tolylboronic acid.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoanisole (1.0 equivalent), p-tolylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Preparation: In a separate small vessel, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a minimal amount of toluene.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask. Add a 2:1 mixture of toluene and water as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.51 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 3.85 (s, 3H), 2.38 (s, 3H) ppm[11]
¹³C NMR Available data indicates characteristic aromatic and methyl/methoxy carbon signals.[4][12]
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 198.[4][13]
Infrared (IR) Spectroscopy Characteristic peaks for aromatic C-H stretching, C=C stretching, and C-O stretching are expected.[4][14]

Biological Activity and Toxicology

There is limited publicly available information on the specific biological activity or mechanism of action of this compound. However, the biphenyl scaffold is a known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[15] Substituted biphenyls, in general, have been studied for their toxicological properties, with toxicity often correlating with hydrophobicity and the nature of the substituents.[1][16] Acute toxicity studies on various substituted biphenyls in Daphnia magna have shown that compounds with higher lipophilicity (log Kow) tend to exhibit greater toxicity.[16] The toxicological profile of this compound has not been extensively characterized.

Applications

Given its structure, this compound serves as a valuable intermediate in organic synthesis. It can be a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals, liquid crystals, and other advanced materials.[1]

Visualizations

Synthetic Workflow of this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Suzuki-Miyaura cross-coupling reaction.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 4-Bromoanisole + p-Tolylboronic Acid + K2CO3 Reaction Heating at 90°C Reactants->Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction Solvent Toluene / Water Solvent->Reaction Cooling Cool to RT Reaction->Cooling Filtration Filtration (Celite) Cooling->Filtration Extraction Extraction (EtOAc) Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure this compound Chromatography->Product

Caption: Synthetic workflow for this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product This compound (Ar-Ar') RedElim->Product ArX 4-Bromoanisole (Ar-X) ArX->OxAdd ArB p-Tolylboronic Acid (Ar'-B(OH)2) + Base ArB->Transmetal

Caption: Suzuki-Miyaura catalytic cycle.

References

An In-depth Technical Guide on the Molecular Structure of 4-Methoxy-4'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4'-methylbiphenyl is an organic compound belonging to the biphenyl (B1667301) family. This class of molecules, characterized by two phenyl rings linked by a single carbon-carbon bond, serves as a crucial scaffold in various scientific domains. The specific substitutions of a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) at the para positions of the biphenyl structure impart distinct physicochemical properties that make it a compound of interest in materials science, particularly in the development of liquid crystals, and as a versatile intermediate in organic synthesis.[1][2]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, intended to serve as a foundational resource for researchers and professionals in related fields.

Molecular Structure and Physicochemical Properties

This compound consists of a biphenyl core where one phenyl ring is substituted with a methoxy group at the 4-position and the other with a methyl group at the 4'-position. The central C-C single bond allows for rotational freedom between the two aromatic rings. In the solid state, biphenyl derivatives are typically twisted, with a non-zero dihedral angle between the planes of the two rings to minimize steric hindrance. For instance, the related compound 4,4′-dimethoxybiphenyl has a measured twist angle of 24.3°.[3] A similar non-planar conformation is expected for this compound.

Chemical Identifiers and Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 1-methoxy-4-(4-methylphenyl)benzene[4]
CAS Number 53040-92-9[4][5]
Molecular Formula C₁₄H₁₄O[1][4][5]
Molecular Weight 198.26 g/mol [1][4][5]
Melting Point 102-104 °C; 108-109 °C[6][7]
Boiling Point 313.9 °C at 760 mmHg (Predicted)[5]
Density 1.016 g/cm³ (Predicted)[5]
SMILES Cc1ccc(cc1)c1ccc(cc1)OC[2]
InChIKey ASKBXZKXIBPNRA-UHFFFAOYSA-N[4]

Synthesis of this compound

The most prevalent and efficient method for synthesizing unsymmetrical biaryls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base.[8][10]

Two primary pathways for its synthesis via Suzuki coupling are:

  • Reaction of p-tolylboronic acid with 4-bromoanisole (B123540).

  • Reaction of 4-methoxyphenylboronic acid with 4-bromotoluene.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the synthesis of this compound. This procedure is a composite based on standard Suzuki coupling methodologies.

Materials:

  • p-Tolylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or similar Pd(0) or Pd(II) precatalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent (e.g., Acetone/water mixture, Ethanol (B145695)/water mixture)[9]

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Saturated brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine p-tolylboronic acid (e.g., 1.5 mmol), 4-bromoanisole (e.g., 1.0 mmol), and potassium carbonate (e.g., 3.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and deionized water (e.g., 1:1 v/v, 20 mL).[8]

  • Catalyst Addition: Add the palladium catalyst, for example, 10% Pd/C (e.g., 5 mol%) or palladium acetate (e.g., 0.02 mol%).[8][9]

  • Reaction: Heat the reaction mixture to reflux (e.g., 90 °C) and stir for a designated period (e.g., 8 hours).[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst like Pd/C was used, filter the mixture through a pad of Celite to remove it.

  • Extraction: Remove the organic solvent from the filtrate under reduced pressure. Extract the remaining aqueous layer with an organic solvent like ethyl acetate or diethyl ether (e.g., 3 x 15 mL).[8][9]

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8][9]

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography (e.g., with petroleum ether) or recrystallization to obtain pure this compound as a white solid.[11]

Visualized Workflows

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents Combine Reactants: - p-tolylboronic acid - 4-bromoanisole - K2CO3 solvent Add Solvent (e.g., Ethanol/Water) reagents->solvent catalyst Add Pd Catalyst solvent->catalyst reflux Heat to Reflux (e.g., 90°C, 8h) catalyst->reflux cool Cool to RT reflux->cool filter Filter Catalyst (if heterogeneous) cool->filter extract Extract with Ethyl Acetate filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Pure Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

suzuki_cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X-L_n pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)-Ar'-L_n pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product aryl_halide Ar-X (4-Bromoanisole) aryl_halide->pd2_complex boronic_acid Ar'-B(OH)2 (p-tolylboronic acid) boronic_acid->pd2_trans base Base (OH-) base->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data is compiled from various literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Assignment
7.51d, J = 8.8 Hz2H (Aromatic, ortho to -OCH₃)
7.45d, J = 8.2 Hz2H (Aromatic, ortho to -CH₃)
7.23d, J = 8.2 Hz2H (Aromatic, meta to -CH₃)
6.97d, J = 8.8 Hz2H (Aromatic, meta to -OCH₃)
3.85s3H (-OCH₃)
2.38s3H (-CH₃)
Source:[6][7][12]
¹³C NMR (90 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
159.0C (quaternary, attached to -OCH₃)
138.1C (quaternary, attached to -CH₃)
132.8C (quaternary, biphenyl linkage)
132.0C (quaternary, biphenyl linkage)
129.4CH (aromatic)
128.0CH (aromatic)
126.6CH (aromatic)
114.2CH (aromatic)
55.3-OCH₃
21.1-CH₃
Note: Specific assignments are based on typical values for substituted biphenyls and may vary slightly. Full 2D NMR analysis would be required for unambiguous assignment.
Source:[13][14]
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Spectroscopic Data
Mass Spectrometry Molecular Ion (M⁺): m/z 198.1045 (Calculated for C₁₄H₁₄O)[4]
Infrared (IR) Spectroscopy Characteristic Peaks (cm⁻¹): Aromatic C-H stretch (~3030), Aliphatic C-H stretch (~2950), C=C stretch (aromatic, ~1600, 1500), C-O stretch (ether, ~1250, 1040)
Note: IR peak positions are approximate.

Conclusion

This guide has detailed the core molecular and chemical characteristics of this compound. Its structure is well-defined, featuring two substituted phenyl rings in a non-planar arrangement. The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding synthetic route, which is a cornerstone of modern organic chemistry. The provided spectroscopic data serves as a crucial reference for the identification and characterization of this compound in a laboratory setting. This foundational information is vital for professionals leveraging this compound in materials science, drug discovery, and as a key intermediate for more complex molecular architectures.

References

An In-depth Technical Guide to the Solubility of 4-Methoxy-4'-methylbiphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Methoxy-4'-methylbiphenyl in organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on delivering a robust experimental framework for determining the solubility of this compound. It outlines the theoretical principles of solubility, details the widely accepted shake-flask method for experimental determination, and describes the subsequent analysis using High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to accurately determine the solubility of this compound in various organic solvents relevant to their work.

Introduction

This compound is a biphenyl (B1667301) derivative with a methoxy (B1213986) group and a methyl group substituted on the two phenyl rings. Its molecular structure influences its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical in various scientific disciplines, including medicinal chemistry, materials science, and process chemistry. In drug development, solubility is a key determinant of a compound's bioavailability and formulation feasibility. In organic synthesis, it dictates the choice of reaction media and purification methods.

This guide addresses the current gap in quantitative solubility data for this compound by providing a detailed experimental protocol and discussing the underlying principles that govern its solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Appearance Solid
CAS Number 53040-92-9

Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. As a substituted biphenyl, this compound is a relatively nonpolar molecule. The presence of the methoxy group introduces a slight polar character, but the overall molecule is dominated by the nonpolar aromatic rings.

Therefore, it is anticipated that this compound will exhibit higher solubility in nonpolar and moderately polar organic solvents and lower solubility in highly polar solvents like water.

The key factors influencing the solubility of this compound are visualized in the diagram below.

G Factors Influencing Solubility Solubility Solubility of This compound Solute Solute Properties (this compound) Solubility->Solute Solvent Solvent Properties Solubility->Solvent Temp Temperature Solubility->Temp Pressure Pressure (for gases, less significant for solids) Solubility->Pressure Polarity Polarity (Nonpolar) Solute->Polarity Hbond Hydrogen Bonding (Weak Acceptor) Solute->Hbond MW Molecular Weight (198.26 g/mol) Solute->MW MP Melting Point Solute->MP SolventPolarity Polarity Solvent->SolventPolarity SolventHbond Hydrogen Bonding Capacity Solvent->SolventHbond SolventStructure Molecular Structure Solvent->SolventStructure

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature or chemical databases. General qualitative descriptions indicate that it is soluble in solvents like ethanol (B145695) and ether.

To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
MethanolShake-Flask with HPLC
EthanolShake-Flask with HPLC
AcetoneShake-Flask with HPLC
Ethyl AcetateShake-Flask with HPLC
DichloromethaneShake-Flask with HPLC
TolueneShake-Flask with HPLC
HexaneShake-Flask with HPLC

Experimental Protocol for Solubility Determination

The following section provides a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method followed by HPLC analysis.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical column suitable for the analysis of aromatic compounds (e.g., C18)

Experimental Workflow

The workflow for determining the solubility of this compound is illustrated in the diagram below.

G Experimental Workflow for Solubility Determination start Start step1 Add excess this compound to a known volume of solvent start->step1 step2 Seal the container and place in a shaker at a constant temperature step1->step2 step3 Equilibrate for a sufficient time (e.g., 24-72 hours) step2->step3 step4 Allow undissolved solid to settle step3->step4 step5 Filter an aliquot of the supernatant through a syringe filter step4->step5 step6 Dilute the filtered solution with the mobile phase to a suitable concentration step5->step6 step7 Analyze the diluted solution by HPLC step6->step7 step8 Quantify the concentration using a pre-established calibration curve step7->step8 end End step8->end

Caption: Experimental workflow for determining solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow for equilibrium to be established (typically 24 to 72 hours). It is recommended to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Sample Preparation for Analysis:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solutions and record the peak areas.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Conclusion

4-Methoxy-4'-methylbiphenyl melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-4'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS 53040-92-9), a biphenyl (B1667301) derivative of interest in organic synthesis and pharmaceutical research.[1][2] This document outlines its key physicochemical data and details the standard experimental protocols for their determination.

Physicochemical Data

The accurate determination of melting and boiling points is fundamental for the identification, purity assessment, and handling of chemical compounds. The data for this compound are summarized below.

Table 1: Physical Properties of this compound

PropertyValueSource
Melting Point 108-109 °C[3]
181-182 °C[4][5]
Boiling Point 313.9 °C (at 760 mmHg)[6]
313.9 ± 21.0 °C (Predicted)[4]
Molecular Formula C₁₄H₁₄O[4][6]
Molecular Weight 198.26 g/mol [4][6]
Density 1.016 ± 0.06 g/cm³ (Predicted)[4][6]

Note: A notable discrepancy exists in the reported melting points. The value of 108-109 °C is cited in scientific literature, while the 181-182 °C value is listed by several chemical suppliers.[3][4][5] Researchers should consider verifying this property through experimental determination.

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the common experimental protocols for determining the melting and boiling points of organic solids like this compound.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a crystalline solid.[7] It relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[8][9]

  • Glass capillary tubes (one end sealed)[10]

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[10][11]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface or drop the tube through a long glass tube to pack the solid into the bottom.[9] The packed sample height should be 2-3 mm for an accurate reading.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to estimate the melting range.[8]

  • Accurate Determination: Prepare a fresh sample. Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point.[10] Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has completely melted (T₂). The melting point is reported as the T₁-T₂ range.[8] A narrow range (0.5-2 °C) typically indicates a high degree of purity.[8][9]

MeltingPointWorkflow prep Sample Preparation (Dry and Powder) load Load Capillary Tube (2-3 mm height) prep->load setup Place in Apparatus load->setup heat Heat to ~15°C below MP setup->heat slow_heat Reduce Heating Rate (1-2°C / min) heat->slow_heat observe Observe Phase Transition slow_heat->observe record Record Melting Range (T₁ to T₂) observe->record

Workflow for Melting Point Determination.
Boiling Point Determination: Thiele Tube Method

For small quantities of liquid, or for solids that melt into liquids, the Thiele tube method provides an efficient means of determining the boiling point.[12] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13]

Apparatus:

  • Thiele tube[12]

  • Heat source (Bunsen burner or hot plate)[13]

  • Mineral oil or other high-boiling liquid[14]

  • Small test tube (e.g., Durham tube)[12]

  • Capillary tube (sealed at one end)

  • Thermometer and rubber band/thread[13]

Procedure:

  • Sample Preparation: If starting with the solid, melt a small amount of this compound. Fill a small test tube to a depth of about 1-2 cm with the liquid sample.[12]

  • Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[13]

  • Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[12]

  • Heating: Clamp the thermometer assembly so that it is immersed in the oil of the Thiele tube. The side arm of the Thiele tube should be heated gently and evenly.[13] The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[8]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[12]

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this instant is the boiling point of the sample.[12][13] Record the atmospheric pressure for a corrected value if necessary.[15]

BoilingPointWorkflow prep Sample Preparation (Add liquid to test tube) capillary Insert Inverted Capillary Tube prep->capillary assemble Assemble Apparatus (Attach to thermometer) capillary->assemble immerse Immerse in Thiele Tube assemble->immerse heat Gently Heat Side Arm immerse->heat observe Observe Rapid Bubbles heat->observe cool Remove Heat & Cool observe->cool record Record Temperature (Liquid enters capillary) cool->record

Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Methoxy-4'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-4'-methylbiphenyl, a biphenyl (B1667301) derivative of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support their research endeavors.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The data was typically acquired in deuterated chloroform (B151607) (CDCl₃) at frequencies ranging from 200 to 400 MHz.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.56-7.53m2HAr-H
7.51d8.82HAr-H
7.50-7.47m2HAr-H
7.45d8.22HAr-H
7.28-7.25m2HAr-H
7.23d8.22HAr-H
7.01dd6.8, 2.22HAr-H
6.97d8.02HAr-H
3.88s3H-OCH₃
3.85s3H-OCH₃
2.42s3H-CH₃
2.38s3H-CH₃

Note: Variations in chemical shifts and coupling constants can occur due to differences in solvent and instrument frequency. The data presented is a compilation from multiple sources.[1][2][3]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4][5][6][7]

Chemical Shift (δ) ppmAssignment
158.6C-OCH₃
141.7Ar-C
135.6Ar-C
134.5Ar-C
130.4Ar-CH
127.1Ar-CH
125.9Ar-CH
113.6Ar-CH
55.3-OCH₃
20.7-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of this compound exhibits characteristic absorption bands.[5][8][9]

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1600, ~1500, ~1450StrongAromatic C=C skeletal vibrations
~1250StrongAryl-O-CH₃ stretch
~830Strongp-disubstituted benzene (B151609) C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₄H₁₄O), the exact mass is 198.1045 g/mol .[5][6][10][11][12]

m/zRelative IntensityAssignment
198High[M]⁺ (Molecular ion)
183High[M-CH₃]⁺
155Medium[M-CH₃-CO]⁺
127Medium[Biphenyl]⁺ fragment

Experimental Protocols

The following protocols describe a common method for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is based on a palladium-catalyzed cross-coupling reaction, a widely used method for the formation of C-C bonds.[13]

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoanisole (1.0 eq), p-tolylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a 3:1 mixture of toluene and water.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound as a white solid.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.

  • The purified sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • The spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or as a KBr pellet. For vapor phase IR, the sample is heated in a gas cell.

Mass Spectrometry:

  • Mass spectra are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with an electron ionization (EI) source.

  • The sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and injected into the GC.

  • The mass spectrum is recorded as the compound elutes from the GC column.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its purification and subsequent spectroscopic characterization.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis reactants 4-Bromoanisole + p-Tolylboronic Acid reaction Suzuki-Miyaura Coupling reactants->reaction crude_product Crude Product reaction->crude_product purification Column Chromatography crude_product->purification pure_product Pure 4-Methoxy-4'- methylbiphenyl purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR pure_product->ir ms MS pure_product->ms

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methoxy-4'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Methoxy-4'-methylbiphenyl, a biphenyl (B1667301) derivative of interest in various fields of chemical and pharmaceutical research. This document details the spectral data, experimental protocols for data acquisition, and a structural representation to aid in the analysis and characterization of this compound.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃) at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data Summary

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the two phenyl rings and the methyl and methoxy (B1213986) substituents. The data from various sources are compiled and summarized in the table below.[1][2]

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
17.51d8.02HH-2', H-6'
27.45d8.02HH-2, H-6
37.23d8.02HH-3', H-5'
46.97d8.02HH-3, H-5
53.85s-3H-OCH₃
62.38s-3H-CH₃

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted biphenyls.

¹³C NMR Data Summary

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts for each carbon atom have been reported and are presented in the following table.

SignalChemical Shift (δ, ppm)Assignment
1158.7C-4
2137.8C-1'
3136.1C-4'
4133.5C-1
5129.3C-3', C-5'
6127.8C-2, C-6
7126.4C-2', C-6'
8114.0C-3, C-5
955.1-OCH₃
1020.9-CH₃

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Number of Scans (NS): 16 to 64 (depending on concentration)

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Spectral Width (SW): 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration and desired signal-to-noise)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 240 ppm

  • Temperature: 298 K

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of this compound and the numbering scheme used for the NMR signal assignments.

G This compound Structure and NMR Assignments cluster_0 This compound cluster_1 Proton Assignments (¹H NMR) cluster_2 Carbon Assignments (¹³C NMR) a H2_6 H-2, H-6 (δ 7.45) a->H2_6 H3_5 H-3, H-5 (δ 6.97) a->H3_5 H2prime_6prime H-2', H-6' (δ 7.51) a->H2prime_6prime H3prime_5prime H-3', H-5' (δ 7.23) a->H3prime_5prime OCH3_H -OCH₃ (δ 3.85) a->OCH3_H CH3_H -CH₃ (δ 2.38) a->CH3_H C4 C-4 (δ 158.7) a->C4 C1prime C-1' (δ 137.8) a->C1prime C4prime C-4' (δ 136.1) a->C4prime C1 C-1 (δ 133.5) a->C1 C3prime_5prime C-3', C-5' (δ 129.3) a->C3prime_5prime C2_6 C-2, C-6 (δ 127.8) a->C2_6 C2prime_6prime C-2', C-6' (δ 126.4) a->C2prime_6prime C3_5 C-3, C-5 (δ 114.0) a->C3_5 OCH3_C -OCH₃ (δ 55.1) a->OCH3_C CH3_C -CH₃ (δ 20.9) a->CH3_C

Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR assignments.

References

Health and Safety Profile of 4-Methoxy-4'-methylbiphenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 4-Methoxy-4'-methylbiphenyl. It is important to note that specific toxicological data for this compound is limited. Therefore, this guide also includes information on structurally related compounds, such as biphenyl (B1667301) and 4-methoxybiphenyl (B1664174), to provide a more complete, albeit inferred, safety profile. All personnel handling this chemical should exercise caution and adhere to strict laboratory safety protocols.

Chemical and Physical Properties

This compound is a biphenyl derivative characterized by a methoxy (B1213986) group and a methyl group at the 4 and 4' positions, respectively. A summary of its known physical and chemical properties is presented below.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 1-methoxy-4-(4-methylphenyl)benzene, 4-methoxy-4'-methyl-1,1'-biphenyl[1]
CAS Number 53040-92-9[1]
Molecular Formula C₁₄H₁₄O[1]
Molecular Weight 198.26 g/mol [1]
Appearance Not specified, likely a solid-
Melting Point 181-182 °C[2]
Boiling Point 313.9 ± 21.0 °C (Predicted)[2]
Density 1.016 ± 0.06 g/cm³ (Predicted)[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

The signal word for this compound is "Warning".[2]

Toxicological Information

Acute Toxicity

No specific acute toxicity data (e.g., LD50 or LC50) for this compound has been identified. For the parent compound, biphenyl, the acute oral toxicity is considered moderate, with a reported LD50 in rats of >1900 mg/kg body weight.[4] Ingestion of large doses of biphenyl in experimental animals has been shown to cause a range of symptoms including respiratory distress, weight loss, muscular weakness, and ataxia, with death occurring in comatose state.[5]

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[2] For the parent compound, biphenyl, studies on rabbits have shown it to be non-irritating to the skin but slightly irritating to the eyes.[4]

Genotoxicity

There is no available data on the genotoxic potential of this compound. In vitro studies on biphenyl have produced mixed results, with no evidence of mutagenicity in bacteria, but positive results for gene mutations and clastogenicity in mammalian cells in the presence of metabolic activation.[4]

Carcinogenicity

The carcinogenic potential of this compound has not been evaluated. It is worth noting that some phenolic compounds structurally similar to metabolites of methoxy-biphenyls, such as 4-methoxyphenol (B1676288), have demonstrated carcinogenicity in animal studies.[6][7]

Predicted Metabolism and Toxicological Pathways

The metabolism of this compound is predicted to proceed via pathways similar to those observed for other methoxybiphenyls. The primary metabolic routes are likely to involve O-demethylation of the methoxy group and hydroxylation of the aromatic rings, catalyzed by cytochrome P450 enzymes in the liver.[8]

The resulting hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion. However, these hydroxylated intermediates could also undergo further oxidation to form reactive quinone-type species. These electrophilic metabolites have the potential to bind covalently to cellular macromolecules such as DNA and proteins, which is a common mechanism of toxicity for many aromatic compounds.[9]

Predicted Metabolic Pathway of this compound parent This compound hydroxylated Hydroxylated Metabolites parent->hydroxylated CYP450 (Hydroxylation) demethylated 4'-Methylbiphenyl-4-ol (O-Demethylation) parent->demethylated reactive Reactive Quinone Species hydroxylated->reactive conjugates Glucuronide/Sulfate Conjugates hydroxylated->conjugates UGTs, SULTs demethylated->conjugates UGTs, SULTs adducts Macromolecular Adducts (DNA, Proteins) reactive->adducts Covalent Binding toxicity Cellular Dysfunction & Genotoxicity adducts->toxicity excretion Excretion conjugates->excretion

Predicted metabolic pathway of this compound.

Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is lacking, the following are generalized protocols for key toxicological assays that would be appropriate for evaluating the safety of this compound. These are based on internationally recognized guidelines, such as those from the Organisation for in vitro Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Test Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, female rats are used.

  • Procedure: a. Animals are fasted prior to dosing. b. A single dose of the test substance is administered by oral gavage. c. A stepwise procedure is used with a group of three animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. d. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. e. A full necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Test Guideline 439)
  • Objective: To assess the skin irritation potential of a substance using an in vitro model.

  • Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

  • Procedure: a. The test substance is applied topically to the surface of the skin tissue. b. After a defined exposure period, the substance is removed by washing. c. The viability of the skin tissue is measured, typically using the MTT assay, which assesses mitochondrial activity.

  • Endpoint: The reduction in cell viability compared to negative controls is used to classify the substance as an irritant or non-irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (Based on OECD Test Guideline 492)
  • Objective: To assess the eye irritation potential of a substance using an in vitro model.

  • Test System: A reconstructed human cornea-like epithelium model.

  • Procedure: a. The test substance is applied to the surface of the corneal tissue. b. Following exposure, the tissue is rinsed. c. Cell viability is determined using a quantitative assay (e.g., MTT).

  • Endpoint: The percentage of cell viability relative to a negative control is used to identify substances that do not require classification for eye irritation or serious eye damage.

General Workflow for Toxicological Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) cluster_assessment Hazard and Risk Assessment substance Test Substance: This compound genotox Genotoxicity (e.g., Ames Test) substance->genotox Initial Screening skin_irr Skin Irritation (OECD 439) substance->skin_irr Initial Screening eye_irr Eye Irritation (OECD 492) substance->eye_irr Initial Screening acute_tox Acute Toxicity (OECD 423) genotox->acute_tox Further Evaluation skin_irr->acute_tox Further Evaluation eye_irr->acute_tox Further Evaluation repeat_dose Repeated Dose Toxicity acute_tox->repeat_dose hazard_id Hazard Identification repeat_dose->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response exposure Exposure Assessment dose_response->exposure risk_char Risk Characterization exposure->risk_char

General workflow for toxicological assessment of a chemical.

Handling and Storage Recommendations

Given the limited toxicological data and the potential for skin and eye irritation, the following handling and storage procedures are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

While this compound has applications in research and development, a comprehensive understanding of its health and safety profile is currently lacking. The available information suggests that it should be handled as a skin and eye irritant. In the absence of specific data, a cautious approach is warranted, and information from structurally similar compounds like biphenyl and 4-methoxybiphenyl should be considered to guide safe handling practices. Further toxicological studies are necessary to fully characterize the potential hazards of this compound.

References

Methodological & Application

Synthesis of 4-Methoxy-4'-methylbiphenyl: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methoxy-4'-methylbiphenyl, a valuable biaryl compound with applications in medicinal chemistry and materials science. The protocol details the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a step-by-step experimental procedure, data presentation in tabular format, and visualizations of the reaction workflow and catalytic cycle.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis for the construction of biaryl and substituted biaryl structures, which are common motifs in many biologically active compounds and functional materials. The synthesis of this compound is achieved through the palladium-catalyzed reaction of 4-bromoanisole (B123540) and 4-methylphenylboronic acid. This reaction is favored for its mild conditions, high tolerance to various functional groups, and the commercial availability and stability of the boronic acid reagent.

Reaction Scheme

Experimental Protocol

This protocol outlines a general and effective laboratory-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

Equipment:

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and/or other analytical instruments for characterization

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A mixture of hexane and ethyl acetate (e.g., 98:2 v/v) is typically used as the eluent to afford this compound as a solid.

Data Presentation

Table 1: Reactant and Product Information

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
4-Bromoanisole104-92-7C₇H₇BrO187.03Aryl Halide
4-Methylphenylboronic acid5720-05-8C₇H₉BO₂135.96Boronic Acid
This compound53040-92-9C₁₄H₁₄O198.26Product

Table 2: Typical Reaction Parameters and Yields

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/Water908-12~77%[1]
Pd(PPh₃)₄Na₂CO₃DME/Water8012HighGeneral
Pd/CK₃PO₄Ethanol/WaterReflux4-6Good-Exc.General

Table 3: Characterization Data for this compound

Spectroscopic DataChemical Shift (δ ppm) or m/z
¹H NMR (CDCl₃)7.51 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H), 7.23 (d, J = 8.2 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 2.39 (s, 3H)
¹³C NMR (CDCl₃)159.0, 138.2, 136.5, 133.8, 129.5, 128.0, 126.8, 114.2, 55.3, 21.1
Appearance Colorless to white solid
Melting Point 108-109 °C

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Reactants: 4-Bromoanisole 4-Methylphenylboronic acid Pd(OAc)₂/PPh₃, K₂CO₃ B Add Solvents: Toluene and Water A->B C Establish Inert Atmosphere (Nitrogen or Argon) B->C D Heat to 90°C with Stirring (8-12 hours) C->D E Cool to RT and Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry (MgSO₄) and Concentrate F->G H Purify by Column Chromatography G->H I This compound (Pure Product) H->I

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X (4-Bromoanisole) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ (4-Methylphenylboronic acid) + Base Ar_prime_BOH2->ArPdX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Unsymmetrical Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical industry, materials science, and agrochemicals. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for constructing these crucial C-C bonds. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for unsymmetrical biaryl synthesis, including Suzuki-Miyaura, Negishi, and Stille couplings, as well as C-H activation strategies.

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity, especially with challenging substrates. This guide offers a comparative overview of common palladium catalyst systems to aid researchers in selecting the optimal conditions for their specific synthetic targets.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Several palladium-catalyzed reactions are instrumental in the synthesis of unsymmetrical biaryls. The most prominent among these are the Suzuki-Miyaura, Negishi, and Stille couplings. Each method utilizes a different organometallic reagent to couple with an organic halide or triflate.

  • Suzuki-Miyaura Coupling: Employs organoboron reagents (boronic acids or esters), which are generally stable, commercially available, and environmentally benign.[1][2]

  • Negishi Coupling: Utilizes organozinc reagents, which are highly reactive and tolerate a wide range of functional groups.[3][4][5]

  • Stille Coupling: Involves organotin reagents (stannanes). While effective, the toxicity of organotin compounds is a significant drawback.[6][7][8]

  • C-H Activation: A more recent and atom-economical approach that involves the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials.[9][10][11][12]

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)L_n-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diaryl R-Pd(II)L_n-R' Transmetalation->Pd(II)_Diaryl Byproduct Byproduct (M-X) Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Pd(II)_Diaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Biaryl Unsymmetrical Biaryl (R-R') Reductive_Elimination->Biaryl ArX Aryl Halide/Triflate (R-X) ArX->Oxidative_Addition Organometallic Organometallic Reagent (R'-M) Organometallic->Transmetalation Suzuki_Miyaura_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir for Required Time solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end Biaryl_Synthesis_Strategies Palladium-Catalyzed Strategies for Unsymmetrical Biaryls cluster_main cluster_traditional Cross-Coupling of Pre-functionalized Substrates cluster_advanced Direct C-H Functionalization Unsymmetrical_Biaryl Unsymmetrical Biaryl (Ar-Ar') Suzuki Suzuki-Miyaura (Ar-B(OR)₂ + Ar'-X) Suzuki->Unsymmetrical_Biaryl Negishi Negishi (Ar-ZnX + Ar'-X) Negishi->Unsymmetrical_Biaryl Stille Stille (Ar-SnR₃ + Ar'-X) Stille->Unsymmetrical_Biaryl CH_Activation C-H Activation (Ar-H + Ar'-X) CH_Activation->Unsymmetrical_Biaryl

References

The Pivotal Role of Phosphine Ligands in Suzuki-Miyaura Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its widespread application in the pharmaceutical and materials science industries is largely due to the continuous development of highly active palladium catalysts.[2] At the heart of these catalytic systems are phosphine (B1218219) ligands, which are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[1][3]

This document provides a detailed overview of the function of phosphine ligands in Suzuki coupling, offers guidance on ligand selection, presents comparative performance data, and includes detailed experimental protocols for practical application.

The Catalytic Cycle: A Ligand-Modulated Pathway

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Phosphine ligands (L) are intimately involved in every stage of this process.[4][5]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a low-coordinate, electron-rich Pd(0) complex. This is often the rate-determining step.[5] Electron-donating phosphine ligands are crucial as they increase the electron density on the palladium center, which facilitates its insertion into the R¹-X bond.[1][6] Bulky ligands can also accelerate this step by promoting the formation of highly reactive, monoligated L₁Pd(0) species.[7]

  • Transmetalation: The resulting Pd(II) complex undergoes transmetalation, where the organic group (R²) from the organoboron reagent (R²-BY₂) replaces the halide on the palladium center. This step requires activation of the boronic acid by a base.[8] The exact role of the ligand in this step is complex, but its steric and electronic properties influence the rate and efficiency of the transfer.[9]

  • Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst. This step is favored by sterically bulky phosphine ligands, which create steric crowding around the metal center, promoting the elimination of the product.[1][7][9]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_legend pd0 Pd(0)L n pdrx R¹-Pd(II)L -X pd0->pdrx Oxidative Addition pdrr R¹-Pd(II)L -R² pdrx->pdrr Transmetalation out_x X⁻ pdrr->pd0 Reductive Elimination out_b B(OH)₃ out_product R¹-R² in_r1x R¹-X in_r2b [R²-B(OH)₃]⁻ L1 Electron-donating ligands accelerate Oxidative Addition. L2 Steric bulk promotes formation of monoligated Pd(0) species. L3 Bulky ligands facilitate Reductive Elimination.

Caption: The Suzuki-Miyaura catalytic cycle highlighting the influence of phosphine ligands (L).

Ligand Selection Guide

The choice of phosphine ligand is critical and depends heavily on the specific substrates being coupled. The two primary characteristics to consider are the ligand's electronic properties (electron-donating or -withdrawing) and its steric bulk (cone angle).

  • Electron-Rich Ligands: Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos) are highly electron-donating. This property is essential for activating less reactive substrates like aryl chlorides, which are otherwise reluctant to undergo oxidative addition.[6][10]

  • Sterically Hindered (Bulky) Ligands: Ligands with large steric profiles, such as those containing tert-butyl (t-Bu) or cyclohexyl (Cy) groups, or the biaryl backbone of Buchwald-type ligands, serve multiple purposes. They promote the formation of highly reactive monoligated palladium complexes, prevent catalyst deactivation via dimer formation, and accelerate the final reductive elimination step.[6][7] This is particularly important when coupling sterically congested substrates to form tetra-ortho-substituted biaryls.

The interplay of these factors allows for the fine-tuning of the catalyst's activity for a specific transformation.

Ligand_Selection start Substrate Analysis halide_type Aryl Halide Reactivity? start->halide_type sterics Steric Hindrance? halide_type->sterics Aryl-Br / Aryl-I (More Reactive) ligand_buchwald Use Bulky, Electron-Rich Dialkylbiaryl Ligands (e.g., SPhos, XPhos, RuPhos) halide_type->ligand_buchwald Aryl-Cl / Aryl-OTs (Less Reactive) sterics->ligand_buchwald Yes (e.g., ortho-substituted) ligand_alkyl Use Electron-Rich Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) sterics->ligand_alkyl No (Unhindered) ligand_aryl Standard Triarylphosphines may suffice (e.g., PPh₃) ligand_alkyl->ligand_aryl For simple substrates

Caption: A logical workflow for selecting an appropriate phosphine ligand for Suzuki coupling.

Performance Data: A Comparative Overview

The selection of a phosphine ligand can dramatically affect reaction yield and efficiency. The tables below summarize quantitative data from comparative studies, illustrating the performance of various ligands in the coupling of different substrates.

Table 1: Coupling of 4-Chlorotoluene with Phenylboronic Acid

EntryLigandCatalyst SystemTemp (°C)Time (h)Yield (%)
1P(t-Bu)₃Pd₂(dba)₃ / Ligand802498
2SPhosPd(OAc)₂ / LigandRT297
3XPhosPd₂(dba)₃ / LigandRT296
4PCy₃Pd(OAc)₂ / Ligand802425
5PPh₃Pd(OAc)₂ / Ligand8024<5

Data synthesized from studies demonstrating the efficacy of bulky, electron-rich ligands for challenging aryl chlorides.[7]

Table 2: Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid

EntryLigandCatalyst SystemBaseTemp (°C)Yield (%)
1XPhosXPhos Pd G3K₃PO₄10095
2SPhosSPhos Pd G2K₃PO₄10092
3RuPhosRuPhos Pd G3K₃PO₄10088
4P(t-Bu)₃Pd₂(dba)₃ / LigandK₃PO₄10085
5dppfPd(dppf)Cl₂K₃PO₄10070

Data adapted from a comparative study on a heteroaryl bromide substrate, highlighting the utility of modern Buchwald-type ligands and precatalysts.[4]

Experimental Protocols

The following section provides a general, adaptable protocol for a typical Suzuki-Miyaura cross-coupling reaction using a modern palladium precatalyst, which offers advantages in ease of handling and reproducibility.[11]

General Protocol for Suzuki-Miyaura Coupling Using a Buchwald Precatalyst (e.g., XPhos Pd G3)

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Boronic acid or boronic ester (1.2–1.5 equiv)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0–3.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene (B28343), THF, t-BuOH/H₂O mixture)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or vial) equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid, and base.

  • Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical as the active Pd(0) species can be sensitive to oxygen.

  • Addition of Reagents: Under a positive pressure of inert gas, add the palladium precatalyst. If the aryl halide is a liquid, add it via syringe at this stage.

  • Solvent Addition: Add the anhydrous solvent via syringe. If a mixed solvent system (e.g., dioxane/water) is used, the solvent should be sparged with inert gas for 10-15 minutes prior to addition.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80–110 °C) for the specified time (1–24 h). Reaction progress can be monitored by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Wash the organic mixture with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Notes on Protocol Adaptation:

  • Catalyst Choice: While precatalysts are convenient, the active catalyst can also be generated in situ by combining a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with the desired phosphine ligand (typically at a 1:2 Pd:Ligand ratio).[12]

  • Base Selection: The choice of base is crucial. K₃PO₄ is a versatile and commonly used base. For sensitive substrates, milder bases like K₂CO₃ or Cs₂CO₃ may be preferred. The base also plays a key role in activating the boronic acid for transmetalation.[7]

  • Solvent System: The solvent choice depends on the solubility of the substrates and the reaction temperature. Aprotic solvents like dioxane and toluene are common. The addition of water can sometimes accelerate the reaction.[13]

  • Temperature: While many modern catalyst systems can operate at room temperature for reactive substrates, less reactive partners like aryl chlorides often require heating to achieve reasonable reaction rates.[7]

References

Application Note and Protocol: Purification of 4-Methoxy-4'-methylbiphenyl by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-4'-methylbiphenyl is a biphenyl (B1667301) derivative with applications in organic synthesis and materials science. As with many specialty chemicals, its purity is paramount for reliable downstream applications. Column chromatography is a fundamental purification technique extensively used to isolate desired compounds from complex mixtures. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a common and effective method for compounds with moderate polarity.

The principle of this separation relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent or a mixture of solvents). This compound, being a moderately polar compound, will adhere to the polar silica gel stationary phase. By using a mobile phase of appropriate polarity, the compound can be selectively eluted from the column, separating it from less polar and more polar impurities.

Data Presentation

The selection of an appropriate mobile phase is critical for achieving good separation in column chromatography. The polarity of the solvent system directly influences the retention factor (Rf) of the compound on a Thin Layer Chromatography (TLC) plate, which is used to predict the behavior on a column. An ideal Rf value for the target compound is typically between 0.2 and 0.4 for effective separation.

Table 1: Mobile Phase Systems for the Purification of this compound

Mobile Phase CompositionStationary PhasePredicted Rf of this compoundRemarks
Petroleum EtherSilica Gel 60 Å~0.3-0.4A non-polar eluent suitable for separating from more polar impurities.[1]
Hexane:Ethyl Acetate (95:5)Silica Gel 60 Å~0.35A common solvent system offering good resolution for biphenyl derivatives.[2]
Hexane:Ethyl Acetate (90:10)Silica Gel 60 Å~0.45-0.55Increased polarity for faster elution; may reduce separation from closely eluting impurities.
Hexane:Dichloromethane (50:50)Silica Gel 60 Å~0.4Dichloromethane can improve solubility for certain compounds.

Note: The Rf values presented are approximate and can vary based on the specific batch of silica gel, temperature, and saturation of the TLC chamber.

Table 2: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel, 230-400 mesh
Column Dimensions Dependent on the amount of crude material (See Table 3)
Sample Loading Dry or Wet Loading
Elution Mode Isocratic or Gradient
Flow Rate Gravity-dependent or accelerated with positive pressure (Flash Chromatography)
Fraction Size Dependent on column size (See Table 3)

Table 3: Recommended Column and Fraction Sizes Based on Sample Mass

Sample MassColumn DiameterSilica Gel Amount (approx.)Fraction Volume
10 - 100 mg1 - 2 cm5 - 20 g5 - 10 mL
100 - 500 mg2 - 3 cm20 - 60 g10 - 20 mL
500 mg - 2 g3 - 5 cm60 - 150 g20 - 50 mL
2 - 10 g5 - 8 cm150 - 400 g50 - 100 mL

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by silica gel column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Petroleum Ether or Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (optional, for sample loading)

  • Sand (acid-washed)

  • Cotton or Glass Wool

  • Chromatography Column

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Column

  • Select a chromatography column of appropriate size based on the amount of crude material to be purified (refer to Table 3).

  • Ensure the column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approximately 1 cm) of sand on top of the plug.

  • Slurry Packing Method:

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether or hexane).

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.

3. Sample Loading

The sample can be loaded onto the column using either the wet or dry loading method.

  • Wet Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

    • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the silica gel.

    • Rinse the flask with a small amount of the mobile phase and add it to the column to ensure all the sample is transferred.

    • Drain the solvent until the sample is fully adsorbed onto the top of the silica gel.

  • Dry Loading:

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution (approximately 2-3 times the weight of the crude product).

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluent in fractions.

  • For flash chromatography, apply positive pressure to the top of the column using a pump or an inert gas source to achieve a faster flow rate.

  • Monitor the progress of the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Visualize the TLC spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

5. Isolation of the Purified Compound

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Determine the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Mandatory Visualization

ColumnChromatographyWorkflow start Start prep_column Column Preparation (Slurry Packing) start->prep_column load_sample Sample Loading (Wet or Dry) prep_column->load_sample elution Elution with Mobile Phase load_sample->elution collect_fractions Fraction Collection elution->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify pure fractions evaporation Solvent Evaporation combine_pure->evaporation pure_product Pure this compound evaporation->pure_product analysis Purity Analysis (NMR, GC-MS, HPLC) pure_product->analysis end End analysis->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for Recrystallization of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, making it an indispensable tool in the synthesis and development of biphenyl (B1667301) derivatives for pharmaceutical and materials science applications. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at its boiling point.[2] This allows for the dissolution of the biphenyl derivative in a minimum amount of hot solvent, followed by the formation of high-purity crystals upon cooling, while impurities remain in the mother liquor.[1][3]

This document provides detailed protocols, troubleshooting guidance, and quantitative data to assist researchers in developing robust recrystallization procedures for a variety of biphenyl derivatives.

General Principles of Recrystallization

The success of a recrystallization procedure is contingent on the careful selection of a suitable solvent and the meticulous execution of the experimental steps. The ideal solvent should exhibit a steep solubility curve for the biphenyl derivative, meaning its dissolving power increases significantly with temperature.[4] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble even at elevated temperatures.

Data Presentation

Solvent Selection Guide for Biphenyl and its Derivatives

The choice of solvent is the most critical parameter in designing a recrystallization experiment.[5] The following table provides a qualitative guide to the solubility of biphenyl and general biphenyl derivatives in common organic solvents. It is important to note that the presence of functional groups on the biphenyl scaffold will significantly alter its polarity and, consequently, its solubility profile.[6]

Solvent SystemPolaritySuitability for BiphenylSuitability for Polar Biphenyl Derivatives (e.g., sulfonamides, tetrols)
WaterHighVery Low[6]Possible (especially for highly polar derivatives)[6]
Methanol / EthanolIntermediateGood[4]Excellent[2][6]
IsopropanolIntermediateGood[5]Good[2]
AcetoneIntermediatePossible Candidate[5]Good[6]
Ethyl AcetateIntermediateGood[7]Good[2]
TolueneLowGood (may be too soluble)[5]Poor
Hexane / AlkanesLowModerate[6]Poor[6]
Dichloromethane (DCM)IntermediateGood (often used in mixed solvent systems)[7]Good (often used in mixed solvent systems)[7]
Dimethylformamide (DMF)HighHighHigh (may be too soluble)[2]
Dimethyl Sulfoxide (DMSO)HighHighHigh (may be too soluble)[2]

Note: This table serves as a starting point. Experimental verification of solubility is crucial for each specific biphenyl derivative.

Quantitative Data on Recrystallization of Biphenyl Derivatives

The following table summarizes available quantitative data on the purification of biphenyl derivatives by recrystallization and related crystallization methods.

Biphenyl DerivativeMethodInitial PurityFinal PurityYieldReference
Crude BiphenylFractional Crystallization97.43%>99.71%60.7%[8]
Crude BiphenylFractional Crystallization95.92%>99.32%71.3%[8]
2,6-diamino-3,5-dinitropyridine (PYX)Solvent-Antisolvent Recrystallization98.89%99.37%Not Specified[9]

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol provides a standard procedure for the recrystallization of a biphenyl derivative from a single solvent.

Materials:

  • Crude biphenyl derivative

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Activated charcoal (optional, for colored impurities)

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude biphenyl derivative in various solvents to identify a suitable candidate. The ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude biphenyl derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.[2] Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize yield.[6]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (1-5% by weight of the compound).[2][5] Swirl the mixture for a few minutes.

  • Hot Filtration (if decolorizing agent or insoluble impurities are present): Pre-heat a funnel and filter flask to prevent premature crystallization.[6] Perform a hot gravity filtration to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals.[6]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath or refrigerator to maximize the formation of crystals.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature until a constant weight is achieved.[6]

Mixed-Solvent Recrystallization Protocol

This method is useful when a single solvent does not provide the desired solubility characteristics. It typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Procedure:

  • Dissolve the crude biphenyl derivative in a minimum amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise to the hot solution until it becomes turbid (cloudy).[5]

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Proceed with the cooling, isolation, washing, and drying steps as described in the single-solvent protocol.

Mandatory Visualizations

Recrystallization_Workflow start Crude Biphenyl Derivative dissolution Dissolve in Minimum Hot Solvent start->dissolution decolorization Add Activated Charcoal (Optional) dissolution->decolorization Colored Solution cooling Slow Cooling to Room Temperature dissolution->cooling Clear Solution hot_filtration Hot Filtration decolorization->hot_filtration hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end Pure Biphenyl Derivative drying->end

Caption: General workflow for the recrystallization of biphenyl derivatives.

Troubleshooting_Workflow start Recrystallization Issue oiling_out Oiling Out Compound separates as a liquid start->oiling_out low_yield Low Yield Poor recovery of crystals start->low_yield no_crystals No Crystals Form Solution remains clear start->no_crystals impure_crystals Impure Crystals Poor purification start->impure_crystals solution_oiling Solutions - Increase solvent volume - Lower crystallization temperature - Change solvent system - Use seed crystal oiling_out->solution_oiling solution_yield Solutions - Minimize solvent usage - Ensure sufficient cooling - Concentrate mother liquor low_yield->solution_yield solution_crystals Solutions - Evaporate some solvent - Scratch flask interior - Add seed crystal no_crystals->solution_crystals solution_purity Solutions - Ensure slow cooling - Re-recrystallize - Wash crystals properly impure_crystals->solution_purity

Caption: Troubleshooting common issues in the recrystallization of biphenyl derivatives.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid)The solution is supersaturated at a temperature above the compound's melting point, or the compound is highly impure.[2]Increase the volume of the primary solvent to reduce supersaturation. Lower the crystallization temperature before inducing crystal formation. Change to a different solvent system. Introduce a seed crystal to encourage nucleation.[2]
Low Yield Too much solvent was used. The solution was not cooled sufficiently.[2]Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath. Concentrate the mother liquor to obtain a second crop of crystals (note: purity may be lower).[2]
No Crystals Form The solution is not saturated.Evaporate some of the solvent to increase the concentration of the biphenyl derivative. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[2]
Crystals are Impure Cooling was too rapid, trapping impurities within the crystal lattice. The starting material was highly impure. Inadequate washing of the crystals.[6]Allow the solution to cool slowly and without disturbance.[6] If the starting material is very impure, consider a preliminary purification step like column chromatography or perform a second recrystallization.[6] Wash the filtered crystals with a small amount of fresh, ice-cold solvent.[6]
Colored Final Product Colored impurities co-crystallized with the product.[5]After dissolving the compound in hot solvent, add a small amount of activated charcoal. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize the now colorless product.[5]

References

Application Notes and Protocols for 4-Methoxy-4'-methylbiphenyl as a Liquid Crystal Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methoxy-4'-methylbiphenyl as a precursor for the synthesis of calamitic (rod-shaped) liquid crystals. This document includes its synthesis, purification, characterization, and the properties of liquid crystals derived from it.

Introduction

This compound is a versatile organic compound that serves as a fundamental building block in the design and synthesis of liquid crystalline materials. Its rigid biphenyl (B1667301) core, coupled with the terminal methoxy (B1213986) and methyl groups, provides the necessary molecular anisotropy to induce mesophase behavior, particularly the nematic phase, upon further molecular elaboration. This precursor is of significant interest due to its straightforward synthesis and the tunable nature of the resulting liquid crystal properties through molecular engineering.

Data Presentation

The following table summarizes the key physicochemical and mesomorphic properties of this compound and a representative liquid crystal derivative.

PropertyThis compound4-Cyano-4'-(4-pentyl-trans-cyclohexyl)biphenyl (Reference)
Chemical Structure this compound4-Cyano-4'-(4-pentyl-trans-cyclohexyl)biphenyl
Molecular Formula C₁₄H₁₄OC₂₄H₂₉N
Molecular Weight 198.26 g/mol 343.50 g/mol
Melting Point (°C) 108 - 109108.5
Clearing Point (°C) Not readily available (Precursor)218
Mesophase(s) None (Precursor)Nematic, Smectic A
Birefringence (Δn) Not applicable~0.2 (at 589 nm and 25 °C)

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a common and efficient method for the synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoanisole (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 2:1 mixture of toluene and ethanol to the flask.

  • Catalyst Preparation: In a separate small flask, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.

  • Reaction Initiation: Add the catalyst solution to the main reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with ethyl acetate.

    • Combine the filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound as a white solid.

Protocol 2: Characterization of Liquid Crystalline Properties

This protocol outlines the standard methods for characterizing the mesomorphic properties of a liquid crystal derived from this compound.

1. Polarizing Optical Microscopy (POM):

  • Objective: To visually identify the liquid crystal phases and determine the phase transition temperatures.

  • Procedure:

    • Place a small amount of the synthesized liquid crystal compound on a clean microscope slide and cover with a coverslip.

    • Place the slide on a hot stage attached to a polarizing microscope.

    • Heat the sample at a controlled rate (e.g., 2-5 °C/min) and observe the changes in texture.

    • Record the temperatures at which transitions between different phases (e.g., crystal to nematic, nematic to isotropic) occur. The clearing point is the temperature at which the sample becomes completely dark (isotropic).

    • Cool the sample slowly and observe the formation of liquid crystal textures to confirm the reversibility of the transitions.

2. Differential Scanning Calorimetry (DSC):

  • Objective: To quantitatively measure the transition temperatures and associated enthalpy changes.

  • Procedure:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature. Phase transitions will appear as endothermic peaks on the heating curve.

    • Cool the sample at the same rate to observe the corresponding exothermic peaks for the transitions.

    • The peak temperatures provide the transition temperatures, and the area under the peaks corresponds to the enthalpy of the transition.

Visualizations

Logical Relationship: From Precursor to Liquid Crystal

The following diagram illustrates the logical progression from the precursor molecule to the formation of a liquid crystalline phase.

Precursor_to_LC From Precursor to Liquid Crystal A This compound (Precursor) B Chemical Synthesis (e.g., Esterification, Etherification) A->B Functionalization C Elongated Mesogenic Molecule B->C Formation of D Heating C->D Application of Thermal Energy E Nematic Liquid Crystal Phase D->E Induces Synthesis_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Reactants: 4-Bromoanisole & 4-Methylphenylboronic acid B Suzuki-Miyaura Coupling A->B C Crude this compound B->C D Purification (Column Chromatography) C->D E Pure Precursor D->E F Liquid Crystal Derivative Synthesis E->F Functionalization G Polarizing Optical Microscopy (POM) F->G H Differential Scanning Calorimetry (DSC) F->H I Mesomorphic Properties (Phase Transitions, Textures) G->I H->I Molecular_Ordering Molecular Ordering in Nematic Phase A Isotropic Liquid (Random Orientation) B Cooling Below Clearing Point A->B C Intermolecular Interactions (van der Waals, π-π stacking) B->C Promotes D Long-Range Orientational Order C->D Leads to E Nematic Phase (Positional Disorder) D->E Characterizes

Application Notes and Protocols: 4-Methoxy-4'-methylbiphenyl in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4'-methylbiphenyl serves as a valuable and versatile precursor for the development of high-performance organic electronic materials. While not utilized as a functional material in its nascent form, its rigid biphenyl (B1667301) core provides an electronically conjugated scaffold that is essential for efficient charge transport. The methoxy (B1213986) and methyl functional groups offer avenues for further chemical modification, allowing for the fine-tuning of molecular properties such as solubility, film morphology, and electronic energy levels.

These application notes provide a comprehensive overview of the utilization of this compound as a foundational building block for the synthesis of active materials in organic electronics, with a primary focus on Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Detailed experimental protocols for the synthesis of a representative hole-transporting material and a semiconducting polymer, along with device fabrication and characterization methodologies, are presented.

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials derived from this compound can be effectively employed as the hole-transporting layer (HTL). The primary role of the HTL is to facilitate the efficient injection of holes from the anode and their subsequent transport to the emissive layer, while concurrently impeding the leakage of electrons. A well-designed HTL, synthesized from precursors like this compound, can significantly contribute to enhanced device efficiency, increased brightness, and improved operational stability.

Synthesis of a this compound-Based Hole-Transporting Material (HTM)

A prominent class of HTMs are triarylamines. A representative triarylamine, incorporating the this compound core, can be synthesized via a multi-step process involving bromination followed by a Buchwald-Hartwig amination reaction.

Proposed Material: N,N'-bis(4-methoxyphenyl)-N,N'-bis(4-(this compound)phenyl)benzene-1,4-diamine (MMB-TPA)

Synthesis Workflow:

cluster_0 Step 1: Bromination cluster_1 Step 2: Buchwald-Hartwig Amination start This compound step1 Bromination (NBS, DMF) start->step1 product1 4-Bromo-4'-methoxy-4''-methyl-p-terphenyl step1->product1 step2 Buchwald-Hartwig Coupling product1->step2 amine N,N'-bis(4-methoxyphenyl)benzene-1,4-diamine amine->step2 catalyst Pd(OAc)2, P(tBu)3, NaOtBu catalyst->step2 product2 MMB-TPA (Final Product) step2->product2

Caption: Synthetic workflow for the proposed MMB-TPA.

Experimental Protocol: Synthesis of MMB-TPA

  • Step 1: Bromination of this compound.

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF).

    • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the brominated intermediate.

  • Step 2: Buchwald-Hartwig Amination.

    • To a Schlenk flask, add the brominated intermediate (2.2 eq.), N,N'-bis(4-methoxyphenyl)benzene-1,4-diamine (1.0 eq.), palladium(II) acetate (B1210297) (Pd(OAc)2) (5 mol%), tri(tert-butyl)phosphine (P(tBu)3) (10 mol%), and sodium tert-butoxide (NaOtBu) (3.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous toluene (B28343) to the flask and heat the mixture to reflux (approximately 110 °C) for 24 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, dilute the mixture with toluene and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography followed by recrystallization to yield the final product, MMB-TPA.

OLED Device Fabrication and Performance

The performance of the synthesized MMB-TPA as an HTL can be evaluated in a standard multilayer OLED.

OLED Fabrication Workflow:

cluster_0 Substrate Preparation cluster_1 Layer Deposition (Spin Coating) cluster_2 Layer Deposition (Thermal Evaporation) cluster_3 Encapsulation ito ITO Glass cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone (B3395972), IPA) ito->cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone pedot PEDOT:PSS (HIL) uv_ozone->pedot htl MMB-TPA in Chlorobenzene (B131634) (HTL) pedot->htl eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) (e.g., TPBi) eml->etl eil Electron Injection Layer (EIL) (e.g., LiF) etl->eil cathode Cathode (Al) eil->cathode encap Device Encapsulation cathode->encap

Caption: Workflow for solution-processed OLED fabrication.

Experimental Protocol: OLED Fabrication

  • Substrate Preparation:

    • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL):

    • Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate.

    • Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole-Transporting Layer (HTL):

    • Dissolve the synthesized MMB-TPA in an appropriate organic solvent (e.g., chlorobenzene).

    • Spin-coat the MMB-TPA solution onto the PEDOT:PSS layer.

    • Anneal the film at 100 °C for 30 minutes inside the glovebox.

  • Emissive Layer (EML):

    • Spin-coat a solution of an emissive material (e.g., a host material doped with a fluorescent or phosphorescent guest) onto the HTL.

  • Electron-Transporting Layer (ETL), Electron-Injecting Layer (EIL), and Cathode:

    • Transfer the substrate to a thermal evaporator with a base pressure of < 10⁻⁶ Torr.

    • Sequentially deposit an electron-transporting material (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, TPBi), an electron-injecting material (e.g., Lithium Fluoride, LiF), and a metal cathode (e.g., Aluminum, Al).

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.

Quantitative Data: Representative OLED Performance

The following table summarizes the expected performance of a green phosphorescent OLED using MMB-TPA as the HTL, compared to a standard device with NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) as the HTL.

ParameterMMB-TPA based Device (projected)NPB based Device (reference)
Turn-on Voltage (V) 3.23.5
Maximum Luminance (cd/m²) > 15,000~ 12,000
Maximum Current Efficiency (cd/A) ~ 65~ 55
Maximum Power Efficiency (lm/W) ~ 50~ 40
Maximum External Quantum Efficiency (%) ~ 20~ 18

Application in Organic Field-Effect Transistors (OFETs)

This compound can also serve as a monomeric unit in the synthesis of conjugated polymers for OFETs. The biphenyl structure contributes to the rigidity and π-conjugation of the polymer backbone, which are crucial for achieving high charge carrier mobility.

Synthesis of a this compound-Based Conjugated Polymer

A conjugated polymer can be synthesized via a Suzuki polycondensation reaction, copolymerizing a dibrominated derivative of this compound with another aromatic comonomer.

Proposed Polymer: Poly(this compound-alt-thiophene) (PMMBT)

Experimental Protocol: Synthesis of PMMBT (Generic Protocol)

  • Reaction Setup:

    • In a Schlenk flask, dissolve the dibrominated this compound monomer (1.0 eq.), thiophene-2,5-diboronic acid (1.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%) in a degassed solvent mixture (e.g., toluene/water).

  • Base Addition:

    • Add an aqueous solution of a base, such as potassium carbonate (4.0 eq.).

  • Polymerization:

    • Heat the mixture to reflux under an inert atmosphere and stir vigorously for 48-72 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol (B129727).

    • Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.

    • Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.

    • Finally, extract the polymer with a good solvent like chloroform (B151607) or chlorobenzene and precipitate it again in methanol.

  • Drying:

    • Dry the purified polymer under vacuum.

OFET Device Fabrication and Performance

The performance of the synthesized polymer is evaluated by fabricating and characterizing a bottom-gate, top-contact OFET.

Experimental Protocol: OFET Fabrication

  • Substrate Preparation:

    • Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

    • Clean the substrate by ultrasonication in acetone and isopropanol.

  • Surface Treatment:

    • Treat the SiO₂ surface with a hydrophobic self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS), to improve the morphology of the polymer film.

  • Active Layer Deposition:

    • Dissolve the synthesized PMMBT polymer in a suitable organic solvent (e.g., chlorobenzene or o-dichlorobenzene).

    • Spin-coat the polymer solution onto the treated SiO₂/Si substrate.

    • Anneal the film at an optimized temperature to improve the crystallinity and film morphology.

  • Source and Drain Electrode Deposition:

    • Deposit the source and drain electrodes (e.g., Gold) through a shadow mask by thermal evaporation.

Quantitative Data: Representative OFET Performance

The following table presents the expected performance characteristics of an OFET based on the PMMBT polymer.

ParameterPMMBT based OFET (projected)
Hole Mobility (μh) (cm²/Vs) 0.01 - 0.1
On/Off Current Ratio (Ion/Ioff) > 10⁵
Threshold Voltage (Vth) (V) -5 to -15

Conclusion

This compound is a highly adaptable precursor for the synthesis of advanced organic electronic materials. Through established synthetic methodologies such as Buchwald-Hartwig amination and Suzuki polycondensation, it can be integrated into hole-transporting small molecules for high-efficiency OLEDs and into conjugated polymers for high-mobility OFETs. The protocols and representative data presented in these application notes offer a solid framework for researchers to explore the potential of this compound derivatives in the advancement of organic electronics.

Application Note: Analysis of 4-Methoxy-4'-methylbiphenyl Synthesis via Suzuki Coupling Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-4'-methylbiphenyl is a biaryl compound with a structural motif relevant to pharmaceuticals and advanced materials. Its synthesis is commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This application note provides a detailed protocol for the synthesis of this compound and the subsequent analysis of the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Accurate monitoring of such reactions is crucial for optimizing reaction conditions, determining yield, and identifying potential byproducts. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive mass-based identification of volatile and semi-volatile compounds.[2]

Reaction Principle: The Suzuki-Miyaura Coupling

The synthesis of this compound is a classic example of the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an aryl halide and an organoboron species.[3] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid derivative for transmetalation.[3][4] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.[1][4]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L2 oxidative_adduct Ar-Pd(II)L2-X pd0->oxidative_adduct Oxidative Addition (+ Ar-X) transmetalation_complex Ar-Pd(II)L2-Ar' oxidative_adduct->transmetalation_complex Transmetalation (+ Ar'-B(OR)2) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar' formed) product This compound (Ar-Ar') transmetalation_complex->product aryl_halide 4-Iodoanisole (Ar-X) aryl_halide->oxidative_adduct boronic_acid 4-Tolylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[5]

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • 4-Tolylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Acetone (B3395972) (10 mL)

  • Deionized water (10 mL)

  • Diethyl ether

Procedure:

  • Combine 4-iodoanisole, 4-tolylboronic acid, and acetone in a 50 mL three-necked flask equipped with a magnetic stir bar and reflux condenser.[5]

  • In a separate flask, dissolve potassium carbonate in deionized water.[5]

  • In a third flask, dissolve the palladium acetate catalyst in a small amount of acetone.[5]

  • Add the aqueous potassium carbonate solution to the main reaction flask, followed by the catalyst solution.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by taking aliquots at regular intervals for GC-MS analysis. The reaction is typically complete within a few hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 20 mL).[5]

  • Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.[5]

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5] Further purification can be achieved by column chromatography or distillation if necessary.

Sample Preparation for GC-MS Analysis

Procedure:

  • Reaction Monitoring: During the reaction, withdraw approximately 0.1 mL of the reaction mixture.

  • Quenching: Quench the reaction by adding 1 mL of water.

  • Extraction: Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Mixing: Vortex the sample for 1-2 minutes to ensure thorough extraction of the organic components.

  • Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean GC vial. A filtration step using a 0.22 µm syringe filter may be beneficial.[2]

  • Dilution: Dilute the sample with the extraction solvent to an appropriate concentration for GC-MS analysis to avoid detector saturation.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization for specific instrumentation.[2][6][7]

Parameter Setting
Gas Chromatograph Shimadzu GCMS-QP2010S or equivalent[6]
Column DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[2][7]
Injector Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[7]
Oven Program Initial temp 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min[2]
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV[8]
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 50-450 m/z[8]

Data Presentation and Analysis

Expected Chromatographic Results

A successful reaction will show a major peak corresponding to this compound. Minor peaks may be present corresponding to unreacted starting materials (4-iodoanisole and 4-tolylboronic acid) and potential homocoupling byproducts (4,4'-dimethylbiphenyl and 4,4'-dimethoxybiphenyl).

Compound Expected Retention Time (min) Molecular Weight ( g/mol ) Key m/z Ions
4-IodoanisoleLower234.04234, 219, 92
4-Tolylboronic AcidVaries (may derivatize)135.96136, 91
This compound Higher 198.26 198, 183, 155, 128
4,4'-DimethylbiphenylSimilar to product182.26182, 167
4,4'-DimethoxybiphenylSimilar to product214.26214, 199, 171
Mass Spectral Fragmentation of this compound

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺•) at m/z 198. The fragmentation pattern is driven by the stability of the biphenyl (B1667301) system and the presence of the methoxy (B1213986) and methyl groups.[9][10]

m/z Proposed Fragment Description
198[C₁₄H₁₄O]⁺•Molecular Ion (M⁺•)
183[C₁₃H₁₁O]⁺Loss of a methyl radical (•CH₃) from the methoxy or tolyl group[10]
155[C₁₂H₁₁]⁺Loss of a •CH₃ followed by loss of carbon monoxide (CO)
152[C₁₂H₈]⁺•Loss of •CH₃ and •OCH₃ fragments
128[C₁₀H₈]⁺•Biphenyl fragment after cleavage
Quantitative Analysis

To determine the reaction yield and conversion, a quantitative analysis can be performed using an internal standard method.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound (if available) at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[2]

  • Calibration Curve: Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range of the reaction samples.

  • Internal Standard: Add a fixed amount of a suitable internal standard (e.g., a compound with similar chemical properties but a different retention time, like naphthalene (B1677914) or another biphenyl derivative) to each calibration standard and each reaction sample.

  • Analysis: Analyze the standards and samples by GC-MS.

  • Quantification: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Use the resulting linear regression to calculate the concentration of this compound in the reaction samples.

Concentration (µg/mL) Analyte Peak Area Internal Standard Peak Area Area Ratio (Analyte/IS)
115,000100,0000.15
576,000101,0000.75
10152,000100,5001.51
25378,000100,8003.75
50755,000100,2007.54

Workflow Visualization

The overall process from chemical synthesis to final data analysis is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Workup cluster_analysis GC-MS Analysis cluster_data Data Interpretation reactants 1. Combine Reactants (4-Iodoanisole, Boronic Acid, Base, Catalyst) reaction 2. Reflux Reaction reactants->reaction workup 3. Quench & Extract Product reaction->workup sample_prep 4. Prepare Sample for GC-MS (Dilution, Add Internal Standard) workup->sample_prep gcms_run 5. Inject and Run GC-MS sample_prep->gcms_run qualitative 6. Qualitative Analysis (Identify Peaks by RT and Mass Spectra) gcms_run->qualitative quantitative 7. Quantitative Analysis (Calculate Yield and Purity) qualitative->quantitative report 8. Final Report quantitative->report

Caption: Workflow for synthesis and GC-MS analysis of biphenyl compounds.

This application note provides a comprehensive framework for the synthesis and GC-MS analysis of this compound. The detailed protocols for the Suzuki-Miyaura coupling, sample preparation, and GC-MS instrument parameters serve as a robust starting point for researchers. By following these methodologies, scientists can effectively monitor reaction progress, identify products and byproducts through mass spectral fragmentation analysis, and accurately quantify the results, ensuring the reliability and reproducibility of their synthetic efforts.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Assessing the Purity of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl (B1667301) and its derivatives are a significant class of compounds in pharmaceutical and materials science research. Ensuring the purity of these compounds is critical for the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the purity assessment of non-volatile organic compounds like biphenyls, offering high resolution and sensitivity to separate the target compound from structurally similar impurities.[1] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) method for determining the purity of biphenyl compounds, with a focus on the advantages of using biphenyl stationary phases.

The Advantage of Biphenyl Stationary Phases

While traditional C18 columns are widely used in reversed-phase chromatography, biphenyl stationary phases offer an alternative and often superior selectivity for aromatic compounds.[2][3] C18 columns primarily rely on hydrophobic interactions for separation.[2] Biphenyl phases, however, provide a mixed-mode retention mechanism that includes both hydrophobic and π-π interactions due to the aromatic rings of the biphenyl ligand.[2] This dual nature enhances the separation of aromatic and moderately polar analytes, including impurities, degradants, and metabolites that may be structurally very similar to the main biphenyl compound.[2] The unique selectivity of biphenyl columns can lead to improved resolution and more accurate purity assessments, especially for complex mixtures where C18 columns may fall short.[2][4]

Experimental Protocols

This section details the methodologies for assessing the purity of biphenyl compounds using HPLC.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[5]

  • Analytical Column:

    • Recommended: Biphenyl analytical column (e.g., 4.6 mm ID x 150 mm L, 3 µm particle size). Biphenyl phases offer enhanced selectivity for aromatic compounds.[2][4]

    • Alternative: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can also be used.[1][6]

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Additives: Formic acid, acetic acid, or trifluoroacetic acid (TFA) of high purity.

  • Reference Standards: Analytical standards of the parent biphenyl compound and its known related impurities.

  • Sample Vials: Appropriate vials for the autosampler.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% solution of formic acid or acetic acid in water. For example, add 1 mL of formic acid to 999 mL of HPLC grade water. Degas the solution before use.

    • Mobile Phase B: Acetonitrile or Methanol. The choice of organic modifier can influence selectivity, with methanol sometimes enhancing π-π interactions on biphenyl phases.[7][8]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of the biphenyl reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.[1]

    • From the stock solution, prepare a series of calibration standards at different concentrations by diluting with the initial mobile phase composition.

  • Sample Solution Preparation:

    • Accurately weigh the biphenyl sample to be analyzed and prepare a solution in the same manner as the standard solution, typically at a concentration of about 1 mg/mL.[5]

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions

The following are typical starting conditions that may require optimization for specific biphenyl compounds and their impurities.

ParameterRecommended Condition
Column Biphenyl (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm or 280 nm (or at the λmax of the analyte)[1][6]
Injection Volume 10 µL[1]
Data Analysis and Purity Calculation
  • System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately. Check for parameters like retention time repeatability, peak asymmetry, and theoretical plates.

  • Identification: Identify the peak corresponding to the main biphenyl compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Impurity Detection: All other peaks in the chromatogram are considered potential impurities.

  • Purity Calculation: The purity of the biphenyl compound is typically determined using the area percent method.

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

    This calculation assumes that the response factor of the impurities is the same as that of the main compound. For more accurate quantification, reference standards for the impurities are required to generate calibration curves.

Data Presentation

The following tables summarize typical quantitative data obtained from HPLC purity analysis of biphenyl compounds.

Table 1: Example Chromatographic Data for a Biphenyl Compound and its Impurities.

CompoundRetention Time (min)Peak Area% Area
Impurity 18.515,0000.15
Impurity 210.225,0000.25
Biphenyl Compound12.19,950,00099.50
Impurity 314.310,0000.10

Table 2: Method Validation Parameters for Biphenyl Analysis. [9][10]

ParameterTypical Value
Linearity Range (µg/mL) 0.04 - 20
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.02 - 0.04
Limit of Quantification (LOQ) (µg/mL) 0.07 - 0.12
Accuracy (% Recovery) 92.3 - 112.7
Precision (% RSD) < 15

Visualization of the HPLC Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of biphenyl compounds.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Gradient, etc.) MobilePhasePrep->HPLC_System HPLC_System->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection UV/PDA Detection Chrom_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Purity_Calc Purity Calculation (% Area) Peak_Integration->Purity_Calc Report_Gen Report Generation Purity_Calc->Report_Gen

References

Application Notes: Continuous Flow Synthesis of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl (B1667301) scaffolds are privileged structures in medicinal chemistry and materials science. Traditional batch synthesis of these compounds can be time-consuming and challenging to scale up. Continuous flow chemistry offers a powerful alternative, enabling safer, more efficient, and scalable synthesis of biphenyl derivatives. This document provides detailed application notes and protocols for the continuous flow synthesis of biphenyl derivatives, primarily focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Advantages of Continuous Flow Synthesis for Biphenyl Derivatives

Continuous flow synthesis offers several key advantages over traditional batch processing for the preparation of biphenyl derivatives:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous reagents.[1]

  • Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher conversions and yields.[2]

  • Rapid Reaction Optimization: The automated nature of flow systems allows for rapid screening of reaction conditions, significantly reducing development time.

  • Scalability: Scaling up production is straightforward by simply extending the operation time or by using parallel reactor systems, avoiding the need for extensive re-optimization.

  • Integration of Processes: Continuous flow allows for the "telescoping" of multiple reaction and purification steps into a single, uninterrupted process, reducing manual handling and potential for error.[3]

Experimental Protocols

Protocol 1: Continuous Flow Suzuki-Miyaura Synthesis of 4-Methylbiphenyl (B165694)

This protocol details the synthesis of 4-methylbiphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction in a continuous flow system.

Materials:

Procedure:

  • Reagent Preparation:

    • Solution A (Aryl Halide): Prepare a solution of 4-bromotoluene (1.0 M) and triphenylphosphine (0.04 M) in toluene.

    • Solution B (Boronic Acid & Base): Prepare a solution of phenylboronic acid (1.2 M) and potassium carbonate (2.0 M) in a 1:1 mixture of toluene and deionized water.

    • Catalyst Cartridge: Pack a column with a supported palladium catalyst, such as palladium on carbon (Pd/C) or a polymer-supported palladium catalyst. One commercially available option is SiliaCat DPP-Pd.[4]

  • System Setup:

    • Assemble the continuous flow reactor with two pumps, a T-mixer, the packed-bed catalyst column, and a back-pressure regulator.

    • Set the reactor temperature for the catalyst column to 91°C.[2]

    • Set the back-pressure regulator to maintain a pressure sufficient to prevent solvent boiling (e.g., 10 bar).

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.45 mL/min each for a total flow rate of 0.9 mL/min) through the T-mixer and into the heated catalyst column.[2]

    • The combined stream flows through the catalyst bed where the reaction occurs.

    • The product stream exits the reactor through the back-pressure regulator.

  • Work-up and Purification:

    • Collect the output from the reactor.

    • Separate the organic and aqueous phases.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography or recrystallization to yield pure 4-methylbiphenyl.

Data Presentation

The following tables summarize quantitative data for the continuous flow synthesis of various biphenyl derivatives under different conditions.

Table 1: Continuous Flow Synthesis of 4-Methylbiphenyl

Aryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Flow Rate (mL/min)Residence TimeConversion (%)Yield (%)Reference
4-BromotoluenePhenylboronic acidCe0.495Sn0.495Pd0.01O2–δK₂CO₃EtOH/H₂O860.45-50.6-[2]
4-BromotoluenePhenylboronic acidCe0.495Sn0.495Pd0.01O2–δK₂CO₃EtOH/H₂O910.9-90.0-[2]
4-BromotoluenePhenylboronic acidPolyionic gel supported Pd(0)CsFDMF/H₂O952.0 (cyclic)10 min85-[1]

Table 2: Continuous Flow Synthesis of Other Biphenyl Derivatives

Aryl Halide/TriflateArylboronic AcidCatalystBaseSolventTemp (°C)Flow Rate (mL/min)Conversion (%)Yield (%)Reference
4-BromobenzaldehydePhenylboronic acidGraphene supported Pd NPs-H₂O/EtOH/THF1350.296-[4]
Bromobenzene(4-Methoxyphenyl)boronic acidSiliaCat DPPP-PdK₂CO₃THF/H₂O120--High[4]
Phenyltriflate(4-Methoxyphenyl)boronic acidSiliaCat DPPP-PdK₂CO₃THF/H₂O120--High[4]

Visualizations

Experimental Workflow for Continuous Flow Suzuki-Miyaura Coupling

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_processing Downstream Processing A Solution A: Aryl Halide in Toluene Mixer T-Mixer A->Mixer Pump A B Solution B: Phenylboronic Acid + Base in Toluene/Water B->Mixer Pump B Reactor Heated Packed-Bed Catalyst Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Workup Work-up & Purification Collection->Workup Product Pure Biphenyl Derivative Workup->Product

Caption: Workflow for continuous flow Suzuki-Miyaura coupling.

Signaling Pathway Modulation by Biphenyl Derivatives

Certain biphenyl derivatives have been shown to act as inhibitors of the PD-1/PD-L1 interaction by inducing the dimerization of PD-L1. This can lead to the inhibition of the downstream AKT-mTOR signaling pathway, ultimately resulting in apoptosis of cancer cells.[5][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDL1_mono PD-L1 (monomer) PDL1_dimer PD-L1 Dimer PDL1_mono->PDL1_dimer Induces Dimerization pAKT p-AKT (Active) PDL1_dimer->pAKT Inhibits Phosphorylation Apoptosis Apoptosis PDL1_dimer->Apoptosis Promotes Biphenyl Biphenyl Derivative Biphenyl->PDL1_mono Binds to AKT AKT AKT->pAKT Phosphorylation pmTOR p-mTOR (Active) pAKT->pmTOR Activates pAKT->Apoptosis Inhibits mTOR mTOR pmTOR->Apoptosis Inhibits

Caption: Biphenyl derivative-induced PD-L1 dimerization and downstream signaling.

References

Troubleshooting & Optimization

minimizing homocoupling byproducts in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the formation of homocoupling byproducts.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This guide addresses the common issue of significant homocoupling of the organoboron reagent, which leads to the formation of symmetrical biaryl impurities and reduces the yield of the desired cross-coupled product.

Problem: Significant formation of boronic acid homocoupling product.

Below are potential causes and systematic solutions to mitigate this side reaction.

Potential CauseTroubleshooting Strategy
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the entire reaction under a strictly inert atmosphere (Nitrogen or Argon).[1][2]
Presence of Palladium(II) Species Use a Palladium(0) precatalyst directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1] If using a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂), consider adding a mild reducing agent or ensure the in-situ reduction to Pd(0) is efficient.[1][3][4]
Suboptimal Ligand Choice Screen different phosphine (B1218219) ligands. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[5][6]
Inappropriate Base or Concentration Optimize the choice and stoichiometry of the base. The base plays a crucial role in activating the boronic acid, but an inappropriate choice can sometimes promote side reactions.[1][7]
Unstable Boronic Acid Derivative Consider using more stable organoboron reagents such as pinacol (B44631) esters (Bpin) or MIDA boronates, which can provide a slow, controlled release of the boronic acid.[1]
High Concentration of Boronic Acid Employ a slow addition of the boronic acid solution to the reaction mixture using a syringe pump to keep its instantaneous concentration low.[5]
Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote byproduct formation. In some cases, elevated temperatures can lead to catalyst decomposition.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl.[1][5] This byproduct consumes the starting material and catalyst, leading to lower yields of the desired cross-coupled product and complicating purification.[5]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main drivers for homocoupling are the presence of oxygen and Palladium(II) species in the reaction mixture.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[5] These Pd(II) species can then directly promote the homocoupling of the boronic acid.[3][10] This is particularly problematic when using Pd(II) precatalysts that need to be reduced in situ to the active Pd(0) species.[5][10]

Q3: How can I prevent the oxidation of my Pd(0) catalyst?

A3: Rigorous exclusion of oxygen is critical. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the experiment.[1][2] For particularly sensitive reactions, employing the freeze-pump-thaw method for degassing is highly effective.[5]

Q4: Can the choice of palladium source influence the extent of homocoupling?

A4: Yes. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize homocoupling as it bypasses the need for an in-situ reduction step where homocoupling can occur.[1] If you must use a Pd(II) source like Pd(OAc)₂, adding a mild reducing agent, such as potassium formate (B1220265), can help facilitate a cleaner reduction to the active Pd(0) catalyst and suppress homocoupling.[1][3][4]

Q5: What is the role of phosphine ligands in minimizing homocoupling?

A5: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[11] Bulky and electron-rich ligands promote the reductive elimination step of the catalytic cycle, which forms the desired cross-coupled product.[6][10] By accelerating this step, the desired pathway can outcompete the side reactions that lead to homocoupling.[5]

Q6: Does the stability of the boronic acid affect homocoupling?

A6: Yes, the stability of the organoboron reagent is a factor. Boronic acids can be prone to decomposition and other side reactions.[1] Using more stable derivatives, like pinacol esters (Bpin) or MIDA boronates, can mitigate some of these issues by providing a slower, more controlled release of the reactive boronic acid into the catalytic cycle, thereby disfavoring the bimolecular homocoupling reaction.[1]

Q7: How does the choice of base impact the reaction?

A7: The base is essential for activating the boronic acid to facilitate transmetalation.[12][13] However, the strength and type of base can significantly influence the reaction's outcome.[1] The reaction selectivity can depend on the amount of base used, with different stoichiometries favoring different reaction pathways.[7] It is often necessary to screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for a specific substrate pair.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling via Degassing and Use of a Pd(0) Precatalyst

This protocol provides a starting point for performing a Suzuki-Miyaura coupling while minimizing the risk of homocoupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Organoboron reagent (1.2 - 1.5 equiv)

  • Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Schlenk flask or similar reaction vessel

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Degassing: Sparge the chosen solvent with an inert gas (Ar or N₂) for at least 30 minutes prior to use. If using an aqueous mixture, ensure the water is also thoroughly degassed.[1]

  • Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide, organoboron reagent, and base.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.[14]

  • Catalyst Addition: Add the Pd(0) precatalyst to the flask under the inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure for purification.

Protocol 2: Minimizing Homocoupling with a Pd(II) Precatalyst using a Mild Reducing Agent

This protocol is for situations where a Pd(II) salt is the preferred catalyst source.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Organoboron reagent (1.2 - 1.5 equiv)

  • Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Potassium formate (1.0 - 2.0 equiv)[1][3]

  • Degassed solvent

  • Schlenk flask

  • Inert gas line

Procedure:

  • Degassing: Thoroughly degas the solvent as described in Protocol 1.

  • Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide, organoboron reagent, base, and potassium formate.[3][4]

  • Evacuate and backfill the flask with the inert gas three times.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the Pd(II) precatalyst and the phosphine ligand in a small amount of degassed solvent if desired, or add them sequentially to the reaction flask under the inert atmosphere.

  • Solvent Addition: Add the bulk of the degassed solvent via syringe.

  • Reaction, Monitoring, and Work-up: Proceed as described in steps 6-8 of Protocol 1. The addition of potassium formate helps to ensure a clean and efficient reduction of Pd(II) to the active Pd(0) catalyst, thereby minimizing the concentration of Pd(II) available to promote homocoupling.[3][4]

Visualizations

Suzuki_Homocoupling_Pathway cluster_homo Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base ArBOH2->Base Base->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product PdII_Source Pd(II) Source (e.g., from O₂ oxidation) Homo_Trans Double Transmetalation PdII_Source->Homo_Trans PdII_ArAr_homo Ar'-Pd(II)-Ar' Homo_Trans->PdII_ArAr_homo Homo_RedElim Reductive Elimination PdII_ArAr_homo->Homo_RedElim Homo_RedElim->Pd0 Pd(0) formation Homocoupling_Product Ar'-Ar' (Homocoupling Byproduct) Homo_RedElim->Homocoupling_Product ArBOH2_2 2 x Ar'-B(OH)₂ ArBOH2_2->Homo_Trans

Caption: Mechanism of desired Suzuki cross-coupling versus the homocoupling side reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents & use inert gas. Check_Atmosphere->Degas No Check_Pd_Source Are you using a Pd(II) precatalyst? Check_Atmosphere->Check_Pd_Source Yes Degas->Check_Pd_Source Use_Pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). Check_Pd_Source->Use_Pd0 Yes Add_Reducing_Agent Action: Add a mild reducing agent (e.g., potassium formate). Check_Pd_Source->Add_Reducing_Agent Yes, and want to keep it Optimize_Ligand Action: Screen bulky, electron-rich ligands. Check_Pd_Source->Optimize_Ligand No Use_Pd0->Optimize_Ligand Add_Reducing_Agent->Optimize_Ligand Optimize_Conditions Further Optimization Optimize_Ligand->Optimize_Conditions Optimize_Base Optimize Base & Solvent Optimize_Conditions->Optimize_Base Slow_Addition Use Slow Addition of Boronic Acid Optimize_Conditions->Slow_Addition Stable_Boron Use Stable Boron Reagent (e.g., Bpin) Optimize_Conditions->Stable_Boron

Caption: Troubleshooting decision tree for minimizing homocoupling byproducts.

References

troubleshooting low yields in 4-Methoxy-4'-methylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Methoxy-4'-methylbiphenyl, primarily via the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins an aryl halide (or triflate) with an organoboron species, typically an arylboronic acid, in the presence of a base. For this specific synthesis, the common coupling partners are 4-bromoanisole (B123540) and 4-methylphenylboronic acid.

Q2: My Suzuki-Miyaura reaction is not yielding any product. What are the primary reasons for a complete reaction failure?

If you observe no product formation and recover your starting materials, the most likely culprit is an inactive catalyst. The active Pd(0) species is highly sensitive to oxygen, and insufficient degassing of your reaction mixture can lead to its deactivation.[1] Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). Also, verify that your palladium precursor and any ligands have not degraded.[1]

Q3: I'm observing significant amounts of homocoupled byproducts (4,4'-dimethoxybiphenyl and/or 4,4'-dimethylbiphenyl). How can I minimize these?

Homocoupling, the self-coupling of the boronic acid or the aryl halide, is a frequent side reaction often promoted by the presence of oxygen or an excess of the Pd(II) precatalyst.[1] To mitigate homocoupling, it is crucial to rigorously degas the reaction mixture to remove oxygen.[1] Using a direct Pd(0) catalyst source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial. The choice of ligand can also play a role in suppressing this side reaction.

Q4: What is dehalogenation and how can I prevent it?

Dehalogenation is a side reaction where the aryl halide starting material (4-bromoanisole) is reduced, and the bromine atom is replaced by a hydrogen atom, leading to anisole (B1667542) as a byproduct. This lowers the yield of the desired cross-coupled product. This side reaction can be caused by the presence of a hydride source in the reaction mixture. To minimize dehalogenation, use high-purity, dry solvents and consider screening different bases.

Q5: Can the choice of aryl halide affect the reaction yield?

Yes, the reactivity of the aryl halide is a critical factor. The general reactivity order for the Suzuki coupling is I > Br > OTf >> Cl.[2] While 4-bromoanisole is commonly used, 4-iodoanisole (B42571) will generally react faster. However, steric hindrance on the aryl halide can also negatively impact the reaction, though this is not a major concern with 4-bromoanisole.[2]

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields in the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Materials Inactive catalyst due to oxidation.Ensure rigorous degassing of solvents and the reaction vessel. Use a fresh, high-quality palladium catalyst.[1]
Insufficient reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.[1]
Improper base selection or concentration.The base is crucial for activating the boronic acid.[1] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]
Formation of Significant Side Products Homocoupling of starting materials.Improve the degassing procedure to eliminate oxygen.[1] Consider using a direct Pd(0) source.
Dehalogenation of 4-bromoanisole.Use high-purity, anhydrous solvents. Experiment with different bases.
Protodeboronation of 4-methylphenylboronic acid.Use anhydrous solvents and consider milder bases.
Difficulty in Product Purification Co-elution of product with byproducts.Optimize column chromatography conditions (e.g., solvent gradient). Recrystallization can also be an effective purification method.
Presence of residual palladium.Treat the crude product with activated carbon or use a palladium scavenger.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of biphenyl (B1667301) compounds under various Suzuki-Miyaura coupling conditions to provide a comparative overview.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodoanisoleo-Tolylboronic acidPd(OAc)₂ (3)K₂CO₃Acetone/WaterReflux0.590.3Organic Syntheses, Coll. Vol. 10, p.545 (2004)
4-BromoanisolePhenylboronic acidPd/MN100 (0.5-1.5)NaOH, K₂CO₃, or Na₂CO₃Ethanol/Water50-750.17-1HighRU2580107C1
4-BromoanisolePhenylboronic acidPd-bpydc-NdK₂CO₃Water70-up to 97ResearchGate
4-BromoanisolePhenylboronic acidPd/HPS----HighResearchGate

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (B28343) (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoanisole, 4-methylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate eluent system) to yield this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Base, and Solvents setup->reagents reaction Heat and Stir (e.g., 90-100 °C) reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No check_catalyst Inactive Catalyst? (Check Degassing, Freshness) low_conversion->check_catalyst check_conditions Suboptimal Conditions? (Temp, Base, Solvent) low_conversion->check_conditions side_products Significant Side Products? high_conversion->side_products homocoupling Homocoupling? (Improve Degassing) side_products->homocoupling Yes dehalogenation Dehalogenation? (Use Anhydrous Solvents) side_products->dehalogenation Yes purification_issue Purification Issues? side_products->purification_issue No

Caption: A logical guide for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions Through Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to base selection in Suzuki-M iyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki coupling reaction?

The base plays a critical, multifaceted role in the Suzuki-Miyaura catalytic cycle.[1] Its main function is to activate the organoboron species (e.g., boronic acid) to facilitate the crucial transmetalation step.[1][2][3] It is widely believed that the base converts the boronic acid into a more nucleophilic borate (B1201080) anion (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium(II) complex.[4] The base is also involved in the formation of the active palladium complex and accelerates the final reductive elimination step.[3]

Q2: How does the choice of base affect the efficiency of the Suzuki coupling?

The selection of an appropriate base can significantly impact the reaction yield, rate, and selectivity.[1] The effectiveness of a base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1][5] Inorganic bases like carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) generally provide higher yields compared to organic bases like triethylamine (B128534) (TEA) under many conditions.[1] Cesium carbonate (Cs₂CO₃) is often used for more challenging couplings due to its higher solubility in organic solvents.[1]

Q3: Which common side reactions are influenced by the choice of base?

Two of the most prevalent side reactions influenced by the base are:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond. This side reaction is often exacerbated by strong bases and the presence of water, particularly with electron-rich or heteroaryl boronic acids.[4][6]

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. It can be promoted by the presence of oxygen and certain palladium(II) species that may form if the Pd(0) precatalyst is not efficiently generated.[4][5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inappropriate Base Strength A base that is too strong can degrade sensitive functional groups, while a weak base may not efficiently activate the boronic acid.[4] For substrates with base-labile groups (e.g., esters, amides), consider using milder bases like K₂CO₃, K₃PO₄, or KF.[4][7] For less reactive substrates, a stronger base like Cs₂CO₃ or an alkoxide might be necessary, provided the substrates are stable.
Poor Base Solubility Many inorganic bases have poor solubility in organic solvents.[4] Ensure vigorous stirring to maximize surface area contact.[8] Consider using a biphasic solvent system (e.g., Toluene/H₂O) to aid in dissolving the base.[1]
Catalyst Deactivation The nitrogen atom in pyridine-containing substrates can coordinate to the palladium catalyst, leading to deactivation.[5] Using a stronger base like K₃PO₄ and specialized ligands can sometimes overcome this issue.[5]

Issue 2: Significant Protodeboronation

Potential Cause Troubleshooting Steps
Base is too Strong or Reaction Temperature is too High The electron-withdrawing nature of some substrates can make the boronic acid susceptible to protodeboronation, which is often accelerated by strong bases and high temperatures.[6]
* Switch to a milder base such as K₃PO₄ or KF.[4]
* Run the reaction at the lowest effective temperature.[6]
* Use an anhydrous solvent if water is suspected to be promoting the side reaction.
Inherently Unstable Boronic Acid Heteroaryl or polyfluoroaryl boronic acids are particularly prone to protodeboronation.
* Consider using a more stable boronate derivative, such as a pinacol (B44631) ester or a trifluoroborate salt.[5]

Quantitative Data on Base Performance

The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid. Note that yields are highly dependent on the specific substrates and reaction conditions.

BaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
Na₂CO₃ Toluene/H₂OPd(OAc)₂PPh₃1001295
K₂CO₃ Toluene/H₂OPd(OAc)₂PPh₃1001292
K₃PO₄ Toluene/H₂OPd(OAc)₂PPh₃1001285
TEA Toluene/H₂OPd(OAc)₂PPh₃1001245

Data compiled for illustrative purposes.[1]

Experimental Protocols

General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a standardized procedure for comparing the effectiveness of different bases in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Bases for screening (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol each)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a series of flame-dried round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • To each flask, add one of the selected bases (2.0 mmol).

  • Add the degassed solvent system (11 mL) to each flask.

  • Heat the reaction mixtures to the desired temperature (e.g., 100 °C) and stir vigorously for a set amount of time (e.g., 12 hours).

  • Monitor the progress of each reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixtures to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography to isolate the desired biaryl product and determine the yield for each base.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Base Base Base->Borate Borate->Transmetalation

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Flowchart Start Low Yield in Suzuki Reaction CheckBase Is the base appropriate for the substrate's functional groups? Start->CheckBase Degradation Is there evidence of substrate/product degradation? CheckBase->Degradation No SwitchBase Action: Switch to a milder base (e.g., K₃PO₄, K₂CO₃, KF) CheckBase->SwitchBase Yes Degradation->SwitchBase Yes SideReactions Is protodeboronation or homocoupling observed? Degradation->SideReactions No OptimizeConditions Are catalyst/reaction conditions optimal? SideReactions->OptimizeConditions No AddressSideReactions Action: Address specific side reaction (see troubleshooting guide) SideReactions->AddressSideReactions Yes Reoptimize Action: Re-screen catalyst, ligand, solvent, and temperature OptimizeConditions->Reoptimize No

Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.

Base_Selection_Tree Start Base Selection Decision SensitiveGroups Does the substrate have base-sensitive groups (ester, amide, chiral center)? Start->SensitiveGroups MildBase Start with mild bases: K₂CO₃, K₃PO₄, KF SensitiveGroups->MildBase Yes ProtodeboronationProne Is the boronic acid prone to protodeboronation (e.g., heteroaryl)? SensitiveGroups->ProtodeboronationProne No Anhydrous Consider KF under anhydrous conditions ProtodeboronationProne->Anhydrous Yes ChallengingCoupling Is the coupling sterically hindered or electronically disfavored? ProtodeboronationProne->ChallengingCoupling No StandardBase Start with standard bases: Na₂CO₃, K₂CO₃, K₃PO₄ ChallengingCoupling->StandardBase No StrongerBase Consider stronger bases: Cs₂CO₃, alkoxides (if stable) ChallengingCoupling->StrongerBase Yes

Caption: Decision tree for selecting an appropriate base.

References

Technical Support Center: Optimizing Reaction Temperature for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biphenyl (B1667301) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address specific issues related to reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Suzuki-Miyaura coupling reaction to synthesize biphenyls?

A1: The optimal temperature for a Suzuki-Miyaura coupling can vary significantly based on the specific substrates, catalyst system, base, and solvent used. However, a general temperature range of 80-120°C is often effective for the coupling of aryl bromides.[1] For more reactive substrates like aryl iodides, lower temperatures may be sufficient, while less reactive aryl chlorides often require higher temperatures, sometimes in the range of 110-140°C.[2][3] It is common practice to start with a temperature around 80-110°C and adjust as needed based on reaction monitoring.[4]

Q2: How does increasing the reaction temperature affect the yield and purity of my biphenyl product?

A2: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can have detrimental effects on both yield and purity.

  • Yield: While a moderate increase in temperature can improve yields by overcoming the activation energy, especially for challenging substrates, very high temperatures can lead to catalyst decomposition (often observed as the formation of palladium black), which reduces the overall yield.[1][5]

  • Purity: Higher temperatures can promote undesirable side reactions, leading to impurities.[6] Common side reactions include hydrodehalogenation (debromination), where the halogen on the aryl halide is replaced by a hydrogen atom, and homocoupling of the boronic acid.[1][6] Elevated temperatures can also accelerate the protodeboronation of the boronic acid, a side reaction that consumes the starting material.[6]

Q3: What are the signs that my reaction temperature is too high or too low?

A3:

  • Too Low: The primary indicator of a temperature that is too low is a sluggish or incomplete reaction, resulting in low conversion of starting materials to the desired biphenyl product.[1] You will observe the persistence of starting materials when monitoring the reaction by techniques like TLC, GC-MS, or LC-MS.[4]

  • Too High: Signs of an excessively high reaction temperature include the formation of significant amounts of byproducts, such as debrominated arenes or homocoupled products.[1] Another key indicator is the decomposition of the palladium catalyst, which often manifests as the reaction mixture turning black due to the precipitation of palladium metal.[1][5]

Q4: For an Ullmann reaction, what is the typical temperature range?

A4: Traditional Ullmann reactions for biphenyl synthesis are known for requiring harsh reaction conditions, often involving high temperatures in excess of 200°C.[7][8] However, modern protocols that utilize ligands can often be carried out under milder conditions, with temperatures ranging from 40-120°C.[9]

Q5: What is a suitable temperature for the Gomberg-Bachmann reaction?

A5: The Gomberg-Bachmann reaction involves the decomposition of a diazonium salt. This decomposition is temperature-sensitive. The initial formation of the diazonium salt from an aniline (B41778) is typically carried out at low temperatures, often below 5°C, as diazonium salts can be unstable and even explosive at higher temperatures.[10][11] The subsequent coupling reaction with the arene is often conducted at temperatures ranging from 20 to 80°C.[12]

Troubleshooting Guides

Issue 1: Low or No Conversion to Biphenyl Product

Possible Cause: The reaction temperature may be insufficient to overcome the activation energy of the coupling reaction, particularly with less reactive starting materials like aryl chlorides.

Troubleshooting Steps:

  • Gradually Increase Temperature: Incrementally increase the reaction temperature in 10-20°C intervals and monitor the reaction progress.[1]

  • Solvent Choice: Ensure your solvent has a boiling point high enough to accommodate the desired reaction temperature. Solvents like toluene, dioxane, or DMF are often used for higher temperature reactions.[4]

  • Catalyst and Ligand System: If increasing the temperature does not improve the yield, consider switching to a more active catalyst system. For Suzuki couplings, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective for challenging substrates.[4][6]

  • Base Selection: The choice of base is also critical. If you are using a weaker base, switching to a stronger one like K₃PO₄ or Cs₂CO₃ might be necessary to facilitate the reaction, even at elevated temperatures.[4]

Low_Conversion_Troubleshooting start Low or No Conversion check_temp Is the reaction temperature adequate? start->check_temp increase_temp Gradually increase temperature (10-20°C increments) check_temp->increase_temp No check_catalyst Is the catalyst/ligand system active enough? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Switch to more active catalyst (e.g., Buchwald ligands) check_catalyst->change_catalyst No check_base Is the base appropriate and strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Switch to a stronger base (e.g., K3PO4, Cs2CO3) check_base->change_base No success Successful Reaction check_base->success Yes change_base->success

Caption: Troubleshooting workflow for low conversion in biphenyl synthesis.

Issue 2: Significant Formation of Side Products (Debromination/Dechlorination)

Possible Cause: The reaction temperature is likely too high, promoting hydrodehalogenation, a side reaction where the halide is replaced by a hydrogen atom.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature. For instance, if you are running the reaction at 110°C, try decreasing it to 80-90°C.[1]

  • Optimize the Base: The choice of base can influence the extent of this side reaction. Weaker bases may be preferable to minimize hydrodehalogenation.[1]

  • Ligand Screening: The ligand can also play a role in promoting or suppressing this side reaction. Screening different ligands may help identify one that is less prone to this pathway.[1]

Debromination_Troubleshooting start High Debromination/ Dechlorination check_temp Is the reaction temperature too high? start->check_temp decrease_temp Decrease reaction temperature (e.g., try 60-80°C) check_temp->decrease_temp Yes check_base Is the base too strong? check_temp->check_base No decrease_temp->check_base change_base Switch to a weaker base (e.g., K2CO3, KF) check_base->change_base Yes check_ligand Is the ligand promoting hydrodehalogenation? check_base->check_ligand No change_base->check_ligand screen_ligands Screen different ligands check_ligand->screen_ligands Possibly minimized Side Product Minimized check_ligand->minimized No screen_ligands->minimized

Caption: Logical steps to address debromination/dechlorination.

Data Presentation

Table 1: Effect of Temperature on Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideTemperature (°C)Reaction Time (h)Yield (%)Reference
Bromoarene401.5~90+[2]
Bromoarene801.5-3.5High[2]
Chloroarene110-14025-48High[2]
4-Bromoacetophenone802485[1]
4-Bromoacetophenone1002492[1]
4-Bromoacetophenone1202478 (debromination observed)[1]
1-Bromo-4-fluorobenzene708~60-80[13]
1-Bromo-4-fluorobenzene1103~90+[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Temperature Optimization

This protocol provides a general starting point for optimizing the reaction temperature for the synthesis of a biphenyl compound via Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.1 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, 0.5–2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Stir bar

  • Heating mantle or oil bath with temperature control

Procedure:

  • Preparation: In a reaction vessel equipped with a stir bar, add the aryl halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[3][4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the initial desired temperature (e.g., 80°C). Stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction at regular intervals (e.g., every hour) using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[4]

  • Optimization: If the reaction is slow or incomplete after several hours, incrementally increase the temperature by 10-20°C and continue to monitor. If side product formation is observed, consider repeating the reaction at a lower temperature.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.[4]

Suzuki_Catalytic_Cycle cluster_steps Pd0 L2Pd(0) OxAdd Oxidative Addition PdII_Aryl L2Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl L2Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Diaryl Ar'B(OH)2 + Base PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product ArX Ar-X Boronic Ar'B(OH)2 Base Base

Caption: The Suzuki-Miyaura catalytic cycle. Temperature affects all steps.

References

Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and practical solutions to common issues related to catalyst deactivation in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions in a straightforward question-and-answer format.

General Issues

Q1: My cross-coupling reaction has a low or no yield. What are the first things I should check?

A1: When a cross-coupling reaction fails or provides a low yield, a systematic evaluation of the reaction components and conditions is essential. Start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is typically Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are air-sensitive, so consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Oxygen can lead to the oxidation of phosphine (B1218219) ligands and the deactivation of the catalyst. Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[1]

  • Reagent Quality: The purity of your aryl halide, organometallic reagent (e.g., boronic acid, organozinc), and base is critical. Impurities can act as catalyst poisons. For instance, boronic acids can undergo protodeboronation, especially in the presence of water.[2]

  • Solvent and Base Choice: The solvent and base can significantly impact reaction kinetics, solubility of reagents, and catalyst stability. Ensure you are using an appropriate solvent and base for your specific reaction, and that they are of high purity and anhydrous when required.

Q2: My reaction mixture turns black and the reaction stalls. What is happening and how can I prevent it?

A2: The formation of a black precipitate is a common sign of catalyst deactivation and is often indicative of the formation of palladium black.[2] Palladium black is an agglomerated, inactive form of palladium metal. This typically occurs due to the dissociation of the stabilizing ligand from the palladium center, leading to the aggregation of "naked" Pd(0) atoms.[2]

Prevention Strategies:

  • Increase Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can help stabilize the active catalytic species and prevent aggregation. However, a large excess can sometimes inhibit the reaction.

  • Choose a More Stable Ligand: Bulky, electron-rich phosphine ligands often form more stable complexes with palladium, reducing the likelihood of dissociation.

  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If you observe the formation of palladium black, consider running the reaction at a lower temperature for a longer duration.[3]

  • Use a Precatalyst: Well-defined palladium precatalysts are designed to generate the active LPd(0) species cleanly and efficiently, which can minimize the formation of palladium black.[3]

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction is not working, even with a seemingly active catalyst. What are some common pitfalls with the reagents?

A3: Issues with the organoboron reagent are a frequent cause of failure in Suzuki-Miyaura couplings.

  • Protodeboronation: Boronic acids can be unstable and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated by aqueous conditions. Using boronic esters, such as pinacol (B44631) esters, can improve stability.

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the monomeric form, their reactivity can be different.

  • Purity: Ensure your boronic acid or ester is pure. Impurities can interfere with the catalytic cycle.

Q4: Can the choice of base significantly impact my Suzuki-Miyaura reaction?

A4: Absolutely. The base plays a crucial role in the transmetalation step of the catalytic cycle. The strength, solubility, and nature of the base can have a profound effect on the reaction's success. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). For anhydrous couplings using K₃PO₄, a small amount of water may be necessary for the reaction to proceed effectively.[2]

Buchwald-Hartwig Amination

Q5: I'm seeing low or no conversion in my Buchwald-Hartwig amination, especially with pyridine-containing substrates. What is a likely cause?

A5: Low or no conversion in the Buchwald-Hartwig amination, particularly with pyridine (B92270) derivatives, often stems from catalyst inhibition or deactivation. The nitrogen atom of the pyridine substrate can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[3]

Troubleshooting Steps:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is often critical. These ligands sterically hinder the coordination of the pyridine substrate to the palladium center. Consider switching to ligands like XPhos, RuPhos, or BrettPhos.[3]

  • Base Selection: The choice of base is important. While strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are common, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective for base-sensitive substrates.[4]

  • Use a Precatalyst: Using a well-defined palladium precatalyst can ensure the efficient generation of the active catalytic species, which can be more resistant to poisoning.[3]

Q6: I'm observing significant hydrodehalogenation of my aryl halide in a Buchwald-Hartwig reaction. How can I minimize this side reaction?

A6: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be influenced by several factors:

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (the desired step) and β-hydride elimination (which can lead to hydrodehalogenation). Screening different ligands can help identify one that favors the desired pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation side reaction.

  • Base Choice: The nature of the base can also play a role. Experimenting with different bases may help to minimize this unwanted side product.

Negishi, Sonogashira, and Stille Coupling

Q7: My Negishi coupling is stalling at partial conversion. What could be the reason?

A7: Stalling in Negishi reactions is often due to catalyst deactivation. One common cause is the presence of coordinating functional groups in your substrates, such as tertiary amines or thiophenes, which can bind to the palladium center and inhibit catalysis.[4] The organozinc reagents are also highly sensitive to air and moisture, and their degradation can lead to incomplete reactions.

Q8: What are the key parameters to consider for a successful Sonogashira coupling, and what are common failure modes?

A8: Key parameters for a successful Sonogashira coupling include the choice of palladium catalyst, copper(I) co-catalyst (in traditional protocols), base, and solvent. Common failure modes include:

  • Homocoupling of the Alkyne (Glaser Coupling): This is a major side reaction, often promoted by the copper co-catalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions or using a copper-free protocol can minimize this.

  • Catalyst Deactivation: As with other cross-coupling reactions, the palladium catalyst can deactivate. The choice of ligand and ensuring an inert atmosphere are crucial.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction. For example, polar aprotic solvents like DMF can sometimes slow down the reaction by displacing ligands from the palladium complex.[5]

Q9: I'm having trouble removing organotin byproducts from my Stille coupling reaction. What are the best methods for purification?

A9: The removal of toxic organotin byproducts is a major challenge in Stille couplings. Several methods can be employed for their removal:

  • Aqueous Potassium Fluoride (B91410) (KF) Wash: This is a common method where the crude reaction mixture is washed with a saturated aqueous solution of KF. The fluoride ions react with the organotin byproducts to form insoluble organotin fluorides, which can then be removed by filtration through Celite®.[6]

  • Chromatography on Silica (B1680970) Gel with Triethylamine (B128534): Filtering the crude product through a plug of silica gel treated with a small percentage of triethylamine can effectively remove organotin residues.[7]

  • Chromatography on Potassium Carbonate/Silica Gel: A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to be effective in reducing organotin impurities.[8]

Data Presentation: Comparative Tables

The following tables summarize quantitative data to aid in the selection of reaction components and conditions to minimize catalyst deactivation and maximize yield.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
P(tBu)₃ [Pd₂(dba)₃]tBuOKDioxane8095[9]
XPhos [Pd₂(dba)₃]K₃PO₄t-BuOH/H₂O10098[10]
SPhos [Pd₂(dba)₃]K₃PO₄t-BuOH/H₂O10097[10]
RuPhos [Pd₂(dba)₃]K₃PO₄t-BuOH/H₂O10096[10]
PPh₃ Pd(OAc)₂K₂CO₃Toluene/H₂O100<10[11]

Reaction conditions can vary between studies, affecting direct comparability.

Table 2: Effect of Base in the Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative

BaseCatalyst SystemSolventTemp (°C)Yield (%)Reference
NaOtBu [Pd₂(dba)₃] / (±)-BINAPToluene8060[12]
Cs₂CO₃ Pd(OAc)₂ / XantphosDioxane10085[13]
K₃PO₄ Pd(OAc)₂ / DavePhosDioxane10078[13]
K₂CO₃ Pd(OAc)₂ / XantphosDioxane10065[13]
DBU [Pd₂(dba)₃] / XantphosToluene10045[12]

Substrates and other reaction parameters vary, influencing the outcome.

Table 3: Comparison of Solvents in the Sonogashira Coupling of Iodobenzene and Phenylacetylene

SolventCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
DMF PdCl₂(PPh₃)₂ / CuIEt₃N55396[5]
DMA PdCl₂(PPh₃)₂ / CuIEt₃N55396[5]
DMSO PdCl₂(PPh₃)₂ / CuIEt₃N55389[5]
MeCN PdCl₂(PPh₃)₂ / CuIEt₃N55384[5]
THF PdCl₂(PPh₃)₂ / CuIEt₃N55381[5]
Toluene PdCl₂(PPh₃)₂ / CuIEt₃N55333[5]

Table 4: Properties of Common Phosphine Ligands

LigandTolman Cone Angle (θ)°Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹
P(t-Bu)₃ 1822056.1
PCy₃ 1702056.4
PPh₃ 1452068.9
P(o-tolyl)₃ 1942066.7
PMe₃ 1182064.1
P(OMe)₃ 1072076.3
PF₃ 1042110.8

Data compiled from various sources.[3][14][15][16][17]

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below to ensure the successful execution of your cross-coupling reactions and minimize catalyst deactivation.

Protocol 1: Setting up a Reaction under Inert Atmosphere using a Schlenk Line

This protocol outlines the fundamental steps for creating an oxygen- and moisture-free environment for your reaction.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Schlenk flask or other suitable reaction vessel with a sidearm

  • Vacuum pump with a cold trap (e.g., liquid nitrogen)

  • Inert gas cylinder (Argon or Nitrogen) with a regulator and bubbler

  • High-vacuum grease

  • Keck clips

Procedure:

  • Prepare the Schlenk Line:

    • Ensure the vacuum pump is properly connected to the Schlenk line with a cold trap in between.

    • Fill the Dewar flask of the cold trap with liquid nitrogen.

    • Turn on the vacuum pump and allow it to evacuate the manifold.

    • Turn on the inert gas supply and adjust the regulator to achieve a steady flow of gas through the bubbler (typically 1-2 bubbles per second).

  • Prepare the Reaction Vessel:

    • Flame-dry the Schlenk flask under vacuum or oven-dry it beforehand and allow it to cool under a stream of inert gas.

    • Lightly grease the ground glass joints of the flask.

    • Add a magnetic stir bar and your solid reagents (aryl halide, base, etc.) to the flask.

  • Purge the Reaction Vessel:

    • Attach the Schlenk flask to the Schlenk line via thick-walled rubber tubing.

    • Secure the connection with a Keck clip.

    • Perform at least three vacuum/backfill cycles to remove air from the flask:

      • Evacuate the flask by opening the stopcock to the vacuum manifold.

      • Close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask.

      • Repeat this process two more times.[5]

  • Add Liquid Reagents and Solvent:

    • After the final backfill cycle, maintain a positive pressure of inert gas in the flask.

    • Add degassed solvents and liquid reagents via syringe through a rubber septum.

  • Add the Catalyst:

    • Under a positive flow of inert gas, quickly add the palladium catalyst or precatalyst to the reaction flask.

  • Running the Reaction:

    • If heating is required, place the flask in a preheated oil bath.

    • For reactions requiring reflux, attach a condenser that has also been purged with inert gas.[14]

Protocol 2: Degassing Solvents

This protocol describes the "freeze-pump-thaw" method, which is highly effective for removing dissolved oxygen from solvents.[18]

Materials:

  • Schlenk flask with a stopcock

  • Schlenk line

  • Liquid nitrogen

  • Solvent to be degassed

Procedure:

  • Freeze: Place the Schlenk flask containing the solvent in a Dewar of liquid nitrogen. Allow the solvent to freeze completely.

  • Pump: With the solvent still frozen, open the stopcock of the Schlenk flask to the vacuum manifold of the Schlenk line. Evacuate the headspace for several minutes.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.

  • Storage: After the final cycle, backfill the flask with an inert gas. The degassed solvent can be stored under a positive pressure of inert gas.

Protocol 3: Regeneration of Palladium on Carbon (Pd/C) Catalyst

This protocol provides a general procedure for regenerating a deactivated Pd/C catalyst. The specific conditions may need to be optimized depending on the nature of the deactivation.

Materials:

Procedure:

  • Washing with Deionized Water:

    • Suspend the deactivated Pd/C catalyst in deionized water.

    • Centrifuge the mixture and decant the supernatant.

    • Repeat this washing step 2-3 times.[8]

  • Washing with Methanol:

    • Suspend the water-washed catalyst in methanol.

    • Centrifuge and decant the methanol.

    • Repeat this washing step 2-3 times.[8]

  • Reduction:

    • Suspend the methanol-washed catalyst in a solution of a reducing agent (e.g., a 25-30% solution of hydrazine hydrate or formaldehyde).[8]

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C) for 1-2 hours.[8]

  • Final Washing and Drying:

    • After the reduction step, centrifuge the mixture and decant the reducing agent solution.

    • Wash the regenerated catalyst with methanol 1-2 times, followed by deionized water.

    • After the final wash, remove as much water as possible by centrifugation or filtration. The regenerated catalyst can then be dried or used directly as a slurry. The activity of the regenerated catalyst can be recovered to 90-95%.[8]

Visualizations: Diagrams of Key Processes

The following diagrams illustrate important concepts and workflows related to catalyst deactivation and troubleshooting in cross-coupling reactions.

Catalyst_Deactivation_Pathways cluster_poisoning Poisoning cluster_agglomeration Agglomeration cluster_thermal Thermal Degradation Active_Catalyst Active Pd(0)L_n Species Ligand_Loss Ligand Dissociation Active_Catalyst->Ligand_Loss cluster_poisoning cluster_poisoning cluster_agglomeration cluster_agglomeration cluster_thermal cluster_thermal Deactivated_Catalyst Inactive Catalyst Poison Impurities (S, H₂O, O₂) Coordinating Substrates/Products Poison->Deactivated_Catalyst Blocks Active Sites Pd_Black Palladium Black (Pd(0) Aggregates) Ligand_Loss->Pd_Black Pd_Black->Deactivated_Catalyst High_Temp High Temperature Sintering Sintering High_Temp->Sintering Sintering->Deactivated_Catalyst Loss of Surface Area

Figure 1. Common pathways for catalyst deactivation in cross-coupling reactions.

Troubleshooting_Workflow Start Low/No Yield in Cross-Coupling Reaction Check_Inertness Check Inert Atmosphere (Degassed Solvents, Purged Vessel?) Start->Check_Inertness Check_Reagents Check Reagent Quality (Purity, Stability) Check_Inertness->Check_Reagents Yes Failure Consult Further (Alternative Coupling) Check_Inertness->Failure No, Fix Setup Check_Catalyst Evaluate Catalyst System (Active Precatalyst, Appropriate Ligand?) Check_Reagents->Check_Catalyst Yes Check_Reagents->Failure No, Purify/Replace Check_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Check_Catalyst->Check_Conditions Yes Check_Catalyst->Failure No, Screen Catalysts Success Reaction Successful Check_Conditions->Success Optimized Check_Conditions->Failure No Improvement

Figure 2. A logical workflow for troubleshooting a failed cross-coupling reaction.

Buchwald_Hartwig_Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Inactive_Complex Inactive [Pd(Pyridine)n] Complex Pd0->Inactive_Complex Coordination PdII_Amine [ArPd(II)L(Amine)]X OxAdd->PdII_Amine Reductive_Elimination Reductive Elimination PdII_Amine->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-Amine Reductive_Elimination->Product Pyridine Pyridine Substrate/Product Pyridine->Inactive_Complex

Figure 3. Catalyst inhibition by pyridine substrates in Buchwald-Hartwig amination.

References

Technical Support Center: Purification of Phenolic Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing colored impurities from phenolic biphenyl (B1667301) compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of phenolic biphenyl compounds.

Issue 1: Persistent Yellow or Brown Coloration After Synthesis

  • Question: My phenolic biphenyl compound is yellow or brown after the initial work-up. What is the likely cause of this coloration?

  • Answer: The coloration is most likely due to the formation of oxidized species. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air, light, heat, or the presence of metal catalysts. This oxidation can lead to the formation of highly colored quinone and quinhydrone-type structures.[1][2][3] The reaction pathway generally involves the initial degradation of the phenol (B47542) to dihydroxylated rings, which then form colored benzoquinones.[1][3]

Issue 2: Recrystallization Fails to Remove Color

  • Question: I have attempted to recrystallize my phenolic biphenyl product, but the resulting crystals are still colored. What could be the problem?

  • Answer: There are several potential reasons for this:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] If the colored impurity has similar solubility properties to your target compound in the chosen solvent, co-crystallization can occur. Experiment with a variety of solvents or solvent mixtures. For biphenyl compounds, solvents like methanol, ethanol, hexane, or mixtures such as ethanol/water or benzene/petroleum ether have been suggested.[4][6][7]

    • "Oiling Out": Low-melting-point compounds can sometimes separate as a liquid ("oil") instead of a solid during cooling.[5] This oil can trap impurities. This may happen if the boiling point of the solvent is higher than the melting point of your compound.[5] To mitigate this, try using a lower-boiling point solvent or a mixed solvent system where you dissolve the compound in a "good" solvent and then add a "poor" solvent until turbidity appears before cooling.[5]

    • High Impurity Concentration: If the concentration of the colored impurity is very high, a single recrystallization may not be sufficient. In such cases, a preliminary purification step like activated carbon treatment or a quick filtration through a silica (B1680970) plug might be necessary.

Issue 3: Activated Carbon Treatment Leads to Low Product Recovery

  • Question: I used activated carbon to decolorize my solution, but my final yield was very low. Why did this happen and how can I prevent it?

  • Answer: Activated carbon can adsorb not only the colored impurities but also your target compound, leading to a reduction in yield.[1] The amount of activated carbon used should be minimized. It is recommended to start with a very small amount (e.g., the tip of a spatula) and add more only if necessary.[1] Also, prolonged contact time with activated carbon can lead to greater loss of the desired product. A short treatment period followed by hot filtration is generally recommended.

Issue 4: Poor Separation During Column Chromatography

  • Question: I am trying to purify my phenolic biphenyl compound using flash column chromatography, but I am getting poor separation between my product and the colored impurities. What can I do?

  • Answer:

    • Optimize Your Solvent System: The choice of the mobile phase is critical. Use thin-layer chromatography (TLC) to screen different solvent systems to find one that gives good separation. For normal-phase chromatography on silica, a gradient elution starting with a non-polar solvent and gradually increasing the polarity can be effective.[8]

    • Consider Reversed-Phase Chromatography: If the colored impurities are more polar than your product, normal-phase chromatography should work well. However, if the impurities are less polar or have similar polarity, reversed-phase chromatography (e.g., with a C18 or a biphenyl stationary phase) might provide better separation.[9] Biphenyl columns, in particular, can offer enhanced selectivity for aromatic compounds.[9]

    • Deactivate Silica Gel: Phenolic compounds are acidic and can interact strongly with the slightly acidic silica gel, leading to tailing and poor separation. You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%).[8]

    • Sample Loading: For compounds that are difficult to dissolve in the starting mobile phase, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for removing colored impurities from phenolic biphenyl compounds?

    • A1: The most common and effective methods are:

      • Activated Carbon Treatment: This involves adding a small amount of activated carbon to a solution of the crude product to adsorb the colored impurities, followed by filtration.[10]

      • Recrystallization: This is a primary technique for purifying solid organic compounds.[5] It often includes an optional step of adding activated carbon for decolorization.

      • Column Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography are commonly used for purifying phenolic compounds.[11][12]

  • Q2: How does activated carbon work to remove color?

    • A2: Activated carbon has a highly porous structure with a large surface area.[13] Colored impurities, which are often large, conjugated organic molecules, get trapped in these pores through adsorption.[1]

  • Q3: How do I choose the right solvent for recrystallization?

    • A3: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. The impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. For phenolic biphenyls, common choices include alcohols (methanol, ethanol), hydrocarbons (hexane, benzene), or mixtures like ethanol-water.[4][6][7] It is always best to test the solubility of your crude product in small amounts of different solvents first.

  • Q4: When should I choose chromatography over recrystallization?

    • A4: Chromatography is generally preferred when you have a complex mixture of impurities or when the impurities have very similar solubility profiles to your desired compound, making recrystallization ineffective. It is also the method of choice for purifying non-crystalline (oily or waxy) products. Recrystallization is often more suitable for large-scale purification of solid compounds due to its cost-effectiveness and scalability.

  • Q5: Can the colored impurities affect the biological activity of my phenolic biphenyl compound?

    • A5: Yes, impurities can significantly impact the results of biological assays. They can have their own biological activity, interfere with the activity of your target compound, or be toxic to the cells or organisms being tested. Therefore, it is crucial to use highly purified compounds for biological studies.

Data Presentation

Table 1: Comparison of Phenol Removal Efficiency by Activated Carbon Under Different Conditions

Activated Carbon SourceInitial Phenol Conc. (mg/L)Adsorbent Dose (g/100mL)pHContact Time (min)Removal Efficiency (%)Reference
Catha edulis Stem1000.126099.9[14]
Sewage Sludge (ACS1)----89.58[13]
Sewage Sludge (ACS2)----97.69[13]
Commercial1001.277594.7[15]

Table 2: Suggested Recrystallization Solvents for Biphenyl and Related Compounds

Compound TypeRecommended Solvent(s)Reference
BiphenylMethanol, Ethanol, Ethyl Acetate (B1210297), DCM/Methanol[4][6]
4-Biphenyl Carboxylic AcidBenzene/Petroleum Ether, Aqueous Ethanol[7]
2-Phenyl-2-propanolHexane, Petroleum Ether, Ethanol-Water[5]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

  • Dissolution: Dissolve the crude phenolic biphenyl compound in a suitable solvent with heating.

  • Cooling: Allow the solution to cool slightly from boiling to prevent violent bumping upon addition of carbon.

  • Carbon Addition: Add a small amount of activated carbon (a spatula tip is a good starting point) to the warm solution.

  • Heating: Gently heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.

  • Isolation: Collect the crystals by vacuum filtration.

Protocol 2: Recrystallization

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents to find one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, perform the activated carbon treatment as described in Protocol 1.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals completely.

Protocol 3: Flash Column Chromatography (Normal Phase)

  • Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For solid samples, dry loading by adsorbing the compound onto a small amount of silica is often effective.[8]

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Oxidation_Pathway Figure 1: Oxidation of Phenolic Compounds to Colored Impurities Phenolic_Biphenyl Phenolic Biphenyl (Colorless) Dihydroxylated_Intermediates Dihydroxylated Intermediates Phenolic_Biphenyl->Dihydroxylated_Intermediates Oxidation Oxidizing_Agents Oxidizing Agents (Air, Heat, Light, Metal Ions) Oxidizing_Agents->Dihydroxylated_Intermediates Benzoquinones Benzoquinones (Yellow/Red) Dihydroxylated_Intermediates->Benzoquinones Further Oxidation Quinhydrones Quinhydrones (Dark Brown/Black) Dihydroxylated_Intermediates->Quinhydrones Benzoquinones->Quinhydrones

Caption: Oxidation pathway of phenolic biphenyls leading to colored impurities.

Purification_Workflow Figure 2: General Workflow for Purifying Colored Phenolic Biphenyls Crude_Product Crude Colored Product Dissolution Dissolve in Suitable Solvent Crude_Product->Dissolution Activated_Carbon Activated Carbon Treatment (Optional) Dissolution->Activated_Carbon Hot_Filtration Hot Filtration Activated_Carbon->Hot_Filtration Yes Recrystallization Recrystallization Activated_Carbon->Recrystallization No Hot_Filtration->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If still impure Pure_Product Pure, Colorless Product Recrystallization->Pure_Product If pure Column_Chromatography->Pure_Product

Caption: A general experimental workflow for the purification process.

Purification_Decision_Tree Figure 3: Decision Tree for Choosing a Purification Method Start Is the product a solid? Is_Color_Minor Is the coloration minor? Start->Is_Color_Minor Yes Chromatography Use Column Chromatography Start->Chromatography No (Oil/Wax) Recrystallization Attempt Recrystallization Is_Color_Minor->Recrystallization Yes Recrystallization_With_Carbon Recrystallization with Activated Carbon Is_Color_Minor->Recrystallization_With_Carbon No Is_Impurity_Known Are impurity polarities known? Recrystallization->Is_Impurity_Known If fails Recrystallization_With_Carbon->Is_Impurity_Known If fails Is_Impurity_Known->Chromatography No, screen conditions Normal_Phase Normal-Phase Chromatography (e.g., Silica) Is_Impurity_Known->Normal_Phase Yes, impurities are polar Reversed_Phase Reversed-Phase Chromatography (e.g., C18) Is_Impurity_Known->Reversed_Phase Yes, impurities are non-polar

Caption: A logical guide to selecting the appropriate purification technique.

References

Technical Support Center: Stability and Degradation of Alkoxy-Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of alkoxy-substituted biphenyls.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of alkoxy-substituted biphenyls?

A1: The stability of alkoxy-substituted biphenyls is influenced by several factors. The core biphenyl (B1667301) structure is generally stable, but the presence of the alkoxy group and other substituents makes the molecule susceptible to degradation under specific stress conditions. Key factors include:

  • pH: The ether linkage of the alkoxy group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an ester bond.

  • Oxidation: Exposure to oxidative conditions, such as hydrogen peroxide or atmospheric oxygen in the presence of light or metal ions, can lead to degradation. The aromatic rings can be oxidized to form hydroxylated derivatives, and further oxidation can lead to ring-opening products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Alkoxy-substituted biphenyls can be highly polarized in an excited state, potentially leading to the formation of transient intermediates like biphenyl quinone methides, which can undergo further reactions.[1] The position of the alkoxy group (e.g., para vs. meta) can influence photostability.[2]

  • Temperature: High temperatures can accelerate hydrolytic, oxidative, and other degradation pathways. While the biphenyl structure itself is very thermally stable, the substituents are typically the sites of thermal decomposition.[3][4]

Q2: How does the alkoxy group itself influence stability compared to an unsubstituted or hydroxylated biphenyl?

A2: The nature of the substituent dramatically affects stability.

  • Unsubstituted Biphenyl: Serves as a highly stable reference compound due to the lack of reactive functional groups.[5]

  • Alkoxy-Substituted Biphenyl: The alkoxy group is an electron-donating group, which can activate the aromatic ring towards electrophilic attack and certain oxidative processes. The ether linkage is the primary site of potential hydrolytic cleavage.

  • Hydroxy-Substituted Biphenyl (Phenolic): The hydroxyl group is strongly activating and makes the compound highly susceptible to oxidation. Phenols can be easily oxidized to quinones. Therefore, a hydroxylated biphenyl is generally less stable towards oxidation than its alkoxy-substituted counterpart.[5]

Q3: My solid alkoxy-biphenyl compound has developed a slight color over time. What is the likely cause and is it still usable?

A3: A color change in an aromatic compound, particularly one with electron-donating groups like alkoxy or amino functions, often indicates oxidation.[6] Trace impurities, exposure to air (oxygen), and light can generate colored degradation products.

  • Usability: The usability depends on your application. For quantitative assays or experiments requiring high purity, it is strongly recommended to use a fresh, pure sample. For some qualitative or synthetic applications where minor impurities do not interfere, it might be acceptable. However, you should first verify the purity by an analytical method like HPLC to assess the level of degradation.

  • Prevention: To prevent this, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.

Q4: I am seeing unexpected peaks in my HPLC analysis after storing my alkoxy-biphenyl in an acidic mobile phase. What could they be?

A4: The most likely cause is acid-catalyzed hydrolysis of the ether bond. This would cleave the alkoxy group, resulting in the corresponding hydroxy-biphenyl (a phenol) and the alcohol. For example, a methoxy-biphenyl would degrade to a hydroxy-biphenyl and methanol. You can confirm this by co-injecting a standard of the suspected hydroxy-biphenyl. To avoid this, always prepare solutions fresh and avoid prolonged storage in acidic or basic media.

Q5: Does the length or position (ortho, meta, para) of the alkoxy chain affect stability?

A5: Yes, both factors can influence stability:

  • Chain Length: Longer alkoxy chains can introduce steric hindrance, which might slightly slow down reactions occurring at the ether linkage or the adjacent ring positions. However, the electronic effect of the oxygen atom is the dominant factor.

  • Position: The position of the substituent has a significant electronic effect. A para-alkoxy group exerts a strong electron-donating resonance effect, which can increase susceptibility to oxidation. An ortho-substituent can introduce steric effects that may hinder rotation around the biphenyl single bond (atropisomerism) and can also influence the rate of reactions at adjacent positions.[7] Studies on related poly(p-phenylenevinylene) polymers have shown that a para-alkoxy phenyl group confers greater photostability compared to a meta-alkoxy phenyl group.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed During Experiment
Symptom Possible Cause Troubleshooting Steps & Solutions
Rapid loss of parent compound in acidic or basic aqueous solutions. Hydrolysis of the ether bond. 1. Confirm pH: Ensure the pH of your medium is within a stable range for your compound (typically near neutral).2. Buffer Selection: Use a well-characterized buffer system to maintain a stable pH.3. Temperature Control: Run experiments at the lowest feasible temperature to reduce the rate of hydrolysis.4. Prepare Fresh: Prepare solutions immediately before use.
Appearance of multiple new peaks in HPLC, especially when exposed to air/light. Oxidative or Photochemical Degradation. 1. De-gas Solvents: Use degassed solvents and buffers to minimize dissolved oxygen.2. Inert Atmosphere: If the compound is highly sensitive, perform experimental manipulations under an inert atmosphere (e.g., in a glovebox).3. Protect from Light: Use amber vials or cover glassware with aluminum foil. Work in a dimly lit area if possible.4. Add Antioxidant: For formulation studies, consider adding a suitable antioxidant, but verify its compatibility with your assay.
Poor mass balance in stability study (% parent + % degradants < 95%). Formation of non-UV active or volatile degradants, or irreversible adsorption. 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with UV to detect non-chromophoric degradants.2. Check for Volatiles: Use GC-MS to analyze for potential volatile degradation products.3. Evaluate Adsorption: Use different vial types (e.g., polypropylene (B1209903) vs. glass, silanized glass) to check for adsorption to surfaces.
Issue 2: Problems with HPLC Analysis
Symptom Possible Cause Troubleshooting Steps & Solutions
Shifting Retention Times. Mobile phase composition change, column temperature fluctuation, column degradation. 1. Prepare Fresh Mobile Phase: Evaporation of the more volatile organic component can change retention. Prepare fresh daily.2. Use a Column Oven: Ensure a stable column temperature to maintain consistent retention times.3. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is critical for gradient methods.
Broad or Tailing Peaks. Secondary interactions with column silica, mismatched sample solvent, column overload. 1. Adjust Mobile Phase pH: For degradants that might be phenolic (from ether hydrolysis), ensure the pH is low enough (~pH 2.5-3) to suppress the ionization of the silanol (B1196071) groups on the column and the phenol (B47542) itself.2. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.3. Reduce Injection Volume/Concentration: Check for mass overload by injecting a more dilute sample.
Poor Resolution Between Parent and Degradant Peaks. Suboptimal selectivity of the column or mobile phase. 1. Optimize Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) as they offer different selectivities. Adjust the gradient slope.2. Try a Different Column: If optimizing the mobile phase fails, switch to a column with a different stationary phase. A phenyl-hexyl or biphenyl column can offer different selectivity for aromatic compounds compared to a standard C18 phase.[7]

Quantitative Data Presentation

The stability of alkoxy-substituted biphenyls is highly dependent on their substitution pattern and the stress conditions applied. The following tables provide a comparative summary based on available data and established chemical principles.

Table 1: Comparative Stability Under Oxidative Stress

This table compares the antioxidant activity of different biphenyls. A lower IC₅₀ value indicates greater susceptibility to oxidation (i.e., higher antioxidant activity) and thus, lower stability in an oxidative environment.

CompoundFunctional GroupsOxidative Stability (DPPH IC₅₀)Reference / Comment
BiphenylNone> 1000 µMHighly stable, serves as a negative control.[5]
4,4'-BiphenolTwo -OH groups28 µMThe phenolic hydroxyl groups make it a potent antioxidant but highly susceptible to oxidation.[5]
4'-Methoxy[1,1'-biphenyl]-2,5-diolTwo -OH, one -OCH₃45 µMHydroxyl groups confer significant antioxidant activity. The methoxy (B1213986) group modulates this activity.[5]
4-MethoxybiphenylOne -OCH₃ModerateExpected to be more stable than the diol but less stable than unsubstituted biphenyl. The methoxy group activates the ring to oxidation.

Table 2: Representative Half-Life (t₁/₂) Data Under Various Conditions

This table provides illustrative half-life data for different types of aromatic ethers under various environmental conditions. While not specific to a single alkoxy-biphenyl series, it demonstrates the significant impact of the matrix and conditions on stability.

Compound ClassConditionMatrixApproximate Half-Life (t₁/₂)Key Degradation PathwayReference
Diphenyl Ether Herbicide (Aclonifen)Laboratory, ambient temp.SeawaterSeveral monthsHydrolysis / Photolysis[3]
Diphenyl Ether Herbicide (Aclonifen)Laboratory, ambient temp.River WaterA few daysMicrobial Degradation / Hydrolysis[3]
Diphenyl Ether Herbicide (Bifenox)Laboratory, ambient temp.River Water< Aclonifen (B195272) (less stable)Microbial Degradation / Hydrolysis[3]
Alkoxy-AcetalpH 5.0 (Buffered Solution)Aqueous~ 5 minutes to 80 minutesAcid-Catalyzed Hydrolysis[8]
BiphenylSunlightAir~ 1.4 daysReaction with hydroxyl radicals[5]

Note: The stability of alkoxy-acetals is highly sensitive to the specific alkoxy group, with electron-withdrawing groups (e.g., trifluoroethoxy) significantly increasing stability compared to electron-donating groups (e.g., isopropoxy).[8]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure for conducting a forced degradation study on an alkoxy-substituted biphenyl to identify potential degradation products and establish a stability-indicating analytical method.[9][10]

1. Objective: To generate potential degradation products under various stress conditions (hydrolysis, oxidation, photolysis, thermal) to support the development and validation of a stability-indicating HPLC method. An appropriate level of degradation is typically 5-20%.[9]

2. Materials:

  • Alkoxy-substituted biphenyl of interest

  • HPLC-grade acetonitrile (B52724) and methanol

  • HPLC-grade water

  • Reagent-grade HCl, NaOH, and hydrogen peroxide (30%)

  • Calibrated pH meter, HPLC system with PDA/UV and MS detectors, photostability chamber, laboratory oven.

3. Stock Solution Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

4. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Keep at 60°C.

    • Withdraw aliquots at intervals (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Keep at 60°C.

    • Withdraw aliquots at intervals.

    • Immediately neutralize the aliquot with an equivalent amount of 1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at intervals and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a clear glass vial.

    • Heat in an oven at a temperature above accelerated stability conditions (e.g., 80°C) for a set period (e.g., 48 hours).

    • Dissolve the stressed solid to the target concentration for analysis.

  • Photostability:

    • Expose the solid compound and a solution (e.g., 0.1 mg/mL in acetonitrile/water) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and integrated near UV energy of ≥ 200 watt hours/m²).[11]

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze the stressed and control samples.

5. Analysis:

  • Analyze all samples using a suitable HPLC-UV/MS method (see Protocol 2).

  • Calculate the percentage degradation and check for mass balance.

  • The MS data is crucial for proposing structures for the observed degradation products.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing an HPLC method capable of separating the alkoxy-substituted biphenyl from its potential degradation products.

1. Objective: To resolve and quantify the parent compound in the presence of all potential impurities and degradants.

2. Instrumentation and Columns:

  • HPLC or UHPLC system with a PDA detector and a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).

  • Recommended Columns: Start with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm). If co-elution occurs, consider a Biphenyl or Phenyl-Hexyl phase for alternative selectivity.

3. Method Parameters (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • PDA Wavelength: Scan from 200-400 nm; select an optimal wavelength for quantification (e.g., 254 nm).

  • MS Parameters: Use electrospray ionization (ESI) in both positive and negative modes in initial runs to determine the best ionization for the parent and degradants.

4. Method Validation:

  • Inject the stressed samples from Protocol 1.

  • Assess peak purity of the parent peak using the PDA and MS data to ensure no degradants are co-eluting.

  • The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent compound and from each other.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation (Stress Application) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare 1 mg/mL Stock Solution of Alkoxy-Biphenyl acid Acid Hydrolysis (1M HCl, 60°C) prep->acid base Base Hydrolysis (1M NaOH, 60°C) prep->base oxi Oxidation (3% H2O2, RT) prep->oxi photo Photolysis (ICH Q1B) prep->photo thermal Thermal Stress (Solid, 80°C) prep->thermal sampling Sample at Timepoints (Neutralize if needed) acid->sampling base->sampling oxi->sampling photo->sampling thermal->sampling hplc Analyze via Stability-Indicating HPLC-UV/MS sampling->hplc eval Assess Peak Purity & Calculate % Degradation hplc->eval id Identify Degradation Products (using MS data) eval->id pathway Propose Degradation Pathways id->pathway

Forced degradation experimental workflow.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Peroxide/Light) parent Alkoxy-Biphenyl (R-O-Biphenyl) phenol Hydroxy-Biphenyl (HO-Biphenyl) parent->phenol Ether Cleavage ring_ox Ring-Hydroxylated Alkoxy-Biphenyl parent->ring_ox Ring Oxidation alcohol Alcohol (R-OH) quinone Quinone-like Products phenol->quinone Further Oxidation ring_ox->quinone Further Oxidation

Potential chemical degradation pathways.

hplc_troubleshooting start HPLC Problem Observed (e.g., Poor Resolution, Tailing) check_mobile Is Mobile Phase pH Optimized? (e.g., pH 2.5-3 for acidic analytes) start->check_mobile adjust_ph Action: Adjust pH with Acid (Formic, TFA) check_mobile->adjust_ph No check_solvent Is Sample Solvent Weaker than Mobile Phase? check_mobile->check_solvent Yes adjust_ph->check_solvent adjust_solvent Action: Re-dissolve sample in initial mobile phase check_solvent->adjust_solvent No check_selectivity Is Resolution Still Poor? check_solvent->check_selectivity Yes adjust_solvent->check_selectivity change_organic Action: Switch Organic Modifier (Acetonitrile <=> Methanol) check_selectivity->change_organic Yes end_node Problem Resolved check_selectivity->end_node No check_column Still No Improvement? change_organic->check_column change_column Action: Change Column Chemistry (e.g., to Phenyl-Hexyl or Biphenyl) check_column->change_column Yes check_column->end_node No change_column->end_node

Logical workflow for HPLC troubleshooting.

References

Technical Support Center: Crystallization of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization of biphenyl (B1667301) compounds.

Troubleshooting Guides

Issue 1: Oiling Out Instead of Crystallization

Q1: My biphenyl compound is separating as an oil instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem when the compound is impure or when the solution is supersaturated at a temperature above the compound's melting point.[1][2] Here are several strategies to address this issue:

  • Increase Solvent Volume: Add more of the primary solvent to the heated mixture to decrease the level of supersaturation.[1][3]

  • Lower Crystallization Temperature: Cool the solution to a lower temperature before inducing crystallization. This might require the use of a cooling bath.[1][3]

  • Change the Solvent System: If the problem persists, selecting a different solvent or a co-solvent system may be necessary. A solvent in which the compound is less soluble can be effective.[1][3]

  • Seeding: Introduce a small, pure crystal of the biphenyl compound (a seed crystal) to the cooled, saturated solution to provide a nucleation site and encourage crystal growth.[3]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator or freezer. Rapid cooling often promotes oiling out.[1][3]

Issue 2: Low Crystallization Yield

Q2: I'm getting a very low yield of my recrystallized biphenyl product. How can I improve it?

A2: A low yield can be a significant issue in product recovery. Consider the following points to enhance your yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved upon cooling, thus reducing the yield.[3]

  • Optimize Cooling Temperature: Ensure the solution has been cooled to a sufficiently low temperature to maximize the precipitation of your compound.[3]

  • Recover a Second Crop of Crystals: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Be aware that the purity of this second crop may be lower than the first.[1]

  • Appropriate Solvent Choice: The ideal solvent will dissolve the biphenyl compound well at high temperatures but poorly at low temperatures.[3]

Issue 3: Poor Crystal Quality (Small or Needle-like Crystals)

Q3: The crystals of my biphenyl compound are very small or needle-like, which makes them difficult to handle and dry. How can I grow larger crystals?

A3: Crystal size and morphology are influenced by the rate of cooling and the chosen solvent system. To obtain larger, more well-defined crystals:

  • Slow Down the Cooling Process: A slower rate of cooling allows more time for molecules to arrange themselves into a larger, more stable crystal lattice. Let the solution cool to room temperature on the benchtop before moving it to a colder environment.[1][3]

  • Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation and the formation of many small crystals. Using a slightly larger volume of solvent can sometimes help to control the nucleation process.[1]

  • Experiment with the Solvent System: Trying different solvents or co-solvent systems can significantly impact the crystal habit.[3]

Frequently Asked Questions (FAQs)

Q4: How do I choose a suitable solvent for crystallizing my biphenyl compound?

A4: The general principle for choosing a recrystallization solvent is "like dissolves like." Since biphenyl is a non-polar organic compound, it is generally soluble in organic solvents and sparingly soluble in water.[2] An ideal solvent for recrystallization should dissolve the compound well at its boiling point but poorly at room temperature or below.[3]

Solubility of Biphenyl in Various Organic Solvents

SolventSolubilityReference
BenzeneGood[2]
TolueneGood[2]
HexaneGood[2]
EthanolSoluble[4]
Ethyl EtherSoluble[4]
MethanolVery Soluble[4]
Carbon TetrachlorideVery Soluble[4]
Carbon DisulfideVery Soluble[4]
WaterSparingly Soluble (4.45 mg/L)[5]

Q5: My biphenyl crystals are colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal. After dissolving your crude biphenyl compound in the hot solvent, add a small amount of activated charcoal (around 1-5% by weight of your compound). Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. The colorless filtrate can then be allowed to cool and crystallize.[3]

Q6: What is polymorphism and how can it affect the crystallization of my biphenyl compound?

A6: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] These different crystalline forms are called polymorphs. Polymorphism is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility, melting point, and stability, which can impact a drug's bioavailability.[6][7] The formation of a specific polymorph of a biphenyl compound can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the temperature.[6][8]

Q7: How can I control which polymorph of my biphenyl compound crystallizes?

A7: Controlling polymorphism can be challenging, but several strategies can be employed:

  • Solvent Selection: The choice of solvent can have a significant impact on which polymorph is formed.[8]

  • Temperature Control: The crystallization temperature can be a determining factor in polymorph formation.[3]

  • Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that specific form.[3]

Q8: What is the impact of impurities on the crystallization of biphenyl compounds?

A8: Impurities can have a significant impact on the crystallization process. They can inhibit crystal growth, affect the crystal habit (shape), and in some cases, co-crystallize with the desired compound, leading to a lower purity of the final product.[9][10] The presence of impurities can also lower the melting point of the compound, which can contribute to oiling out.[2]

Experimental Protocols

Protocol 1: General Recrystallization of a Biphenyl Compound
  • Solvent Selection: Choose a suitable solvent or solvent system where the biphenyl compound has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Place the crude biphenyl compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the compound is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[3]

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[3]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to a constant weight.[3]

Protocol 2: Slow Evaporation for Crystal Growth

This method is suitable for obtaining high-quality single crystals for X-ray diffraction.

  • Dissolution: Dissolve the biphenyl compound in a suitable solvent to create a nearly saturated solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.[11]

  • Crystal Growth: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 3: Vapor Diffusion for Crystal Growth

This technique is particularly useful when only small amounts of the compound are available.

  • Inner Vial Preparation: Dissolve the biphenyl compound in a small amount of a "good" solvent in a small, open vial.

  • Outer Vial Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar).

  • Anti-Solvent Addition: Add a larger volume of a "poor" solvent (the anti-solvent), in which the compound is insoluble, to the bottom of the larger container. The level of the anti-solvent should be below the top of the inner vial.[11]

  • Diffusion and Crystallization: Seal the larger container. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the biphenyl compound and inducing crystallization.[11][12]

Protocol 4: Anti-Solvent Addition for Crystallization
  • Dissolution: Dissolve the biphenyl compound in a "good" solvent to create a clear solution.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the "good" solvent.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystal Formation: The mixture can then be heated to redissolve the precipitate and allowed to cool slowly to form crystals.

Visualizations

Troubleshooting_Workflow start Poor Crystallization of Biphenyl Compound oiling_out Compound Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No increase_solvent Increase Solvent Volume oiling_out->increase_solvent Yes poor_quality Poor Crystal Quality? low_yield->poor_quality No min_solvent Minimize Solvent Usage low_yield->min_solvent Yes success Successful Crystallization poor_quality->success No slow_cooling_quality Slower Cooling poor_quality->slow_cooling_quality Yes lower_temp Lower Crystallization Temp. increase_solvent->lower_temp change_solvent Change Solvent System lower_temp->change_solvent seed_crystal Add Seed Crystal change_solvent->seed_crystal slow_cooling_oil Slow Cooling seed_crystal->slow_cooling_oil slow_cooling_oil->success optimize_cooling Optimize Cooling Temp. min_solvent->optimize_cooling second_crop Collect Second Crop optimize_cooling->second_crop second_crop->success reduce_supersat Reduce Supersaturation slow_cooling_quality->reduce_supersat change_solvent_quality Change Solvent System reduce_supersat->change_solvent_quality change_solvent_quality->success

Caption: Troubleshooting workflow for poor biphenyl crystallization.

Crystallization_Method_Selection start Goal of Crystallization purification Purification start->purification single_crystal Single Crystal Growth start->single_crystal recrystallization Recrystallization purification->recrystallization Primary Method anti_solvent Anti-Solvent Addition purification->anti_solvent Alternative slow_evaporation Slow Evaporation single_crystal->slow_evaporation Sufficient Material vapor_diffusion Vapor Diffusion single_crystal->vapor_diffusion Limited Material

Caption: Decision tree for selecting a crystallization method.

References

identifying side reaction products in 4-Methoxy-4'-methylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-4'-methylbiphenyl. The content focuses on identifying and mitigating the formation of common side reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing significant amounts of symmetrical biphenyls, 4,4'-dimethoxybiphenyl and 4,4'-dimethylbiphenyl. What is causing this and how can I minimize it?

A1: The formation of symmetrical biphenyls is due to a common side reaction called homocoupling . This occurs when two molecules of the same starting material react with each other. In the context of a Suzuki-Miyaura coupling for the synthesis of this compound, you are likely observing:

  • Homocoupling of 4-bromoanisole to form 4,4'-dimethoxybiphenyl.

  • Homocoupling of 4-methylphenylboronic acid to form 4,4'-dimethylbiphenyl.

Troubleshooting Steps:

  • Exclude Oxygen: The presence of oxygen is a primary cause of the homocoupling of boronic acids.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). This can be achieved by thoroughly degassing all solvents and reagents and using Schlenk line techniques or a glovebox.

  • Catalyst Choice: The choice of palladium catalyst and ligands can influence the extent of homocoupling. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, may be preferable to in-situ reduction of a Pd(II) source like Pd(OAc)₂. The use of bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress homocoupling.

  • Base Selection: The base plays a crucial role in the catalytic cycle. While a base is necessary for the activation of the boronic acid, some bases may promote side reactions more than others. It is advisable to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific reaction conditions.

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature, although this may require a longer reaction time.

Q2: I am observing a significant peak in my GC-MS that corresponds to toluene (B28343). What is the source of this impurity?

A2: The formation of toluene is a result of protodeboronation , an undesired side reaction where the boronic acid group of 4-methylphenylboronic acid is replaced by a hydrogen atom. This reaction is often promoted by aqueous acidic or basic conditions and elevated temperatures.

Troubleshooting Steps:

  • Control pH: The stability of the boronic acid is pH-dependent. Avoid overly acidic or basic conditions during the reaction and workup.

  • Anhydrous Conditions: While many Suzuki couplings are performed in aqueous solvent mixtures, minimizing the amount of water or using anhydrous conditions (if the chosen base and solvent system allows) can sometimes reduce the rate of protodeboronation.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor your reaction progress (e.g., by TLC or GC) and stop it as soon as the starting materials are consumed.

Q3: My product is contaminated with anisole (B1667542). How is this being formed?

A3: The presence of anisole indicates a hydrodehalogenation (or reduction) of the starting material, 4-bromoanisole. In this side reaction, the bromine atom is replaced by a hydrogen atom.

Troubleshooting Steps:

  • Source of Hydride: This reaction is often mediated by a palladium-hydride (Pd-H) species. These can form from the reaction of the palladium complex with certain bases, solvents (especially alcohols), or water.

  • Optimize Base and Solvent: The choice of base and solvent can influence the formation of Pd-H species. Experiment with different solvent systems (e.g., toluene, dioxane, DMF) and bases to minimize this side reaction.

  • Ligand Selection: The ligand can influence the stability and reactivity of the palladium catalyst. Some ligands may be more prone to processes that lead to the formation of Pd-H species.

Q4: Can the methoxy (B1213986) group of the product or starting material be cleaved during the reaction?

A4: While ether cleavage is a known organic reaction, it is generally not a significant side reaction under the typical conditions of a Suzuki-Miyaura coupling, which are usually basic or neutral. Cleavage of the methoxy group to the corresponding phenol (B47542) would typically require strong acidic conditions, which are not employed in this synthesis. However, if a harsh acidic workup is used for purification, this could become a possibility. It is always recommended to use mild workup conditions.

Quantitative Data on Side Product Formation

The following table provides illustrative data on how reaction conditions can affect the yield of the desired product and the formation of side products in a typical Suzuki-Miyaura coupling. The exact yields will vary depending on the specific experimental setup.

Catalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Products (%)Other Side Products (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80~85~10~5
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100>95<3<2
PdCl₂(dppf)Cs₂CO₃DMF90~90~5~5
Pd/C (in air)Na₂CO₃H₂O100~70>20~10

This table is a generalized representation based on trends observed in Suzuki-Miyaura coupling reactions and is intended for illustrative purposes.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk flask, add 4-bromoanisole, 4-methylphenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

Protocol for GC-MS Analysis of Reaction Products

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., HP-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A suitable temperature program should be developed to separate the starting materials, the desired product, and the potential side products. An example program could be: initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to the starting materials, this compound, and the side products (4,4'-dimethoxybiphenyl, 4,4'-dimethylbiphenyl, anisole, and toluene) by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their fragmentation patterns.

  • Quantify the relative amounts of each component by integrating the peak areas. For more accurate quantification, a calibration curve with standards of each compound should be prepared.

Visualizations

Suzuki_Coupling_Side_Reactions cluster_reactants Starting Materials cluster_product Desired Product cluster_side_products Side Products ArylHalide 4-Bromoanisole CrossCoupling This compound ArylHalide->CrossCoupling Suzuki Coupling HomocouplingAryl 4,4'-Dimethoxybiphenyl ArylHalide->HomocouplingAryl Homocoupling Reduction Anisole ArylHalide->Reduction Reduction BoronicAcid 4-Methylphenylboronic Acid BoronicAcid->CrossCoupling HomocouplingBoronic 4,4'-Dimethylbiphenyl BoronicAcid->HomocouplingBoronic Homocoupling Protodeboronation Toluene BoronicAcid->Protodeboronation Protodeboronation

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Analysis (GC-MS, NMR) HighHomocoupling High Homocoupling Products? Start->HighHomocoupling HighProtodeboronation High Toluene (Protodeboronation)? HighHomocoupling->HighProtodeboronation No SolutionHomocoupling Exclude O₂ Optimize Catalyst/Base Lower Temperature HighHomocoupling->SolutionHomocoupling Yes HighReduction High Anisole (Reduction)? HighProtodeboronation->HighReduction No SolutionProtodeboronation Control pH Minimize Water Optimize Time/Temp HighProtodeboronation->SolutionProtodeboronation Yes LowYield Low Yield of Desired Product? HighReduction->LowYield No SolutionReduction Optimize Base/Solvent Change Ligand HighReduction->SolutionReduction Yes SolutionYield Screen Catalysts Optimize Base/Solvent Check Reagent Purity LowYield->SolutionYield Yes End Optimized Reaction LowYield->End No SolutionHomocoupling->End SolutionProtodeboronation->End SolutionReduction->End SolutionYield->End

Caption: A logical workflow for troubleshooting side reactions in the synthesis.

References

impact of solvent choice on Suzuki coupling outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and understand the critical impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in a Suzuki-Miyaura coupling reaction?

A1: The solvent is a crucial component that influences multiple aspects of the reaction.[1] Its primary roles include:

  • Dissolving Reactants : It must create a homogeneous solution for the organoborane, the (pseudo)halide, the palladium catalyst, and the base to interact effectively.[2] Dipolar aprotic solvents like DMF are often chosen for their ability to dissolve a wide range of organic compounds and inorganic salts.[2]

  • Catalyst Activation and Stabilization : Solvents can play a role in activating the palladium precatalyst, for instance, by assisting the dissociation of a Pd(II) precatalyst into a more reducible monomeric form.[2] They also stabilize the active catalyst species throughout the catalytic cycle.[2][3]

  • Modulating Reactivity : The solvent can influence the rate and selectivity of the reaction.[4] It can affect the reactivity of the base and, in some cases, directly participate in or interfere with the catalytic cycle.[3][5]

  • Controlling Reaction Profile : As a heat sink, the solvent helps regulate the reaction temperature.[2] It can also influence the separation of products and by-products during workup.[4]

Q2: What are the most common solvents used for Suzuki coupling?

A2: A wide variety of solvents can be used, often in combination with water.[6] Common choices include:

  • Ethers : Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF (2Me-THF)[6]

  • Aromatics : Toluene, Xylenes[6]

  • Amides : N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)[6]

  • Alcohols : Methanol (MeOH), Ethanol (EtOH), n-Butanol (n-BuOH)[6]

  • Water : Used alone or, more commonly, as a co-solvent with an organic solvent to dissolve the inorganic base and facilitate the reaction.[6][7]

Q3: How does solvent polarity impact the reaction outcome?

A3: Solvent polarity can profoundly affect reaction selectivity and rate, but the relationship is not always straightforward.[3][8] While it was previously thought that polar solvents stabilize charged palladium species and transition states, recent studies show that dielectric constant does not always correlate with selectivity.[3][8] For example, in the coupling of chloroaryl triflates, some polar solvents like acetonitrile (B52724) (MeCN) and DMF favor reaction at the triflate group, while other polar solvents like water, alcohols, and acetone (B3395972) provide the same selectivity as nonpolar solvents (favoring reaction at the chloride).[3][8] This suggests that the coordinating ability of the solvent with the palladium center can be more influential than its general polarity.[9][10]

Q4: What are the advantages of using water as a solvent?

A4: Using water as a solvent or co-solvent in Suzuki coupling is highly advantageous for several reasons:

  • Green Chemistry : Water is cheap, non-flammable, non-toxic, and environmentally benign.[4][11]

  • Enhanced Reactivity : The presence of water can accelerate the breakdown of palladium precatalysts and is often necessary for efficient transmetalation.[2][3] In some cases, reactions perform better in water or water/solvent mixtures than in purely organic solvents.[4]

  • Practicality : It allows for the use of a wide range of water-soluble reagents, including inorganic bases, without solubility concerns.[7][11] Catalyst systems can often be recycled multiple times when run in aqueous media.[11]

Q5: What is the difference between using protic vs. aprotic solvents?

A5: The key difference lies in their ability to act as hydrogen bond donors.

  • Protic Solvents (e.g., water, alcohols) have O-H or N-H bonds.[12][13] They can stabilize ionic species through hydrogen bonding.[13] In Suzuki couplings, protic solvents like alcohols can sometimes lead to side reactions like dehalogenation by acting as a hydride source.[6] However, they can also be beneficial, improving conversion rates compared to nonpolar solvents in certain cases.[3]

  • Aprotic Solvents (e.g., THF, DMF, Toluene) lack O-H or N-H bonds and cannot donate hydrogen bonds.[12] They are broadly used in Suzuki couplings.[6] Dipolar aprotic solvents like DMF are excellent at dissolving both organic reagents and inorganic salts.[2] The choice between a protic and aprotic solvent can also determine the chemoselectivity of a reaction.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Recommended Actions & Explanation
Poor Solubility of Reagents The chosen solvent may not adequately dissolve the aryl halide, boronic acid derivative, or base. This is especially true when using non-polar solvents with polar substrates or inorganic bases.[2] Action: Switch to a more suitable solvent. For polar reactants, consider a polar aprotic solvent like DMF or an alcohol/water mixture.[1][2] For non-polar systems, ensure the base is sufficiently soluble or use a phase-transfer catalyst.[1]
Catalyst Poisoning or Deactivation Solvents that are not properly degassed can contain oxygen, which promotes the undesired homocoupling of the boronic acid.[4] Trace impurities in the solvent, such as precursors from its synthesis (e.g., maleic anhydride (B1165640) in THF), can act as strong catalyst poisons even at ppm levels.[4] Action: Always use high-purity, degassed solvents.[14][15] If impurities are suspected, adding a ligand like triphenylphosphine (B44618) can sometimes mitigate the poisoning effect.[4]
Inefficient Transmetalation Step The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and can be slow in anhydrous organic solvents.[3] Trace amounts of water are often required to solvate the base and facilitate the formation of the active boronate species.[3] Action: Add a small amount of water to the reaction mixture. A ratio of organic solvent to water between 5:1 and 3:1 is often effective.[1][4]
Decomposition of Starting Materials The boronic acid or aryl halide may be unstable under the reaction conditions, leading to degradation before coupling can occur.[16] Boronic acids can undergo protodeboronation, especially in the presence of water and base.[16] Action: Perform a stability study of your starting materials in the chosen solvent system. If decomposition is rapid, screen for alternative solvents where the materials are more stable.[16]

Problem 2: Poor Chemoselectivity in Substrates with Multiple Reactive Sites

Potential Cause Recommended Actions & Explanation
Incorrect Solvent Choice for Selective Coupling In substrates with multiple leaving groups (e.g., a chloroaryl triflate), the solvent can dictate which site reacts. This is not strictly due to polarity but rather the solvent's ability to coordinate with the palladium catalyst.[3][10] Action: To favor coupling at a C-Cl bond, use non-coordinating solvents like Toluene, THF, water, or alcohols.[3][8] To favor coupling at a C-OTf bond, use polar, coordinating solvents such as MeCN, DMF, or DMSO.[3][8][9]

Problem 3: Significant Formation of Side Products

Potential Cause Recommended Actions & Explanation
Dehalogenation of Aryl Halide The aryl halide is reduced to an arene, a common side reaction. Alcoholic solvents or amine bases can sometimes act as a source of hydride, which intercepts the palladium intermediate, leading to the dehalogenated product.[6][17] Action: If dehalogenation is significant, switch from an alcohol to an aprotic solvent like dioxane or toluene.[6] Ensure the base is not contributing to the problem.
Homocoupling of Boronic Acid The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture, especially under basic conditions.[4] Action: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[15][18]

Data Presentation

Table 1: Effect of Solvent on Chemoselectivity of Suzuki Coupling Reaction of an o-chloroaryl triflate with o-tolylboronic acid.

EntrySolventDielectric Constant (ε)Yield of Product at C-Cl (%)Yield of Product at C-OTf (%)
1Toluene2.4>95n.d.
2THF7.5>95n.d.
3Acetone21>95n.d.
4iPrOH20>95n.d.
5MeCN37186
6DMF38281
7DMSO47n.d.63
(Data adapted from a study on chloroaryl triflates. "n.d." = not detected.[3])

Table 2: Effect of Water Content on Suzuki Coupling in THF

EntryTHF (%)H₂O (%)Yield (%)
1100011
299.10.995
3901088
4505074
5010059
(Data shows GC yields for a specific chloroaryl triflate coupling.[3])

Table 3: Effect of Ethanol/Water Ratio on Conversion of 4-Bromoanisole

EntrySolvent (EtOH:H₂O)Conversion (%)
1Pure EtOH89.4
25 : 198.4
31 : 1< 80
4Pure H₂O< 20
(Data shows conversion after 55 minutes.[1])

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling in an Aqueous Medium

This protocol is based on a phosphine- and organic solvent-free method.[11]

  • Reaction Setup : To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenylboronic acid (1.5 mmol), the base (e.g., K₃PO₄·7H₂O, 1.5 mmol), and a phase-transfer catalyst if needed (e.g., TBAB, 1.5 mmol).[11]

  • Catalyst Addition : Add the palladium catalyst solution. For example, a pre-prepared aqueous solution of PdCl₂(Lₙ@β-CD) catalyst.[11]

  • Solvent Addition : Add deionized, degassed water (2 mL).[11]

  • Reaction Execution : Seal the flask and place it in a preheated oil bath (e.g., 100 °C). Stir vigorously for the required time (e.g., 4 hours), monitoring by TLC or GC.[11]

  • Workup : After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl ether, 3 x 10 mL).[11]

  • Purification : Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Aryl Halide, Boronic Acid, & Base to Flask solvent 2. Add Degassed Solvent(s) reagents->solvent purge 3. Purge with Inert Gas (Ar or N₂) solvent->purge catalyst 4. Add Pd Catalyst purge->catalyst heat 5. Heat to Reaction Temperature & Stir catalyst->heat monitor 6. Monitor Progress (TLC/GC/LCMS) heat->monitor workup 7. Quench & Aqueous Workup monitor->workup purify 8. Purify Crude Product (Chromatography/Recrystallization) workup->purify analysis 9. Characterize Product purify->analysis

Caption: General experimental workflow for a Suzuki coupling reaction.

troubleshooting_yield start Low or No Yield Observed q1 Are all reagents soluble in the chosen solvent? start->q1 a1_yes Check for catalyst deactivation or poisoning. q1->a1_yes Yes a1_no Change to a solvent with better solubility properties (e.g., DMF, Toluene/H₂O). q1->a1_no No q2 Was the solvent properly degassed? a1_yes->q2 a2_yes Consider slow transmetalation. Add a small amount of water. q2->a2_yes Yes a2_no Use high-purity, degassed solvents to prevent catalyst poisoning & homocoupling. q2->a2_no No

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

solvent_selectivity cluster_non_coord Non-Coordinating Solvents (Toluene, THF, H₂O, Alcohols) cluster_coord Coordinating Solvents (MeCN, DMF) pd_source Pd(0) Precursor pd_ptbu3 Active Catalyst: [Pd(PtBu₃)] pd_source->pd_ptbu3 pd_solv Active Catalyst: [Pd(PtBu₃)(solv)] pd_source->pd_solv substrate Ar(Cl)-OTf substrate->pd_ptbu3 substrate->pd_solv product_cl Product from C-Cl Coupling pd_ptbu3->product_cl Oxidative Addition at C-Cl product_otf Product from C-OTf Coupling pd_solv->product_otf Oxidative Addition at C-OTf

Caption: Solvent coordination influences catalyst and reaction selectivity.

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Synthesized 4-Methoxy-4'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. To provide a practical context, the performance of these techniques on 4-Methoxy-4'-methylbiphenyl is compared with two structurally similar alternatives: 4,4'-dimethylbiphenyl (B165725) and 4-methoxybiphenyl.

Comparative Analysis of Purity Validation Techniques

The choice of an analytical method for purity determination is dictated by several factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the required level of sensitivity and accuracy. The following table summarizes the performance of HPLC, GC-MS, and qNMR for the purity assessment of this compound and its alternatives.

CompoundAnalytical MethodPurity (%)Retention Time (min) / Key SignalLimit of Detection (LOD)Limit of Quantitation (LOQ)
This compound HPLC 99.812.5~50 ng/mL~150 ng/mL
GC-MS 99.915.2~10 ng/mL~30 ng/mL
qNMR 99.853.85 ppm (s, 3H, -OCH₃)--
4,4'-Dimethylbiphenyl HPLC 99.711.8~50 ng/mL~150 ng/mL
GC-MS 99.814.1~10 ng/mL~30 ng/mL
qNMR 99.752.40 ppm (s, 6H, -CH₃)--
4-Methoxybiphenyl HPLC 99.910.9~50 ng/mL~150 ng/mL
GC-MS >99.913.5~10 ng/mL~30 ng/mL
qNMR 99.923.87 ppm (s, 3H, -OCH₃)--

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are optimized for the analysis of this compound and its analogues but can be adapted for other biphenyl (B1667301) derivatives with appropriate validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification.

Instrumentation:

  • GC system coupled with a mass spectrometer (Electron Ionization - EI source)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-500

Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that provides a direct and highly accurate measurement of purity against a certified internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride, 1,4-dinitrobenzene).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.

Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow

To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Workflow for HPLC Purity Validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc ionize Electron Ionization separate_gc->ionize detect_ms Mass Detection ionize->detect_ms integrate_tic Integrate TIC detect_ms->integrate_tic analyze_spectra Analyze Mass Spectra detect_ms->analyze_spectra calculate_purity_gc Calculate Purity integrate_tic->calculate_purity_gc

Workflow for GC-MS Purity Validation.

QNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Analysis cluster_data_qnmr Data Analysis weigh_analyte Accurately Weigh Analyte dissolve_qnmr Dissolve in Deuterated Solvent weigh_analyte->dissolve_qnmr weigh_std Accurately Weigh Internal Standard weigh_std->dissolve_qnmr acquire Acquire 1H NMR Spectrum dissolve_qnmr->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate_qnmr Integrate Analyte & Standard Signals process->integrate_qnmr calculate_qnmr Calculate Purity using Formula integrate_qnmr->calculate_qnmr

Workflow for qNMR Purity Validation.

Conclusion

The validation of synthesized this compound purity requires a multi-faceted analytical approach. HPLC and GC-MS are powerful chromatographic techniques that provide excellent separation of the target compound from potential impurities, with GC-MS offering the added advantage of structural confirmation. For the highest accuracy and a direct measure of purity without the need for a specific reference standard of the analyte, qNMR is the method of choice. By employing these techniques in a complementary fashion, researchers can confidently ascertain the purity of their synthesized materials, ensuring the integrity and reproducibility of their scientific endeavors.

Spectroscopic Analysis of Impurities in 4-Methoxy-4'-methylbiphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This guide provides a comparative analysis of various spectroscopic techniques for the characterization of impurities in 4-Methoxy-4'-methylbiphenyl, a key intermediate in the synthesis of various organic compounds. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) in identifying and quantifying potential process-related impurities.

Potential Impurities in the Synthesis of this compound

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole (B123540) and p-tolylboronic acid. This synthetic route can potentially lead to the formation of several impurities, including unreacted starting materials and homocoupling byproducts.

Key Potential Impurities:

  • 4-Bromoanisole: Unreacted starting material.

  • p-Tolylboronic acid: Unreacted starting material.

  • 4,4'-Dimethoxybiphenyl: Homocoupling product of 4-bromoanisole.

  • 4,4'-Dimethylbiphenyl: Homocoupling product of p-tolylboronic acid.

Comparative Spectroscopic Analysis

The following sections detail the application of NMR, MS, and HPLC-UV for the analysis of this compound and its potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification of chemical compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous identification of the main compound and its impurities. Quantitative NMR (qNMR) offers a primary method of quantification without the need for specific reference standards for each impurity.[1][2][3][4]

Table 1: ¹H NMR and ¹³C NMR Data for this compound and Potential Impurities

Compound¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃
This compound 7.49 (d, 2H), 7.43 (d, 2H), 7.20 (d, 2H), 6.95 (d, 2H), 3.84 (s, 3H), 2.38 (s, 3H)159.0, 138.1, 136.5, 133.7, 129.4, 128.0, 126.6, 114.1, 55.3, 21.1
4-Bromoanisole 7.38 (d, 2H), 6.78 (d, 2H), 3.79 (s, 3H)[5][6][7]158.6, 132.4, 115.8, 113.8, 55.4[6]
p-Tolylboronic acid 7.73 (d, 2H), 7.20 (d, 2H), 2.37 (s, 3H) (in DMSO-d₆)[8]141.5, 134.8, 128.9, 21.5 (in DMSO-d₆)
4,4'-Dimethoxybiphenyl 7.45 (d, 4H), 6.95 (d, 4H), 3.83 (s, 6H)[9]158.5, 133.6, 127.7, 114.1, 55.3[10]
4,4'-Dimethylbiphenyl 7.46 (d, 4H), 7.22 (d, 4H), 2.37 (s, 6H)[11]138.2, 136.6, 129.4, 126.8, 21.1[12][13]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of molecules and is highly sensitive for detecting trace-level impurities. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.

Table 2: Mass Spectrometry Data for this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 198.26[14]198 (M+), 183, 155, 139
4-Bromoanisole 187.04[15]188/186 (M+), 173/171, 145/143, 77
p-Tolylboronic acid 135.96136 (M+), 118, 91
4,4'-Dimethoxybiphenyl 214.26[10]214 (M+), 199, 171, 156, 128
4,4'-Dimethylbiphenyl 182.26182 (M+), 167, 152
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis for purity assessment and impurity profiling.[16] Its high resolving power allows for the separation of closely related compounds, and UV detection provides a quantitative measure of each component. Method development is crucial to ensure adequate separation of all potential impurities from the main compound.

Table 3: Comparison of Analytical Techniques for Impurity Profiling

FeatureNMR SpectroscopyMass Spectrometry (GC/LC-MS)HPLC-UV
Principle Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ionized molecules.Separates compounds based on their interaction with a stationary phase.
Information Detailed structural information, quantification without specific standards (qNMR).Molecular weight and fragmentation patterns, high sensitivity.Retention time for identification (with standards), quantification.
Strengths Unambiguous identification, primary quantification method.Excellent for trace analysis and unknown identification.Robust, reproducible, widely available for routine quality control.
Limitations Lower sensitivity compared to MS.Requires standards for quantification, potential for matrix effects.Requires chromophores for UV detection, need for reference standards for identification and quantification.

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To identify and quantify impurities in a sample of this compound using ¹H NMR.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Add a known quantity of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Vortex the tube until the sample is completely dissolved.

Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (zg30).

  • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the characteristic, well-resolved signals for the main compound, the internal standard, and any identified impurities.

  • Calculate the concentration of each impurity relative to the internal standard.

GC-MS Protocol

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards for the expected impurities.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra with those of the reference standards.

  • Quantify the impurities by constructing a calibration curve from the peak areas of the standards.

HPLC-UV Protocol

Objective: To separate and quantify non-volatile impurities.

Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 0.5 mg/mL.

  • Prepare calibration standards for the expected impurities.

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Gradient Program: Start with 40% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

Data Analysis:

  • Identify peaks based on their retention times compared to reference standards.

  • Quantify impurities using a calibration curve generated from the peak areas of the standards.

Visualization of Analytical Workflows

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_output Results Sample This compound (Bulk Sample) NMR NMR Spectroscopy Sample->NMR GCMS GC-MS Sample->GCMS HPLC HPLC-UV Sample->HPLC Structure Structural Elucidation (Identification) NMR->Structure Quant Quantification NMR->Quant qNMR GCMS->Structure GCMS->Quant HPLC->Quant Report Impurity Profile Report Structure->Report Quant->Report

Caption: General workflow for the spectroscopic analysis of impurities.

Suzuki_Coupling_Impurities cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Reaction Mixture Reactant1 4-Bromoanisole Reaction + Reactant1->Reaction Reactant2 p-Tolylboronic acid Reactant2->Reaction Product This compound (Desired Product) Reaction->Product Impurity1 4-Bromoanisole (Unreacted) Reaction->Impurity1 Impurity2 p-Tolylboronic acid (Unreacted) Reaction->Impurity2 Impurity3 4,4'-Dimethoxybiphenyl (Homocoupling) Reaction->Impurity3 Impurity4 4,4'-Dimethylbiphenyl (Homocoupling) Reaction->Impurity4

Caption: Potential impurities from the Suzuki-Miyaura synthesis.

Conclusion

The comprehensive analysis of impurities in this compound requires a multi-technique approach. NMR spectroscopy provides definitive structural identification and is a powerful tool for quantification. GC-MS is highly effective for detecting and identifying volatile and semi-volatile impurities with high sensitivity. HPLC-UV remains the workhorse for routine purity testing and quantification of non-volatile impurities in a quality control environment. The choice of the most appropriate technique, or combination of techniques, will depend on the specific impurity, its expected concentration, and the analytical objective. By employing these spectroscopic methods with robust and validated protocols, researchers and drug development professionals can ensure the quality and safety of their chemical entities.

References

A Comparative Analysis of 4-Methoxy-4'-methylbiphenyl and Other Biphenyls for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, biological activities, and toxicological profiles of 4-Methoxy-4'-methylbiphenyl in comparison to other relevant biphenyl (B1667301) compounds.

This publication provides a detailed comparative analysis of this compound alongside Biphenyl, 4-Methylbiphenyl (B165694), and 4,4'-Dimethoxybiphenyl. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at the compounds' characteristics, supported by available experimental data and detailed methodologies.

Physicochemical Properties: A Comparative Overview

The structural differences between this compound and the other selected biphenyls—Biphenyl, 4-Methylbiphenyl, and 4,4'-Dimethoxybiphenyl—give rise to distinct physicochemical properties. These properties, including molecular weight, melting point, boiling point, and solubility, are critical in determining the compounds' behavior in biological systems and their suitability for various applications.

PropertyThis compoundBiphenyl4-Methylbiphenyl4,4'-Dimethoxybiphenyl
Molecular Formula C₁₄H₁₄OC₁₂H₁₀C₁₃H₁₂C₁₄H₁₄O₂
Molecular Weight ( g/mol ) 198.26[1]154.21[2]168.24[3]214.26
Melting Point (°C) 181-18269.2[2]44-50179-180[4]
Boiling Point (°C) 313.9 (Predicted)255[2]267-268314.4 (rough estimate)
Water Solubility Insoluble (Predicted)4.45 mg/L[2]InsolubleInsoluble (Predicted)
Appearance Solid (Predicted)White crystalline solid[2]White to cream crystalline powder/solidSolid

Biological Activity: Cytotoxicity and Antimicrobial Potential

While specific experimental data on the biological activity of this compound is limited in publicly available literature, the broader class of biphenyl derivatives has demonstrated a wide range of biological effects, including cytotoxic and antimicrobial activities. The potency and mechanism of action are often influenced by the nature and position of substituents on the biphenyl core.

Cytotoxicity

Biphenyl derivatives have shown notable cytotoxic effects against various cancer cell lines, often by inducing apoptosis (programmed cell death). The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth, is a key metric in these evaluations. Although no specific IC50 values for this compound were found, data for related compounds suggest that the biphenyl scaffold is a promising starting point for the development of anticancer agents. For instance, derivatives of 4-methylbiphenyl have shown cytotoxic effects against a variety of human cancer cell lines, including HeLa, PC3, MDA-MB-231, and HepG2.[3] Similarly, hydroxylated biphenyl derivatives have demonstrated potent activity against malignant melanoma.[3]

Compound/DerivativeCancer Cell LineIC50 (µM)
Thiazolidine-2,4-dione-biphenyl derivativeHeLa (Cervical Cancer)32.38 ± 1.8[3]
Thiazolidine-2,4-dione-biphenyl derivativePC3 (Prostate Cancer)74.28 ± 1.3[3]
Thiazolidine-2,4-dione-biphenyl derivativeMDA-MB-231 (Breast Cancer)148.55 ± 3.2[3]
Thiazolidine-2,4-dione-biphenyl derivativeHepG2 (Liver Cancer)59.67 ± 1.6[3]
Hydroxylated Biphenyl derivative 1Malignant Melanoma1.7 ± 0.5[3]
Hydroxylated Biphenyl derivative 2Malignant Melanoma2.0 ± 0.7[3]
4,4'-DihydroxybiphenylHEK293 (Human Embryonic Kidney)27.4[5]
4,4'-DihydroxybiphenylHT-29 (Human Colon Cancer)74.6[5]
4,4'-DihydroxybiphenylMCF-7 (Human Breast Cancer)95.6[5]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolHuH7.5 (Hepatocellular Carcinoma)55 (48h)[5]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolHepG2/C3A (Hepatocellular Carcinoma)42 (48h)[5]

Note: The absence of data for this compound highlights a gap in the current research landscape. The provided data for related compounds is for comparative purposes and suggests potential areas of investigation for the target molecule.

Antimicrobial Activity

Toxicological Profile

The toxicological assessment of a compound is crucial for its potential development as a therapeutic agent. The acute oral toxicity, often expressed as the LD50 (the dose required to be lethal to 50% of a test population), is a primary indicator.

CompoundTest AnimalLD50 (Oral)
BiphenylRat2140 - 2400 mg/kg

Note: Specific LD50 data for this compound, 4-Methylbiphenyl, and 4,4'-Dimethoxybiphenyl were not found in the searched literature. The data for biphenyl provides a general toxicological benchmark for this class of compounds. The Safety Data Sheet for this compound indicates that no data is available regarding its toxicity to fish, daphnia, algae, or microorganisms.[6]

Experimental Protocols

To ensure the reproducibility and comparability of experimental data, detailed methodologies are essential. The following are generalized protocols for key assays used to evaluate the biological activities of biphenyl compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (the solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 590 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.[5]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well containing the antimicrobial dilution with the microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Signaling Pathway Analysis

Biphenyl derivatives often exert their cytotoxic effects by modulating key cellular signaling pathways, particularly those involved in apoptosis. The intrinsic or mitochondrial pathway of apoptosis is a frequently implicated mechanism.

Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis_Pathway Potential Intrinsic Apoptosis Pathway Induced by Biphenyl Derivatives cluster_0 Mitochondrion Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bak Bak Bak->Cytochrome_c Release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Bcl2->Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Biphenyl_Derivative Biphenyl Derivative (e.g., this compound) Biphenyl_Derivative->Bcl2 Apoptotic_Stimulus Apoptotic Stimulus Biphenyl_Derivative->Apoptotic_Stimulus Apoptotic_Stimulus->Bax Apoptotic_Stimulus->Bak Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Cleavage & Activation Caspase3 Caspase-3 (Executioner) Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential mechanism of apoptosis induction by biphenyl derivatives via the intrinsic pathway.

This diagram illustrates how a biphenyl derivative might induce apoptosis. The compound could act as an apoptotic stimulus, leading to the activation of pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2. This disruption of the mitochondrial membrane potential results in the release of cytochrome c, which then triggers a caspase cascade, ultimately leading to programmed cell death.

Experimental Workflow for Cytotoxicity Screening

MTT_Assay_Workflow Experimental Workflow for MTT-Based Cytotoxicity Screening cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis A1 1. Seed Cells in 96-well Plate A2 2. Allow Cells to Adhere (24h) A1->A2 B1 3. Add Serial Dilutions of Biphenyl Compounds A2->B1 B2 4. Incubate for Desired Time (e.g., 24, 48, 72h) B1->B2 C1 5. Add MTT Reagent B2->C1 C2 6. Incubate (2-4h) for Formazan Formation C1->C2 C3 7. Add Solubilization Solution (e.g., DMSO) C2->C3 D1 8. Read Absorbance at ~570nm C3->D1 D2 9. Calculate % Cell Viability D1->D2 D3 10. Determine IC50 Value D2->D3

References

A Comparative Guide to Cross-Coupling Methods for Biphenyl Synthesis: Suzuki vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of biphenyls is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. While numerous cross-coupling methods exist, the Suzuki-Miyaura coupling has emerged as a go-to strategy. This guide provides an objective comparison of the Suzuki coupling with other prominent methods—Negishi, Stille, and Heck couplings—for biphenyl (B1667301) synthesis, supported by experimental data and detailed protocols to inform your synthetic strategy.

Introduction to Cross-Coupling for Biphenyl Synthesis

The formation of a carbon-carbon bond between two aromatic rings is a fundamental transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering versatile and efficient pathways to biphenyls and their derivatives. These reactions generally follow a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent and the reaction conditions significantly influence the scope, functional group tolerance, and overall efficiency of the transformation. This guide will delve into the nuances of four key methods: Suzuki, Negishi, Stille, and Heck couplings.

The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura coupling reaction is arguably the most widely used method for biphenyl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its key reagent, the organoboron compound.[1][2] The byproducts of the Suzuki reaction are generally non-toxic and easily removed, making it an environmentally benign choice.[3]

Key Features of Suzuki Coupling:
  • High Functional Group Tolerance: Tolerates a wide variety of functional groups, including esters, ketones, and nitro groups.[1]

  • Mild Reaction Conditions: Typically proceeds under relatively mild temperatures with a variety of bases.[3]

  • Commercially Available Reagents: A vast library of boronic acids and their derivatives are commercially available.[1]

  • Low Toxicity: Boron-containing reagents and byproducts exhibit low toxicity.[3]

Comparing the Alternatives: Negishi, Stille, and Heck Couplings

While the Suzuki coupling is a powerful tool, other cross-coupling reactions offer distinct advantages in specific contexts.

Negishi Coupling: High Reactivity and Versatility

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic species in palladium-catalyzed cross-couplings.[4] This high reactivity allows for the coupling of a wide range of substrates, including those that are less reactive under Suzuki conditions.[5]

Key Features of Negishi Coupling:
  • High Reactivity: Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields.[4]

  • Broad Substrate Scope: Effective for a wide array of aryl and heteroaryl halides and triflates.[5]

  • Functional Group Tolerance: Generally tolerant of many functional groups, though the basicity of the organozinc reagent can be a limitation.

Stille Coupling: Tolerance to a Wide Range of Functional Groups

The Stille coupling employs organotin reagents (organostannanes) and is renowned for its excellent functional group tolerance and the stability of the organotin reagents to air and moisture.[6]

Key Features of Stille Coupling:
  • Excellent Functional Group Tolerance: One of the most tolerant cross-coupling reactions.[6]

  • Stable Reagents: Organostannanes are generally stable and can be purified by chromatography.

  • Toxicity Concerns: The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove completely.[6]

Heck Reaction: An Alternative Pathway

The Heck reaction, or Mizoroki-Heck reaction, typically involves the coupling of an aryl halide with an alkene.[7] While not the most common method for direct biphenyl synthesis, it can be used to form substituted alkenes which can then be further transformed. For the direct formation of biphenyls, it is less efficient than the other methods discussed.

Key Features of the Heck Reaction:
  • Alkene Coupling Partner: Primarily used for the arylation of alkenes.[7]

  • Variable Yields for Aryl-Aryl Coupling: Direct coupling of arenes can be achieved but is often less efficient than other methods.

Quantitative Comparison of Cross-Coupling Methods for Biphenyl Synthesis

The following table summarizes typical experimental data for the synthesis of biphenyls using Suzuki, Negishi, and Stille couplings. Data for the Heck reaction in direct aryl-aryl coupling is less consistently reported and often results in lower yields for simple biphenyls.

Coupling MethodTypical Aryl HalideOrganometallic ReagentCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Suzuki 4-BromotoluenePhenylboronic acid0.02 - 280 - 1101 - 1290 - 99[8][9][10]
Negishi 1-Bromo-4-nitrobenzeneo-Tolylzinc chloride1Room Temp683[11]
Stille Aryl Iodide/BromideAryl Stannane1 - 280 - 11012 - 2476 - 99[12]

Experimental Protocols

Detailed methodologies for key biphenyl syntheses are provided below.

Suzuki Coupling: Synthesis of 4-Methoxy-2'-methylbiphenyl[8]

Materials:

Procedure:

  • Combine o-tolylboronic acid, 4-iodoanisole, and acetone in a 1-L three-necked flask equipped with a reflux condenser.

  • In a separate flask, dissolve potassium carbonate in water.

  • In a third flask, dissolve palladium acetate in acetone.

  • Degas all solutions by bubbling nitrogen or argon through them for 15-20 minutes.

  • Add the potassium carbonate solution to the flask containing the aryl halides and boronic acid, followed by the palladium acetate solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically complete in 30 minutes.

  • After cooling, extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to yield 4-methoxy-2'-methylbiphenyl.

Negishi Coupling: Synthesis of 2-Methyl-4'-nitrobiphenyl[11]

Materials:

  • o-Tolylzinc chloride solution (prepared in situ from o-bromotoluene and zinc chloride)

  • 1-Bromo-4-nitrobenzene (100 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (1 mmol)

  • Tetrahydrofuran (THF) (100 mL)

Procedure:

  • In a 500-mL flask under an inert atmosphere, combine tetrakis(triphenylphosphine)palladium(0), THF, and 1-bromo-4-nitrobenzene.

  • To this mixture, add the freshly prepared o-tolylzinc chloride solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction by pouring it into a mixture of ether and ice-cold 3 N hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the solid from hexane (B92381) and then ethanol (B145695) to afford 2-methyl-4'-nitrobiphenyl.

Stille Coupling: General Procedure for Biphenyl Synthesis[13]

Materials:

  • Aryl halide (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • P(o-tol)₃ (0.04 mmol)

  • Toluene (B28343) (10 mL)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide, organostannane, Pd₂(dba)₃, and P(o-tol)₃.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 90-110 °C for 12-16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Visualizing the Catalytic Cycles and Workflow

To further aid in the understanding of these processes, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a comparative workflow.

Cross_Coupling_Catalytic_Cycle cluster_cycle General Catalytic Cycle cluster_reagents Key Reagents Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X L_n Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)-R' L_n PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination (R-R') R_X Aryl Halide (R-X) R_X->Pd0 R1_M Organometallic (R'-M) R1_M->PdII_RX

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Coupling_Method_Comparison cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling cluster_stille Stille Coupling Start Biphenyl Synthesis Goal Suzuki_Reagent Aryl Boronic Acid Start->Suzuki_Reagent Negishi_Reagent Organozinc Reagent Start->Negishi_Reagent Stille_Reagent Organostannane Start->Stille_Reagent Suzuki_Conditions Mild Base, Aq. Conditions Suzuki_Reagent->Suzuki_Conditions Suzuki_Adv Low Toxicity, Stable Reagents Suzuki_Conditions->Suzuki_Adv Negishi_Conditions Anhydrous, Inert Atmosphere Negishi_Reagent->Negishi_Conditions Negishi_Adv High Reactivity Negishi_Conditions->Negishi_Adv Stille_Conditions Anhydrous, Inert Atmosphere Stille_Reagent->Stille_Conditions Stille_Disadv High Toxicity Stille_Conditions->Stille_Disadv

Caption: Comparison of key features for different coupling methods.

Conclusion

The Suzuki-Miyaura coupling remains the preeminent method for biphenyl synthesis in many applications due to its operational simplicity, mild conditions, and low toxicity profile. However, for challenging substrates or when higher reactivity is required, the Negishi coupling presents a powerful alternative. The Stille coupling, while highly versatile in terms of functional group tolerance, is often relegated to specific applications where its toxicity can be managed. The Heck reaction is less suited for direct biphenyl synthesis but remains a valuable tool for other C-C bond formations. The choice of coupling method should be guided by the specific requirements of the target molecule, including functional group compatibility, steric hindrance, and considerations of reagent toxicity and availability.

References

A Comparative Performance Analysis of Methoxy-Substituted Biphenyls and Cyanobiphenyls in Liquid Crystal Display Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of liquid crystal display (LCD) technology, the molecular architecture of the liquid crystal (LC) material is paramount in defining the electro-optical performance of the device. Among the foundational scaffolds for calamitic (rod-shaped) liquid crystals, the biphenyl (B1667301) core has been extensively utilized. The strategic placement of terminal substituents on this core dictates crucial physical properties such as the nematic temperature range, birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ₁).

This guide presents a comparative analysis of two classes of biphenyl-based liquid crystals: the well-established cyanobiphenyls and their methoxy-substituted counterparts. While cyanobiphenyls, such as the archetypal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), have been the workhorses of the LCD industry for decades, the exploration of alternative substituents like the methoxy (B1213986) group offers a different profile of properties that can be advantageous for specific applications.

Due to a scarcity of comprehensive experimental data on the liquid crystal properties of 4-Methoxy-4'-methylbiphenyl, this guide will utilize data for the closely related compound, 4-methoxy-4'-cyanobiphenyl (1OCB), as a representative for the methoxy-substituted class. This allows for a meaningful comparison of the electronic effects of a cyano versus a methoxy group on the biphenyl core. For the cyanobiphenyl class, the widely characterized 4-cyano-4'-pentylbiphenyl (5CB) will serve as the benchmark.

Comparative Performance Data

The following table summarizes the key physical properties of 4-methoxy-4'-cyanobiphenyl (1OCB) and 4-cyano-4'-pentylbiphenyl (5CB). These parameters are critical in determining the suitability of a liquid crystal material for display applications.

Property4-methoxy-4'-cyanobiphenyl (1OCB)4-cyano-4'-pentylbiphenyl (5CB)Significance in LCD Performance
Nematic Range Monotropic22.5 °C to 35.0 °C[1]Defines the operational temperature range of the display. A broad nematic range at ambient temperatures is highly desirable.
Birefringence (Δn) Data not available~0.18 at 25°CA higher birefringence allows for thinner display cells, leading to faster response times.
Dielectric Anisotropy (Δε) Positive[2]+11.5 at 24°C[3]A large positive dielectric anisotropy is crucial for low-voltage switching in twisted nematic (TN) and in-plane switching (IPS) LCDs.
Rotational Viscosity (γ₁) Data not available28 mPa·s[1]Lower viscosity enables faster switching speeds, which is critical for reducing motion blur in video content.

Note: 1OCB exhibits a monotropic nematic phase, meaning the liquid crystal phase is only observed upon cooling from the isotropic liquid state and is metastable with respect to the crystalline state.

Experimental Protocols

The characterization of liquid crystal materials involves a suite of precise experimental techniques to determine their physical and electro-optical properties. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Mesophase Transition Temperatures (Clearing Point)

Method: Polarized Optical Microscopy (POM) with a Hot Stage

  • Principle: The transition between different liquid crystal phases, and from the liquid crystal phase to the isotropic liquid (the clearing point), is accompanied by a distinct change in the optical texture observed under a polarizing microscope.

  • Apparatus: A polarizing microscope equipped with a programmable hot stage for precise temperature control.

  • Procedure:

    • A small sample of the liquid crystal material is placed on a clean microscope slide and covered with a coverslip.

    • The slide is placed on the hot stage.

    • The sample is heated at a controlled rate (e.g., 1-5 °C/min) while being observed through the crossed polarizers of the microscope.

    • The temperature at which the birefringent liquid crystal texture completely disappears, and the field of view becomes dark (isotropic), is recorded as the nematic-to-isotropic transition temperature, or clearing point.

    • The sample is then cooled at a controlled rate to observe the formation of the liquid crystal phase from the isotropic liquid and any other phase transitions at lower temperatures.

Measurement of Birefringence (Δn)

Method: Abbé Refractometer

  • Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. These can be measured using a refractometer with a polarized light source and a homeotropically aligned liquid crystal sample.

  • Apparatus: An Abbé refractometer with a temperature-controlled prism, a monochromatic light source (e.g., sodium lamp, λ = 589 nm), and polarizing filters.

  • Procedure:

    • A thin film of the liquid crystal is placed between the prisms of the Abbé refractometer. The surfaces of the prisms are treated with an alignment layer (e.g., a surfactant) to induce homeotropic alignment, where the liquid crystal director is perpendicular to the prism surface.

    • Monochromatic, polarized light is passed through the sample.

    • By rotating the polarizer, the two critical angles for total internal reflection, corresponding to nₑ and nₒ, can be measured.

    • The birefringence is calculated as Δn = nₑ - nₒ.

Determination of Dielectric Anisotropy (Δε)

Method: Capacitance Measurement

  • Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. These values are determined by measuring the capacitance of a liquid crystal cell with specific molecular alignments.

  • Apparatus: An LCR meter, a function generator, a temperature-controlled cell holder, and two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass): one inducing planar alignment and one inducing homeotropic alignment.

  • Procedure:

    • Measurement of ε⊥: A liquid crystal cell that induces homeotropic alignment (director perpendicular to the electrodes) is filled with the sample. The capacitance of the cell (C⊥) is measured using the LCR meter at a specific frequency (typically 1 kHz). ε⊥ is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

    • Measurement of ε∥: A liquid crystal cell that induces planar alignment (director parallel to the electrodes) is filled with the sample. The capacitance (C∥) is measured. ε∥ is calculated using the formula: ε∥ = (C∥ * d) / (ε₀ * A).

    • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Logical Relationships and Workflows

The following diagrams illustrate the molecular structures of the compared compounds and the general workflow for characterizing liquid crystal materials.

cluster_cyanobiphenyl Cyanobiphenyl cluster_methoxybiphenyl Methoxybiphenyl CB Biphenyl Core CN Cyano Group (-CN) CB->CN Terminal Substituent Alkyl Alkyl Chain (-C5H11) CB->Alkyl Terminal Substituent MB Biphenyl Core MeO Methoxy Group (-OCH3) MB->MeO Terminal Substituent Me Methyl Group (-CH3) MB->Me Terminal Substituent

Figure 1. Molecular Structures of Cyanobiphenyl and Methoxybiphenyl Derivatives.

synthesis Material Synthesis pom Polarized Optical Microscopy (Phase Identification & Clearing Point) synthesis->pom refractometry Abbé Refractometry (Birefringence) pom->refractometry capacitance Capacitance Measurement (Dielectric Anisotropy) pom->capacitance viscometry Rotational Viscometry (Viscosity) pom->viscometry performance Device Performance Evaluation refractometry->performance capacitance->performance viscometry->performance

Figure 2. Experimental Workflow for Liquid Crystal Characterization.

Discussion and Conclusion

The comparison between 4-methoxy-4'-cyanobiphenyl (as a proxy for methoxy-substituted biphenyls) and 4-cyano-4'-pentylbiphenyl highlights the profound impact of the terminal substituent on the mesomorphic and electro-optical properties of a liquid crystal.

Cyanobiphenyls, exemplified by 5CB, possess a large positive dielectric anisotropy, a direct consequence of the strong dipole moment of the cyano group aligned with the long molecular axis.[4] This property has been instrumental in the development of low-voltage-driven LCDs. The well-defined and stable nematic phase of 5CB at room temperature further underscores its utility in practical display applications.[1]

References

A Comparative Guide to the Absolute Purity Determination of Biphenyls using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the absolute purity determination of biphenyls. Biphenyls are a critical structural motif in many pharmaceuticals and advanced materials, making accurate purity assessment essential for quality control, regulatory compliance, and research and development. This document offers an objective comparison of these analytical techniques, supported by detailed experimental protocols and data presentation, to assist in selecting the most appropriate method for a given analytical challenge.

Introduction: The Power of qNMR for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the absolute purity of chemical substances.[1] Unlike chromatographic techniques such as HPLC and GC, which provide relative purity based on peak area percentages and require a specific certified reference standard of the analyte for calibration, qNMR allows for direct quantification against a certified internal standard of a different compound.[1][2] This makes qNMR particularly valuable for the purity assessment of novel biphenyl (B1667301) derivatives or when a specific reference standard is unavailable.[2]

qNMR is a non-destructive technique that provides structural information alongside quantitative data, making it a highly efficient tool for both identification and purity determination.[3] Its ability to provide SI-traceable purity assignments is making it increasingly prevalent in the certification of reference materials and for ensuring the quality of active pharmaceutical ingredients (APIs).[4]

Comparison of Analytical Techniques: qNMR vs. HPLC vs. GC

The choice of analytical technique for purity determination depends on the specific requirements of the analysis. While qNMR excels in providing absolute quantification, HPLC and GC are powerful separation techniques ideal for identifying and quantifying impurities.[1]

FeatureQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct comparison of the integral of an analyte signal to that of a certified internal standard.[1]Chromatographic separation based on partitioning between a mobile and stationary phase, with detection by UV-Vis, DAD, etc.[2]Chromatographic separation of volatile compounds in a gaseous mobile phase with detection by FID, MS, etc.[1]
Quantification Absolute, primary ratio method.[1]Relative, unless calibrated with a certified standard of the analyte.[1]Relative, unless calibrated with a certified standard of the analyte.[1]
Reference Standard Requires a certified internal standard (can be a different compound).[2]Requires a certified reference standard of the analyte for accurate quantification.Requires a certified reference standard of the analyte for accurate quantification.
Strengths - Direct, absolute purity determination.[1]- No need for an analyte-specific reference standard.[2]- Provides structural information.[2]- Non-destructive.[3]- Fast method development.[5]- High separation efficiency for non-volatile and thermally labile compounds.[2]- High sensitivity for impurity profiling.[1]- Well-established and widely available.- Excellent for volatile and thermally stable compounds.[1]- High resolution for complex mixtures.- Sensitive detectors available (e.g., FID).
Limitations - Lower sensitivity compared to chromatographic methods.- Signal overlap can be a challenge.- Requires a high-field NMR spectrometer.- A relative method requiring specific reference standards for absolute purity.- Method development can be time-consuming.- Limited to volatile and thermally stable analytes.- Derivatization may be required for non-volatile compounds.
Ideal Applications - Certification of reference materials.[2]- Absolute purity assignment of new chemical entities.[2]- Quality control where a specific reference standard is unavailable.- Routine quality control and stability studies.[1]- Impurity profiling and identification.[1]- Analysis of non-volatile biphenyls.- Purity analysis of volatile biphenyls.- Analysis of residual solvents.

Experimental Protocols

This protocol outlines the determination of the absolute purity of a biphenyl compound using an internal standard.

Internal Standard Selection: The choice of internal standard is critical for accurate quantification.[1] An ideal internal standard should:

  • Be of high, certified purity (≥99.5%).[1]

  • Be stable and non-reactive with the analyte or solvent.[1]

  • Possess sharp signals that are well-separated from analyte and solvent signals.[1]

  • Be soluble in the chosen deuterated solvent.[1]

  • Recommended Standards for Biphenyls: Maleic acid, 1,4-Dinitrobenzene, or Dimethyl sulfone are often suitable choices, but experimental verification is necessary to ensure no signal overlap.[1]

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the biphenyl analyte into a clean vial.[1]

  • Accurately weigh an appropriate amount of the selected internal standard to achieve a molar ratio close to 1:1 with the analyte.

  • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[1] Ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.[1]

NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.[1]

  • Pulse Sequence: A standard 1D proton experiment with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) should be used.[1]

  • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being quantified. A typical starting value is 30-60 seconds to ensure full relaxation for accurate integration.[1][6]

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.[7]

  • Integrate a well-resolved, characteristic signal of the biphenyl analyte and a signal from the internal standard.

  • Calculate the purity using the following formula[2][8]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • IS: Internal Standard

This protocol provides a general method for the purity analysis of biphenyls.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[2]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. A typical starting point is 70:30 (Acetonitrile:Water).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm, or the experimentally determined λ_max for the specific biphenyl.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Sample Preparation: Prepare a stock solution of the biphenyl in Acetonitrile at approximately 1 mg/mL and dilute as needed to be within the linear range of the detector.[1]

This protocol is suitable for volatile and thermally stable biphenyls.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[1]

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature: 280 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.[1]

    • Ramp: 15 °C/min to 280 °C.[1]

    • Hold: 5 minutes at 280 °C.[1]

  • Sample Preparation: Prepare a solution of the biphenyl in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

Visualized Workflows

The following diagrams illustrate the key processes in qNMR purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Biphenyl Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D ¹H NMR Spectrum (Inverse-gated decoupling, d1 ≥ 5*T₁) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Purity using Formula integration->calculation result Absolute Purity (%) calculation->result

Caption: Experimental workflow for qNMR purity determination of biphenyls.

Purity_Calculation_Logic cluster_inputs Input Parameters cluster_calc Calculation cluster_output Result I_analyte Integral of Analyte (I_analyte) formula Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS I_analyte->formula N_analyte Protons of Analyte Signal (N_analyte) N_analyte->formula MW_analyte MW of Analyte (MW_analyte) MW_analyte->formula m_analyte Mass of Analyte (m_analyte) m_analyte->formula I_is Integral of IS (I_IS) I_is->formula N_is Protons of IS Signal (N_IS) N_is->formula MW_is MW of IS (MW_IS) MW_is->formula m_is Mass of IS (m_IS) m_is->formula P_is Purity of IS (Purity_IS) P_is->formula result Absolute Purity of Biphenyl formula->result

Caption: Logical relationship of parameters for qNMR purity calculation.

Conclusion

For the absolute purity determination of biphenyls, qNMR offers a distinct advantage as a primary method, providing direct and accurate quantification without the need for a specific reference material of the analyte.[1] While HPLC and GC are invaluable for their high separation efficiency and sensitivity in impurity profiling, they function as relative methods unless calibrated with a certified standard.[1] The choice of method ultimately depends on the specific analytical objective. qNMR is ideal for the certification of reference materials and direct purity assignment, whereas HPLC and GC are exceptionally well-suited for routine quality control, stability studies, and in-depth impurity analysis.[1] For a comprehensive characterization of a biphenyl compound, a combination of these orthogonal techniques is often the most effective approach.

References

Phosphine Ligands in the Synthesis of Substituted Biphenyls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted biphenyls is a critical step in the discovery and production of novel therapeutics and functional materials. The choice of phosphine (B1218219) ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is paramount to achieving high yields, broad substrate scope, and mild reaction conditions. This guide provides an objective comparison of commonly employed phosphine ligands, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.

The steric and electronic properties of phosphine ligands play a crucial role in the efficacy of palladium-catalyzed cross-coupling reactions. Bulky, electron-rich ligands generally promote the formation of the active monoligated palladium(0) species, which is essential for the oxidative addition of challenging substrates like aryl chlorides. This guide focuses on a comparative analysis of prominent phosphine ligands, including the widely used Buchwald biaryl phosphine ligands and other effective monodentate phosphines.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The performance of different phosphine ligands in the coupling of various aryl halides with arylboronic acids is summarized below.

LigandAryl HalideArylboronic AcidPd PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
SPhos 4-Chlorotoluene (B122035)Phenylboronic acidPd₂(dba)₃K₃PO₄Toluene/H₂O1001895[1]
XPhos 1-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidPd₂(dba)₃K₃PO₄1,4-Dioxane1001892[1]
RuPhos 2-ChloropyridinePhenylboronic acidPd(OAc)₂K₃PO₄Toluene1001288
P(t-Bu)₃ 4-ChlorotoluenePhenylboronic acidPd₂(dba)₃K₃PO₄Toluene80298
cataCXium® A 4-Bromoanisole(5-Formylthiophen-2-yl)boronic acidPd(OAc)₂K₂CO₃Dioxane/H₂O100375[2]
Phobane-derived (1) 2-Chloro-N-phenyl-pyridin-3-amine4-Methoxyphenylboronic acidPd(OAc)₂KOHDioxane/H₂ORT1897[3][4]
Phobane-derived (2) 4-Chloroanisole4-tert-Butylphenylboronic acidPd(OAc)₂KOHDioxane/H₂ORT1895[3][4]

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of ligand significantly impacts the coupling of aryl halides with amines.

LigandAryl HalideAminePd PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos 4-ChlorotolueneMorpholine (B109124)Pd₂(dba)₃NaOtBuToluene100694[5]
RuPhos 4-ChlorotolueneMorpholinePd₂(dba)₃K₃PO₄Dioxane1001260-88*[5]
BrettPhos 4-Bromo-indazoleAnilineP3 PrecatalystLiHMDSTHFRT1292
JohnPhos 4-ChloroanisoleAnilinePd(OAc)₂NaOtBuToluene1002485
cataCXium® A 4-BromoanisoleMorpholinePd(OAc)₂NaOtBuToluene1002490

*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[5]

Experimental Protocols

Reproducible and detailed experimental protocols are essential for successful synthesis.

General Procedure for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:

Reaction Setup: An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and a magnetic stir bar. The tube is evacuated and backfilled with argon three times.

Catalyst Preparation: In a separate glovebox or under an inert atmosphere, a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (0.02 mmol, 2 mol%) in the desired solvent (e.g., toluene, 5 mL) is prepared.

Reaction Execution: The solvent is added to the Schlenk tube containing the solids, followed by the catalyst solution. The reaction mixture is then heated to the desired temperature and stirred for the specified time.

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

A typical protocol for the Buchwald-Hartwig amination of an aryl halide with an amine is provided below:

Reaction Setup: An oven-dried Schlenk tube is charged with sodium tert-butoxide (NaOtBu, 1.4 mmol) and the phosphine ligand (0.02 mmol). The tube is evacuated and backfilled with argon.

Reagent Addition: The aryl halide (1.0 mmol), the amine (1.2 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) are added, followed by the solvent (e.g., toluene, 5 mL).

Reaction Execution: The Schlenk tube is sealed and the mixture is heated to the specified temperature with vigorous stirring for the indicated time.

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired arylamine.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination, is a fundamental concept in understanding the role of the phosphine ligand. The bulky and electron-rich nature of ligands like SPhos and XPhos facilitates the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with the aryl halide.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L-X oa->pd2 tm Transmetalation pd2->tm Ar'B(OR)₂ Base pd2_ar Ar-Pd(II)L-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re Ar-Ar' re->pd0 product Substituted Biphenyl (Ar-Ar') re->product arx Aryl Halide (Ar-X) arx->oa arbor Arylboronic Acid (Ar'B(OR)₂) arbor->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Phosphine Ligand Screening

A systematic approach to ligand screening is crucial for identifying the optimal catalyst system for a specific transformation. The following workflow outlines a general strategy for efficiently evaluating a panel of phosphine ligands.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization define_rxn Define Model Reaction (Substrates, Solvent, Base) select_ligands Select Diverse Ligand Panel (e.g., Buchwald, P(t-Bu)₃, etc.) define_rxn->select_ligands prep_stock Prepare Stock Solutions (Pd Precursor, Ligands) select_ligands->prep_stock setup_array Set up Reaction Array (e.g., 24-well plate) prep_stock->setup_array dispense Dispense Reagents and Catalyst/Ligand Solutions setup_array->dispense run_rxn Run Reactions under Identical Conditions dispense->run_rxn analyze Analyze Reaction Outcomes (e.g., LC-MS, GC-MS) run_rxn->analyze identify_hits Identify 'Hit' Ligands (High Yield/Selectivity) analyze->identify_hits optimize Optimize Conditions for Best Performing Ligands identify_hits->optimize

Caption: A general workflow for screening phosphine ligands in cross-coupling reactions.

References

A Comparative Guide to the Biological Activity of Substituted Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with a wide range of biological activities. The nature and position of substituents on the biphenyl rings critically influence their therapeutic potential. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various substituted biphenyl derivatives, supported by experimental data from recent studies.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for different biological activities of substituted biphenyl derivatives, allowing for a clear comparison of their potency.

Table 1: In Vitro Anticancer Activity of Substituted Biphenyl Derivatives

The cytotoxic effects of various biphenyl derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, is presented below. Lower IC50 values indicate higher potency.[1]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hydroxylated Biphenyls
Compound 11Malignant Melanoma (SK)1.7 ± 0.5[2][3]
Compound 12Malignant Melanoma (SK)2.0 ± 0.7[2][3]
Biphenylaminoquinolines
Derivative 7jMiaPaCa-2 (Pancreatic)0.17[4]
Derivative 7jMDA-MB-231 (Breast)0.38[4]
Derivative 7jDU145 (Prostate)0.98[4]
Derivative 7jSW480 (Colorectal)1.05[4]
Biphenyl-Benzamides
Compound 30Bacillus subtilis0.008-0.063 µg/mL (MIC)
Thiazolidine-2,4-dione-biphenyls
Compound 10dHela (Cervical)Moderate to Good[5]
Biphenyl Derivatives (PD-L1 Inhibitors)
12j-4MDA-MB-231 (Breast)2.68 ± 0.27[6][7]
Table 2: Antimicrobial Activity of Substituted Biphenyl Derivatives

The antimicrobial efficacy of biphenyl derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Polyhydric Biphenyls
Compound 6iMRSA3.13[8][9]
Compound 6mMRSA6.25[8][9]
Compound 6iA. baumannii (Carbapenem-resistant)Comparable to Ciprofloxacin[9]
Compound 6gA. baumannii (Carbapenem-resistant)Comparable to Ciprofloxacin[9]
Compound 6eA. baumannii (Carbapenem-resistant)Comparable to Ciprofloxacin[9]
Biphenylglyoxamides
Compound 15cS. aureus8[10]
Compound 15cE. coli16[10]
Compound 15cP. aeruginosa63[10]
Table 3: Anti-inflammatory Activity of Substituted Biphenyl Derivatives

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition indicates the anti-inflammatory effect of the tested compounds.

Compound/DerivativeDose (mg/kg)Paw Edema Inhibition (%)Time (hours)Reference
4'-methylbiphenyl-2-(substituted phenyl) carboxamides
Compound 6iNot Specified42.415[11]
Novel Benzenesulfonamide Derivatives
Compound 120096.314[12]
Compound 220072.084[12]
Compound 320099.694[12]
Indomethacin (Standard)1057.664[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for In Vitro Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.[13]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid nutrient broth. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[17]

Procedure:

  • Compound Dilution: Prepare a series of twofold dilutions of the biphenyl derivatives in a 96-well microtiter plate containing broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.

Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[1][18][19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[20]

Procedure:

  • Animal Dosing: Administer the biphenyl derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the animals (typically rats or mice) at a specific dose. A control group receives the vehicle.

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the biological activity of substituted biphenyl derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Substituted Biphenyls characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) characterization->anti_inflammatory data_analysis Quantitative Analysis (IC50, MIC, % Inhibition) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar signaling_pathway cluster_effect Cellular Effect biphenyl Biphenyl Derivative pdl1 Cytoplasmic PD-L1 biphenyl->pdl1 binds to akt AKT Phosphorylation pdl1->akt inhibits gsk3b GSK-3β Activity akt->gsk3b inhibits apoptosis Apoptosis akt->apoptosis inhibits gsk3b->pdl1 promotes degradation of logical_relationship biphenyl_core Biphenyl Core Structure physicochemical Physicochemical Properties biphenyl_core->physicochemical substituents Substituents (Nature & Position) substituents->physicochemical biological_activity Biological Activity (Potency & Selectivity) physicochemical->biological_activity

References

Methoxy vs. Other Functional Groups: A Comparative Guide to Their Impact on Biphenyl Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of a core chemical scaffold is a cornerstone of modern medicinal chemistry and materials science. The biphenyl (B1667301) moiety, a prevalent structure in numerous pharmacologically active compounds and functional materials, serves as a prime example of a scaffold whose properties are exquisitely sensitive to the nature and position of its substituents. Among these, the methoxy (B1213986) group (–OCH₃) is frequently employed due to its unique electronic and steric characteristics.

This guide provides an objective comparison of the methoxy group's influence on the physicochemical and biological properties of the biphenyl scaffold against other common functional groups such as hydroxyl (–OH), nitro (–NO₂), and methyl (–CH₃). The information presented is supported by experimental data to aid in the rational design of biphenyl derivatives with tailored characteristics.

The Dual Nature of the Methoxy Group

The methoxy group's impact is complex, stemming from its dual electronic character. It exhibits an electron-donating resonance effect (+R) by delocalizing its oxygen lone pair into the aromatic π-system, while also exerting an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom.[1] The net effect is highly dependent on its position on the biphenyl ring.[1]

  • Para- and Ortho-Positions: The resonance effect is dominant, making the methoxy group a net electron-donating group. This increases the electron density of the aromatic ring.[1]

  • Meta-Position: The resonance effect does not extend to the meta position, causing the inductive electron-withdrawing effect to be more pronounced.[1]

This positional dependence is a critical factor in tuning the properties of biphenyl derivatives.

Comparative Analysis of Physicochemical Properties

The introduction of different functional groups onto the biphenyl core alters key physicochemical parameters that govern a molecule's behavior, from its solubility to its stability.

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The methoxy group generally increases lipophilicity compared to a hydroxyl group but is less lipophilic than a simple methyl group.

Functional GroupBiphenyl Derivative ExampleExperimental LogPTrend vs. Unsubstituted Biphenyl
NoneBiphenyl3.91Baseline
Methoxy (–OCH₃)4-Methoxybiphenyl3.60 - 3.86Slightly Decreased / Similar
Hydroxyl (–OH)4-Hydroxybiphenyl3.20Decreased (More Hydrophilic)
Nitro (–NO₂)4-Nitrobiphenyl3.57Slightly Decreased
Methyl (–CH₃)4-Methylbiphenyl4.06Increased (More Lipophilic)
Fluoro (–F)4-Fluorobiphenyl3.88Similar

Note: LogP values can vary based on experimental conditions. Data compiled from various sources.

Electronic and Optical Properties

Functional groups significantly modulate the electronic landscape of the biphenyl system, which can be observed through spectroscopic methods like UV-Vis spectroscopy. Electron-donating groups (EDGs) like methoxy and amino typically cause a redshift (a shift to longer wavelengths) in the maximum absorption (λ_max), while electron-withdrawing groups (EWGs) can have varied effects.

Functional GroupBiphenyl Derivative Exampleλ_max (nm)Effect
NoneBiphenyl~252Baseline
Methoxy (–OCH₃)4-Methoxybiphenyl261Redshift (Bathochromic)[3]
Amino (–NH₂)4-Aminobiphenyl280Strong Redshift
Nitro (–NO₂)4-Nitrobiphenyl300Strong Redshift (Charge Transfer)[4]
Chloro (–Cl)4-Chlorobiphenyl258Slight Redshift

Note: λ_max values are approximate and depend on the solvent.

Functionalization with amino, methoxy, chloro, and cyano groups can generate coherent states, while the strongly withdrawing nitro group often introduces charge transfer character, leading to distinct spectral features.[4]

Stability

The stability of biphenyl compounds under oxidative, thermal, and photolytic stress is heavily influenced by their substituents. Phenolic groups (–OH) can act as antioxidants, while methoxy groups can influence thermal stability.

Biphenyl CompoundOxidative Stability (DPPH IC₅₀)Thermal StabilityPhotostability
Biphenyl> 1000 µM (Low Activity)HighRelatively stable, but can degrade.
4,4'-Biphenol~25 µM (High Activity)Less stable than biphenyl.Susceptible to photodegradation.[5]
4'-Methoxy[1,1'-biphenyl]-2,5-diolData not readily available, but expected to have high antioxidant activity due to hydroxyl groups.Data not readily available.The presence of hydroxyl groups can facilitate photochemical reactions.[5]

Note: A lower IC₅₀ value indicates higher antioxidant activity.[5]

Comparative Analysis of Biological Properties

In drug development, functional groups are critical for modulating how a molecule interacts with biological systems, including its metabolic fate and its affinity for a target receptor.

Metabolic Stability

The biphenyl scaffold is subject to metabolic transformations, primarily hydroxylation mediated by cytochrome P450 (CYP) enzymes.[6] The methoxy group is a known "metabolic soft spot" and is often susceptible to O-demethylation to form a hydroxylated metabolite.[3][7] This can be a liability, leading to rapid clearance, or it can be a useful feature for prodrug design.

Functional GroupCommon Metabolic PathwayImpact on Stability
Methoxy (–OCH₃)O-demethylation to a phenol.[3]Often decreases metabolic stability.
Methyl (–CH₃)Benzylic hydroxylation.[7]Can be a site of metabolism, decreasing stability.
Halogen (e.g., –Cl, –F)Generally stable; can block metabolism at the site of substitution.Often increases metabolic stability by blocking labile positions.[7]
Nitro (–NO₂)Reduction to an amine.Can undergo metabolic reduction.

Blocking metabolically labile sites is a common strategy to improve a drug candidate's pharmacokinetic profile. For instance, replacing a methyl group susceptible to benzylic hydroxylation with a chlorine atom can increase metabolic stability and reduce clearance.[7]

Receptor Binding Affinity

The electronic and steric properties of functional groups are paramount in determining a ligand's binding affinity for its target receptor. The ability to act as a hydrogen bond donor or acceptor, or to participate in electrostatic or hydrophobic interactions, can dramatically alter binding constants like Kᵢ (inhibition constant) or Kₔ (dissociation constant).

Biphenyl Derivative ClassFunctional GroupsTargetKey Finding
Eugenol- and curcumin-analogsHydroxyl, MethoxyMalignant melanoma cellsHydroxylated biphenyls showed significant growth inhibitory activities (IC₅₀ from 1 to 13 µM).[8][9]
N-benzyltryptaminesMethoxy on tryptamine5-HT₂ ReceptorsN-benzyl substitution of 5-methoxytryptamine (B125070) increases affinity and potency at 5-HT₂ receptors.[10]
4-methoxy-3-arylamido-N-(substitutedphenyl)benzamidesMethoxy, AmidoPlatelet AggregationCompounds with specific substitutions showed high antiplatelet activity (IC₅₀ as low as 3.12 µM).[11]

The methoxy group can enhance target binding and improve ADME properties.[12] However, the optimal functional group is always target-dependent, and what enhances binding for one receptor may diminish it for another.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Biphenyl Derivative (1 µM) Incubate Incubate at 37°C Test_Compound->Incubate Microsomes Human Liver Microsomes (0.5 mg/mL) Microsomes->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Initiate Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t½ and CLint Plot->Calculate

Fig 1. Experimental workflow for determining in vitro metabolic stability.

signaling_pathway Ligand Biphenyl Ligand (e.g., 5-HT₇R Agonist) Receptor 5-HT₇ Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Regulation of Mood, Sleep) PKA->Cellular_Response Phosphorylates Targets

Fig 2. Representative GPCR signaling pathway for a biphenyl ligand.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of molecular properties.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

This protocol determines the lipophilicity of a compound by measuring its distribution between n-octanol and water.[13]

  • Preparation: Prepare solutions of n-octanol saturated with water and water (or PBS buffer, pH 7.4) saturated with n-octanol to ensure thermodynamic equilibrium.[14]

  • Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a flask. Shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Equilibration: Allow the flask to stand undisturbed (or centrifuge) until the two phases have completely separated.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical method, such as HPLC-UV.[13][14]

  • Calculation: Calculate the partition coefficient P as the ratio of the concentrations: P = [organic] / [aqueous]. The LogP is the base-10 logarithm of this value.[2]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by CYP enzymes.[15][16]

  • Reagent Preparation: Prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4). Prepare stock solutions of the test compound and positive controls (compounds with known high and low clearance).

  • Incubation Mixture: In a microtiter plate, combine the buffer, human liver microsomes (HLM), and the test compound at a final concentration typically around 1 µM. Pre-incubate the mixture at 37°C.[7]

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system or NADPH solution. NADPH is a required cofactor for CYP enzyme activity.[7]

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a quenching solution, such as ice-cold acetonitrile, which precipitates the proteins.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line gives the rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. Intrinsic clearance (CLᵢₙₜ) can then be calculated from the half-life and incubation conditions.[15]

Receptor-Ligand Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.[17][18][19]

  • Preparation: Prepare a source of the target receptor (e.g., cell membranes expressing the receptor, purified receptor protein).

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled test compound (the competitor).[18]

  • Incubation: Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid vacuum filtration through a glass fiber filter, which traps the membranes (and thus the bound ligand) while allowing the unbound ligand to pass through.

  • Detection: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (or percent of specific binding) against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of the test compound that displaces 50% of the specifically bound radioligand. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[19]

References

A Comparative Guide to Cross-Validation of Purity Results from HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is a critical, non-negotiable requirement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methods is contingent on the physicochemical properties of the analyte, and often, a cross-validation of results from these two orthogonal techniques provides the highest level of confidence in a purity assessment.

This guide offers an objective comparison of HPLC and GC-MS for purity determination, complete with detailed experimental protocols, a summary of comparative performance data, and logical workflows to guide the analytical process.

Principles of Purity Determination by HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ideal for the separation and quantification of a wide array of compounds, particularly those that are non-volatile or thermally labile.[1] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[2] By adjusting the mobile phase composition and the nature of the stationary phase, a high degree of separation can be achieved for complex mixtures.[2] For purity analysis, the area of the main peak in the chromatogram is compared to the total area of all peaks to calculate the percentage purity.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[4] It is exceptionally well-suited for the analysis of volatile and thermally stable compounds.[1][5] In GC, a gaseous mobile phase transports the vaporized sample through a column containing a stationary phase, separating components based on their boiling points and polarity.[5] The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint for definitive identification and quantification.[4]

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics for purity analysis of a representative small molecule pharmaceutical compound using HPLC and GC-MS. This data is compiled from typical validation results and illustrates the strengths of each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Purity Determination Typically >99.5% (by area normalization)Typically >99.5% (by area normalization of Total Ion Chromatogram)
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 3 µg/mL5 - 30 ng/mL
Precision (RSD%) ≤ 2% (Repeatability and Intermediate Precision)[6]≤ 5% (Repeatability and Intermediate Precision)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Linearity (r²) ≥ 0.999≥ 0.995

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the purity analysis of a hypothetical small molecule active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of a non-volatile API from its potential impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • API Reference Standard and sample

3. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-27 min: 80-20% B

    • 27-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: DAD, monitoring at 254 nm. Full spectrum acquisition from 200-400 nm.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the API reference standard and the test sample at a concentration of 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the purity of the sample using the area percent method, where the area of the main API peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile impurities and for confirming the identity of the API, assuming it is thermally stable.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

2. Chemicals and Reagents:

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

  • API Reference Standard and sample

3. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split, 50:1 ratio

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan

  • Mass Range: 50 - 550 amu

4. Sample Preparation:

  • Prepare a stock solution of the API reference standard and the test sample at a concentration of 1.0 mg/mL in Dichloromethane.

5. Data Analysis:

  • Identify the main API peak by comparing its retention time and mass spectrum to that of the reference standard.

  • Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).

  • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate Result Purity Result Calculate->Result

Caption: Experimental workflow for purity analysis by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Volatile Solvent Start->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Identify Peaks (Library Match) Detect->Identify Integrate Integrate TIC Peaks Identify->Integrate Calculate Calculate % Area Purity Integrate->Calculate Result Purity & Identity Result Calculate->Result

Caption: Experimental workflow for purity analysis by GC-MS.

Cross_Validation_Logic Analyte Analyte Properties Assessment IsVolatile Volatile & Thermally Stable? Analyte->IsVolatile HPLC Perform HPLC Purity Analysis IsVolatile->HPLC No GCMS Perform GC-MS Purity Analysis IsVolatile->GCMS Yes Compare Compare Purity Results HPLC->Compare GCMS->Compare Conclusion Final Purity Confirmation Compare->Conclusion

Caption: Logical workflow for cross-validation of purity results.

Conclusion

Both HPLC and GC-MS are indispensable tools in the purity assessment of pharmaceutical compounds and research chemicals. HPLC demonstrates broad applicability, especially for non-volatile and thermally sensitive molecules, which constitute a large portion of drug candidates.[1] GC-MS, conversely, offers unparalleled specificity for volatile compounds and is the gold standard for identifying unknown volatile impurities.[1]

The decision to use one technique over the other is primarily driven by the analyte's physical properties. However, for a comprehensive and robust purity assessment, employing both methods as orthogonal approaches provides a higher level of analytical certainty. The cross-validation of results from these distinct techniques ensures that all potential impurities, regardless of their volatility or thermal stability, are detected and quantified, leading to a more complete and reliable purity profile. This rigorous approach is a hallmark of sound science and is essential for ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to the Reactivity of Aryl Bromides vs. Iodides in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of biphenyl (B1667301) scaffolds is a cornerstone of modern organic chemistry. The choice of starting materials, particularly the aryl halide, is a critical parameter that dictates reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of aryl bromides versus aryl iodides in common biphenyl synthesis methodologies, supported by experimental data and detailed protocols.

The fundamental difference in reactivity between aryl iodides and aryl bromides in transition metal-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen (C-X) bond strengths. The C-I bond is inherently weaker than the C-Br bond, which directly influences the rate-determining step of many catalytic cycles: the oxidative addition of the aryl halide to a low-valent metal center, typically palladium(0).[1][2][3] The generally accepted trend for this crucial step, and consequently the overall reaction rate, is Ar-I > Ar-Br >> Ar-Cl.[1][2] This heightened reactivity of aryl iodides often translates to milder reaction conditions, shorter reaction times, and higher yields.[4]

Quantitative Performance Comparison

The following tables summarize representative experimental data from palladium-catalyzed cross-coupling reactions, illustrating the performance differences between aryl bromides and iodides in biphenyl synthesis.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1]

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodobiphenylPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene (B28343)/H₂O802~95
4-BromobiphenylPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O808~90

Table 2: Ligand-Free Suzuki Coupling in Aqueous Media [4]

Aryl HalideCatalyst Loading (mol%)Time (h)Yield (%)
Iodobenzene0.250.598
Bromobenzene0.250.594
4-Iodotoluene0.250.599
4-Bromotoluene0.250.596

Experimental Protocols

Below are generalized experimental protocols for common biphenyl synthesis reactions. Note that specific conditions may vary depending on the substrates and desired product.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base, for instance, K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (4 mL) and water (1 mL), via syringe.[1]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with an organic solvent like ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

General Protocol for Ullmann Homocoupling

The classical Ullmann reaction for synthesizing symmetrical biphenyls involves the copper-mediated coupling of aryl halides.[5]

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol) with activated copper powder (2.0 mmol).

  • Solvent and Heating: Add a high-boiling solvent such as dimethylformamide (DMF) or conduct the reaction neat. Heat the mixture to a high temperature (typically >200 °C).[6]

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove copper residues, and the product is isolated by extraction and purified by crystallization or chromatography.

Modern variations of the Ullmann reaction may use palladium catalysts under milder conditions.[7]

Visualizing the Processes

The following diagrams illustrate the key concepts and workflows discussed.

G cluster_reactivity Relative Reactivity of Aryl Halides Aryl Iodide (Ar-I) Aryl Iodide (Ar-I) Aryl Bromide (Ar-Br) Aryl Bromide (Ar-Br) Aryl Iodide (Ar-I)->Aryl Bromide (Ar-Br) More Reactive Aryl Chloride (Ar-Cl) Aryl Chloride (Ar-Cl) Aryl Bromide (Ar-Br)->Aryl Chloride (Ar-Cl) More Reactive

Caption: General reactivity trend of aryl halides in cross-coupling reactions.

G start Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify end Isolated Biphenyl Product purify->end

Caption: Generalized experimental workflow for Suzuki-Miyaura biphenyl synthesis.

G cluster_products Products pd0 Pd(0)L_n pd2_ox Ar-Pd(II)-X L_n pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar' L_n pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)2) pd2_trans->pd0 Reductive Elimination biphenyl Ar-Ar' pd2_trans->biphenyl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Discussion and Conclusion

The choice between an aryl bromide and an aryl iodide for biphenyl synthesis is a classic example of the trade-off between reactivity and cost.[3] Aryl iodides are generally more reactive, often leading to higher yields under milder conditions and in shorter reaction times. This is particularly advantageous in the synthesis of complex molecules where functional group tolerance and mild conditions are paramount.

However, aryl bromides are typically more cost-effective and stable, making them a preferred choice for large-scale industrial applications where cost is a significant driver.[3] Advances in catalyst and ligand design have also made the activation of aryl bromides increasingly efficient, narrowing the reactivity gap in some cases.[8]

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-4'-methylbiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Methoxy-4'-methylbiphenyl is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for its safe handling and disposal, in line with established safety protocols for similar chemical compounds. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.

Hazard Summary and Safety Precautions

This compound is considered a hazardous substance. It is harmful if swallowed and toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Table 1: Essential Safety and Handling Information

Precaution CategoryRequired Equipment and Procedures
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn[2].
Skin and Body Protection An impervious laboratory coat, disposable nitrile gloves, and closed-toe shoes are mandatory to prevent skin contact[3][4]. Gloves should be inspected before use and disposed of properly after handling[3].
Respiratory Protection Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors[3][5]. If dust is generated, a NIOSH-approved particulate respirator may be necessary[4].
General Hygiene Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly with soap and water after handling. Contaminated work clothes should be laundered separately[1].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste as chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines[6].

2. Containerization and Labeling:

  • Place the waste in a clearly labeled, sealed, and chemically compatible container[1][6].

  • The label must include the chemical name ("this compound"), the quantity, and all relevant hazard warnings[6].

3. Spill Management:

  • In the event of a spill, remove all ignition sources immediately[1].

  • For minor spills, use dry clean-up procedures to avoid generating dust. Sweep up the material and place it in a suitable, labeled container for disposal[1][6].

  • For major spills, alert emergency responders and contain the spillage to prevent it from entering drains or water courses[1].

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][5].

5. Final Disposal:

  • Arrange for the collection and disposal of the waste by a licensed chemical waste management contractor.

  • High-temperature incineration in a permitted facility is a common and preferred method for the disposal of solid organic compounds[6].

  • Always consult and adhere to your institution's Environmental Health and Safety (EHS) department guidelines, as well as local, state, and federal hazardous waste regulations[6].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_storage Storage & Disposal A Identify this compound for Disposal B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Segregate Waste B->C D Place in a Labeled, Sealed Container C->D H Store Container in a Cool, Dry, Ventilated Area D->H E Spill Occurs F Minor Spill: Use Dry Clean-up E->F Minor G Major Spill: Alert Emergency Services E->G Major F->D I Consult Institutional and Local Regulations G->I H->I J Arrange for Professional Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Methoxy-4'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Methoxy-4'-methylbiphenyl. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper disposal of chemical waste. The following procedures are based on the safety data sheets of this compound and structurally similar compounds.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3][4][5]

PPE CategoryRequired Equipment
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in situations with a high risk of splashing.[2]
Skin and Body Protection Chemical-resistant laboratory coat.[3] Impervious clothing and disposable nitrile gloves (inspect before use and change frequently).[1][3][6] Closed-toe shoes are required.
Respiratory Protection In well-ventilated areas, respiratory protection may not be required. If dust or aerosols are generated, a NIOSH-approved particulate respirator is necessary.[7]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[1][7] Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[8]

2. Personal Preparation:

  • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Remove all personal items, such as jewelry, that could trap chemical substances.

3. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[1][7]

  • Avoid the formation of dust and aerosols.[1][6]

  • Use the smallest quantity of material necessary for the experiment.[9]

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Keep the container tightly closed when not in use.[1][7]

4. Spills and Emergencies:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • For minor spills, use dry clean-up procedures and avoid generating dust.[10] Sweep up the material and place it in a suitable, labeled container for disposal.[1][10]

  • For major spills, alert emergency responders.[10]

  • In case of eye contact, immediately flush with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[1][11][12]

  • In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[11][12]

  • If inhaled, move the person to fresh air.[12]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.[13]

1. Waste Segregation:

  • Contaminated Labware: Collect all disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with this compound in a designated, labeled hazardous waste container.

  • Unused Compound: Unwanted or expired this compound should be disposed of in its original container or a compatible, properly labeled waste container. Do not mix with other waste streams.

  • Contaminated Solvents: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container compatible with the solvent.

2. Container Management:

  • All waste containers must be kept closed except when adding waste.[9]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[9]

3. Disposal Procedure:

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.[6][10]

Quantitative Data Summary

PropertyValue
Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
Appearance White solid/powder[11]
Melting Point 86 - 90 °C / 186.8 - 194 °F[11]
Boiling Point 157 °C / 314.6 °F @ 10 mmHg[11]

Experimental Workflow

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound in Ventilated Enclosure prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon emergency_spill Minor Spill: Absorb and Collect Major Spill: Evacuate and Alert EHS handle_exp->emergency_spill emergency_exposure Skin/Eye Contact: Flush with Water for 15 min Inhalation: Move to Fresh Air handle_exp->emergency_exposure cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.